molecular formula C10H15ClFN B1440983 1-(4-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1864055-90-2

1-(4-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B1440983
CAS No.: 1864055-90-2
M. Wt: 203.68 g/mol
InChI Key: OSTHHMQMMDZLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15ClFN and its molecular weight is 203.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTHHMQMMDZLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a key building block in medicinal chemistry. The primary synthetic route detailed is the reductive amination of 4'-fluorobutyrophenone, a robust and scalable method. This document elucidates the underlying chemical principles, provides a granular, step-by-step experimental protocol, and outlines a rigorous, multi-technique analytical workflow for structural verification and purity assessment. The characterization section establishes a self-validating system, where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively confirm the successful synthesis of the target compound. This guide is intended to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and chemical synthesis.

Introduction: Significance and Structural Framework

1-(4-Fluorophenyl)butan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmacologically active molecules. The presence of the fluorophenyl group is a common motif in drug design, often introduced to enhance metabolic stability, improve binding affinity, or modulate pharmacokinetic properties. The primary amine offers a versatile handle for subsequent chemical modifications, making this compound a strategic starting point for building diverse molecular architectures.

The hydrochloride salt form is typically preferred for its improved stability, crystallinity, and solubility in aqueous media, which are advantageous properties for handling, purification, and formulation.

Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing 1-(4-Fluorophenyl)butan-1-amine is the reductive amination of the corresponding ketone, 4'-fluorobutyrophenone. This one-pot reaction combines a carbonyl compound with an amine source, followed by reduction of the intermediate imine to the desired amine.

Rationale of the Selected Pathway

Reductive amination is chosen for its efficiency and operational simplicity. The reaction proceeds in two key stages:

  • Imine Formation: 4'-Fluorobutyrophenone reacts with an ammonia source, such as ammonium acetate, to form an intermediate imine (or iminium ion under acidic conditions). This is a reversible equilibrium reaction.

  • Reduction: A selective reducing agent is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the primary amine.

For this synthesis, ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation. Sodium borohydride (NaBH₄) is a cost-effective and effective reducing agent for this transformation. While more specialized reagents like sodium triacetoxyborohydride (STAB) are often used for their mildness and selectivity, NaBH₄ is sufficient and robust for this particular substrate.[1]

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
4'-FluorobutyrophenoneC₁₀H₁₁FO166.195.00 g30.1
Ammonium AcetateC₂H₇NO₂77.0811.6 g150.5
Sodium BorohydrideNaBH₄37.832.28 g60.3
Methanol (anhydrous)CH₃OH32.04100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Hydrochloric Acid (conc.)HCl36.46As needed-
Sodium HydroxideNaOH40.00As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-fluorobutyrophenone (5.00 g, 30.1 mmol) and ammonium acetate (11.6 g, 150.5 mmol).

  • Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Allow the solution to stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.28 g, 60.3 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.[2]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Quenching and Workup:

    • Carefully quench the reaction by slowly adding 50 mL of 1 M NaOH solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Salt Formation and Isolation:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Cool the ethereal solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the product, 1-(4-Fluorophenyl)butan-1-amine hydrochloride, under vacuum to a constant weight.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials (4'-Fluorobutyrophenone, Ammonium Acetate) Reaction One-Pot Reductive Amination (Imine Formation -> Reduction) Start->Reaction Reagents Solvent & Reductant (Methanol, NaBH4) Reagents->Reaction Workup Aqueous Workup & Extraction (NaOH, Diethyl Ether) Reaction->Workup Purification HCl Salt Formation & Precipitation Workup->Purification Product Final Product 1-(4-Fluorophenyl)butan-1-amine HCl Purification->Product CharacterizationLogic Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Result Confirms: - Carbon-Hydrogen Framework - Connectivity - Aromatic Substitution NMR->NMR_Result IR_Result Confirms: - Key Functional Groups (R-NH₃⁺, Ar-F, Alkyl C-H) IR->IR_Result MS_Result Confirms: - Molecular Weight (as free base) - Fragmentation Pattern MS->MS_Result Conclusion Structural Confirmation & Purity Assessment NMR_Result->Conclusion IR_Result->Conclusion MS_Result->Conclusion

Caption: A complementary analytical approach for structural verification.

Safety and Handling

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or protic solvents like methanol. [3]It is also toxic if ingested or absorbed through the skin. Handle in a well-ventilated fume hood, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [2][4]* Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and eye protection.

  • General Precautions: All manipulations should be carried out by trained personnel in a properly equipped laboratory. Review the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This guide has detailed a reliable and well-established protocol for the synthesis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride via reductive amination. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive and self-validating characterization workflow has been presented. By correlating the data from NMR, IR, and MS, researchers can unequivocally confirm the structure and assess the purity of the synthesized product, ensuring its quality for subsequent applications in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91617497, 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. Retrieved February 4, 2026, from [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-623.
  • ScienceMadness Discussion Board. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved February 4, 2026, from [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved February 4, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved February 4, 2026, from [Link]

  • Xie, J. H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(7), 2685-2694.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript. Retrieved February 4, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved February 4, 2026, from [Link]

  • New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved February 4, 2026, from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved February 4, 2026, from [Link]

  • IntechOpen. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved February 4, 2026, from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Organotrifluoroborates: Reductive Amination. Retrieved February 4, 2026, from [Link]

  • Wiley Online Library. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved February 4, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum.... Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved February 4, 2026, from [Link]

Sources

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: Identifying a Key Chiral Building Block

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine that serves as a valuable intermediate and building block in modern medicinal chemistry. Its structural motif, a fluorinated phenylalkylamine, is prevalent in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). The presence of the fluorine atom can significantly modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. The specific (S)-stereochemistry at the chiral center is often crucial for desired pharmacological activity, as enantiomers of a drug can exhibit vastly different potencies, efficacies, and safety profiles[1].

This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the essential properties, synthesis, analysis, and potential applications of this compound. The methodologies described are grounded in established chemical principles, offering a framework for its effective use in a research and development setting.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and formulation. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is typically supplied as a solid at room temperature[2]. The hydrochloride salt form is deliberately chosen to enhance crystallinity, stability, and aqueous solubility compared to the free base, which is a common strategy in drug development.

Key identifying information and physical properties are summarized below.

PropertyValueSource
CAS Number 1269478-85-4[2][3]
Molecular Formula C₁₀H₁₄FN・HCl[2][4]
Molecular Weight 203.69 g/mol [2][3]
Synonyms (1S)-1-(4-fluorophenyl)-1-butanamine hydrochloride[2]
Physical Form Solid[2]
Purity Typically ≥97%[2][3]
Storage Store at room temperature, inert atmosphere[2][4]
InChI Key OSTHHMQMMDZLCD-PPHPATTJSA-N[2][3]

Section 2: Synthesis and Enantioselective Control

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry. The causality behind choosing a synthetic route often involves a trade-off between efficiency, cost, scalability, and the desired level of enantiopurity. For (S)-1-(4-Fluorophenyl)butan-1-amine, two primary strategies are considered: asymmetric synthesis or chiral resolution of a racemic mixture.

Retrosynthetic Approach: Asymmetric Reductive Amination

A highly efficient and modern approach is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(4-fluorophenyl)butan-1-one (also known as 4'-fluorobutyrophenone)[5]. This method is favored in industrial settings because it can directly generate the desired enantiomer in high purity, avoiding the 50% theoretical yield limit of classical resolution.

The choice of catalyst is critical. Modern methodologies often employ transition metal catalysts with chiral ligands or, increasingly, biocatalysts such as transaminases. Transaminases offer exceptional enantioselectivity under mild, environmentally benign conditions (aqueous media, room temperature), making them a powerful tool for producing chiral amines.

A generalized synthetic workflow is depicted below.

G cluster_0 Synthetic Pathway A 1-(4-Fluorophenyl)butan-1-one (Prochiral Ketone) B (S)-1-(4-Fluorophenyl)butan-1-amine (Chiral Free Base) A->B Asymmetric Reductive Amination (e.g., Chiral Catalyst or Transaminase) C (S)-1-(4-Fluorophenyl)butan-1-amine HCl (Final Product) B->C Salt Formation (HCl in ether or IPA)

Caption: Generalized pathway for asymmetric synthesis.

Alternative Strategy: Classical Resolution

An alternative, more traditional method involves the synthesis of the racemic amine followed by resolution. This is typically achieved by reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized. The desired enantiomer is then liberated from the purified salt by treatment with a base. While effective, this method is inherently less efficient as it discards half of the material unless a racemization and recycling process for the unwanted enantiomer is developed.

Section 3: Analytical Characterization and Quality Control

For any chiral compound intended for drug development, rigorous analytical control is non-negotiable. The analytical workflow serves as a self-validating system to confirm identity, purity, and, most importantly, the stereochemical integrity of the material.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would be expected to show characteristic signals for the aromatic protons (in the 7.0-7.3 ppm range, exhibiting coupling patterns consistent with a 1,4-disubstituted ring), the methine proton adjacent to the nitrogen (a triplet or multiplet), and the aliphatic protons of the butyl chain.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. For this compound, one would expect to see a molecular ion peak corresponding to the free base (C₁₀H₁₄FN, MW 167.22) under appropriate ionization conditions.

Enantiomeric Purity Assessment

The most critical quality attribute is the enantiomeric excess (% ee), which quantifies the purity of the (S)-enantiomer relative to the (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this measurement.

Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are widely effective for separating a broad range of enantiomers, including chiral amines[6]. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical workflow for this critical analysis is outlined below.

G cluster_1 Chiral HPLC Analysis Workflow prep Sample Preparation 1. Accurately weigh sample 2. Dissolve in mobile phase 3. Filter (0.45 µm) hplc Instrument Setup 1. Install Chiral Column (e.g., Lux Cellulose-1) 2. Equilibrate with mobile phase 3. Set flow rate and detection λ prep->hplc Load Sample run Data Acquisition 1. Inject sample 2. Record chromatogram hplc->run Start Run analysis Data Analysis 1. Integrate peak areas for (S) and (R) enantiomers 2. Calculate % Enantiomeric Excess run->analysis Process Data

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Section 4: Pharmacological Context and Applications

While (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride may not be an active pharmaceutical ingredient (API) itself, its structural class is of significant interest. Phenylalkylamines are privileged scaffolds for targeting CNS transporters. Specifically, atypical dopamine transporter (DAT) inhibitors have shown therapeutic promise in preclinical models for treating psychostimulant use disorders[7]. These atypical inhibitors can block cocaine binding and reduce its reinforcing effects without producing stimulant properties or addictive liability themselves[7].

Therefore, (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is an exemplary starting material or key intermediate for the synthesis of novel DAT inhibitors and other CNS-active agents. Its defined stereochemistry and fluorinated phenyl ring provide a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Section 5: Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3].

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[8]. Avoid breathing dust. Wash hands thoroughly after handling. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier[8].

Section 6: Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory equipment and conditions.

Protocol 6.1: Synthesis via Asymmetric Reductive Amination (Conceptual)

This protocol is a conceptual outline based on modern synthetic methods. Specific catalysts and conditions would require experimental optimization.

  • Reactor Setup: To a clean, dry, inerted reaction vessel, add 1-(4-fluorophenyl)butan-1-one (1.0 eq)[5] and a suitable solvent (e.g., THF or a buffer system if using an enzyme).

  • Catalyst Addition: Add the chiral catalyst (e.g., a transaminase enzyme preparation and an amine donor like isopropylamine) or a metal-ligand complex.

  • Reaction: Stir the mixture at the optimal temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

  • Workup: Perform an appropriate aqueous workup to remove the catalyst and byproducts. Extract the (S)-1-(4-Fluorophenyl)butan-1-amine free base into an organic solvent (e.g., ethyl acetate).

  • Salt Formation: Dry the organic solution over anhydrous sodium sulfate, filter, and cool in an ice bath. Slowly add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride as a solid.

Protocol 6.2: Chiral HPLC Method for Enantiomeric Excess (% ee) Determination

This protocol provides a robust starting point for method development.

  • Column: A polysaccharide-based chiral column, such as Phenomenex Lux® Cellulose-1 or Daicel Chiralcel® OD-H.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA). The DEA is crucial for obtaining good peak shape with basic analytes like amines.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase. Prepare a separate sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

  • Injection: Inject 10 µL of the sample solution.

  • Calculation: After the run, integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

  • SAFETY DATA SHEET. (2025).
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central. [Link]

  • 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem. [Link]

  • (S)-1-(4-Fluorophenyl)butan-1-amine CAS NO.321840-52-2. LookChem. [Link]

  • Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. (2025). Periodikos. [Link]

  • 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-OL. GSRS. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • 4'-Fluorobutyrophenone. PubChem. [Link]

  • Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time. Phenomenex. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS Number: 1864055-90-2), a chiral amine of significant interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a prospective analysis of its synthesis, characterization, and potential applications. The strategic incorporation of a fluorine atom into the phenyl ring suggests a design aimed at modulating pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug development.[1][2][3] This guide will explore plausible synthetic routes, analytical methodologies for structural verification and quality control, and the potential pharmacological relevance of this molecule, thereby providing a foundational resource for researchers in the field.

Introduction: The Significance of Fluorinated Phenylalkylamines

Chiral amines are fundamental structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[4][5] The precise three-dimensional arrangement of substituents around a chiral amine center is often critical for its interaction with biological targets. The subject of this guide, 1-(4-Fluorophenyl)butan-1-amine, belongs to the class of phenylalkylamines, which includes numerous compounds with diverse pharmacological activities.

The introduction of a fluorine atom onto the phenyl ring is a deliberate and strategic choice in medicinal chemistry.[2][3] Fluorine's high electronegativity and small atomic size can significantly alter a molecule's properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[2][3]

  • Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[2][3]

  • Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.[2][3]

  • pKa Modulation: The electron-withdrawing nature of fluorine can influence the basicity of the amine group, affecting its ionization state at physiological pH and, consequently, its solubility and target engagement.

Given these considerations, 1-(4-Fluorophenyl)butan-1-amine hydrochloride is a promising scaffold for the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for the racemic compound with CAS number 1864055-90-2 is scarce, some properties can be inferred from available data for its (S)-enantiomer.

PropertyInferred Value/InformationSource
Molecular Formula C10H14FN · HClGeneral
Linear Formula C10H15N1Cl1F1
Physical Form Solid
Purity Typically available at ≥97%
Storage Store at room temperature
Salt Hydrochloride

Note: This data is for the (S)-enantiomer and should be considered indicative for the racemic mixture.

Plausible Synthetic Routes

The synthesis of chiral amines is a well-established field with numerous methodologies.[4][5][6][7] A common and effective approach for a compound like 1-(4-Fluorophenyl)butan-1-amine is reductive amination of the corresponding ketone.

Proposed Synthetic Workflow: Reductive Amination

This pathway involves two main steps: the synthesis of the ketone precursor and its subsequent conversion to the amine.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Fluorobenzene Fluorobenzene Ketone 1-(4-Fluorophenyl)butan-1-one Fluorobenzene->Ketone Reacts with Butyryl_chloride Butyryl chloride Butyryl_chloride->Ketone Acylating agent AlCl3 AlCl3 (Lewis Acid) AlCl3->Ketone Catalyst Ketone_2 1-(4-Fluorophenyl)butan-1-one Amine 1-(4-Fluorophenyl)butan-1-amine (Racemic) Ketone_2->Amine Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Amine Reducing_agent Reducing Agent (e.g., NaBH3CN) Reducing_agent->Amine Amine_2 1-(4-Fluorophenyl)butan-1-amine Final_Product 1-(4-Fluorophenyl)butan-1-amine hydrochloride Amine_2->Final_Product HCl HCl in ether HCl->Final_Product

Caption: Proposed synthetic workflow for 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Fluorophenyl)butan-1-one

  • To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N2), add anhydrous aluminum chloride (AlCl3) (1.1 eq) portion-wise at 0°C.

  • Slowly add butyryl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-fluorophenyl)butan-1-one. A similar precursor, 4-Chloro-1-(4-fluorophenyl)butan-1-one, is also commercially available.[8]

Step 2: Synthesis of 1-(4-Fluorophenyl)butan-1-amine

  • Dissolve 1-(4-fluorophenyl)butan-1-one (1.0 eq) in methanol.

  • Add ammonium acetate or another ammonia source (e.g., 5-10 eq).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor by TLC or LC-MS. A similar reductive amination process is described for 1-(4-chlorophenyl)propan-1-amine.[9]

  • Once the reaction is complete, acidify the mixture with aqueous HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

  • Basify the aqueous layer with NaOH to a pH > 12 and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 1-(4-fluorophenyl)butan-1-amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in ether or isopropanol with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 1-(4-fluorophenyl)butan-1-amine hydrochloride.

Analytical Characterization

A robust analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment Synthesized_Compound Synthesized 1-(4-Fluorophenyl)butan-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR Confirms structure MS Mass Spectrometry (MS) Synthesized_Compound->MS Determines mass IR Infrared Spectroscopy (IR) Synthesized_Compound->IR Identifies functional groups HPLC HPLC/UPLC Synthesized_Compound->HPLC Quantifies purity GC GC (for free base) Synthesized_Compound->GC Assesses volatility & purity EA Elemental Analysis (CHN) Synthesized_Compound->EA Verifies elemental composition

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons (doublet of doublets), the methine proton adjacent to the nitrogen, the methylene protons of the butyl chain, and the terminal methyl group.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

    • ¹⁹F NMR: Will show a singlet, confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Will provide the molecular weight of the free base and its fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bonds of the amine salt, C-H bonds (aromatic and aliphatic), and the C-F bond.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A chiral HPLC method would be necessary to resolve and quantify the enantiomers if a stereoselective synthesis was performed.

  • Elemental Analysis: Will determine the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the hydrochloride salt.

Potential Applications and Pharmacological Context

While the specific biological activity of 1-(4-Fluorophenyl)butan-1-amine hydrochloride is not documented in the public domain, its structural features suggest several potential areas of investigation. Phenylalkylamines are known to interact with a variety of monoamine transporters and receptors in the central nervous system.

For instance, the structurally related compound phenmetrazine was used as an appetite suppressant.[10] The incorporation of a 4-fluoro substituent is a common strategy in the design of psychoactive compounds to enhance their potency and metabolic stability. Therefore, it is plausible that this compound could be investigated for its potential as:

  • A monoamine reuptake inhibitor (for norepinephrine, dopamine, or serotonin).

  • A releasing agent for monoamines.

  • A ligand for various G-protein coupled receptors.

The fluorinated phenyl group is a key feature in many approved drugs, where it contributes to improved efficacy and pharmacokinetic profiles.[1][3][11] Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a molecule with significant potential in the field of drug discovery. This guide has provided a prospective analysis based on established chemical principles and data from analogous compounds. A plausible and scalable synthetic route via reductive amination has been outlined, along with a comprehensive analytical workflow for its characterization. The strategic inclusion of a fluorine atom suggests that this compound may possess favorable pharmacological properties, warranting further investigation into its biological activities. This document serves as a foundational resource for researchers embarking on the study of this and related novel chemical entities.

References

  • (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride. Sigma-Aldrich.

  • Akhtar, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

  • 4,4-Bis(4-fluorophenyl)butan-1-amine hydrochloride. Fluorochem.

  • 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem.

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1741.

  • Akhtar, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.

  • Akhtar, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

  • Wang, C., et al. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 57(96), 12936-12951.

  • Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1741.

  • Wang, K., & Wang, C. (2020). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Chinese Journal of Organic Chemistry, 40(12), 4158-4168.

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.

  • Hyma Synthesis Pvt. Ltd.

  • Chiral Amine Synthesis. Semantic Scholar.

  • 4'-Chlorobutyrophenone. PubChem.

  • 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis. ChemicalBook.

  • Phenmetrazine. Wikipedia.

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one. Pharmaffiliates.

  • 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride. BLDpharm.

  • (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride. Amerigo Scientific.

Sources

"1-(4-Fluorophenyl)butan-1-amine hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Critical Quality Attributes

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride , a critical chiral building block in medicinal chemistry. Often utilized as a scaffold for central nervous system (CNS) active agents and sigma receptor ligands, this compound leverages the metabolic stability and lipophilicity enhancement provided by the para-fluorine substitution.[1]

This document moves beyond basic catalog data, offering a senior scientist’s perspective on the physicochemical profile , robust synthetic methodologies , and self-validating analytical workflows required for high-purity applications in drug development.

Part 1: Physicochemical Profile & Molecular Data[1]

The precise characterization of the hydrochloride salt versus the free base is fundamental for stoichiometry calculations in process chemistry.[1] The following data utilizes IUPAC standard atomic weights for maximum precision.

Table 1: Molecular Specifications
PropertyFree BaseHydrochloride Salt
IUPAC Name 1-(4-Fluorophenyl)butan-1-amine1-(4-Fluorophenyl)butan-1-amine hydrochloride
Molecular Formula C₁₀H₁₄FN C₁₀H₁₅ClF N (or C₁₀H₁₄FN · HCl)
Molecular Weight 167.23 g/mol 203.68 g/mol
CAS Number (Racemic) 149080-28-4Varies by vendor
CAS Number ((S)-Isomer) Not listed1269478-85-4
Physical State Colorless to pale yellow oilWhite to off-white crystalline solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
pKa (Calc.) ~10.2 (Amine conjugate acid)N/A

Critical Note on Stoichiometry: When converting from the commercially available HCl salt to the free base for nucleophilic substitution reactions, always account for the 1.218 mass correction factor (203.68 / 167.[1]23) and the requirement for an auxiliary base (e.g., TEA or DIPEA) to neutralize the hydrochloride.[1]

Part 2: Synthetic Methodology (The "Senior Scientist" Protocol)

While direct reductive amination of 4-fluorobutyrophenone using ammonium acetate is possible, it often yields significant secondary amine impurities (dimers) that are difficult to purge.[1]

For high-purity applications (>98%), the Oxime Reduction Route is the industry-preferred method.[1] It guarantees primary amine specificity before salt formation.[1]

Reaction Scheme Visualization

The following diagram outlines the logical flow from the ketone precursor to the final hydrochloride salt, including critical decision points.

SynthesisWorkflow Start 4-Fluorobutyrophenone (Precursor) Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Step1 Reflux (EtOH/H2O) Inter Oxime Intermediate (C10H12FNO) Step1->Inter Crystallization Step2 Step 2: Reduction (H2, Pd/C or LAH) Inter->Step2 High Pressure or Reflux FreeBase Free Base Amine (Oil) Step2->FreeBase Workup (pH > 12) Step3 Step 3: Salt Formation (HCl in Dioxane/Ether) FreeBase->Step3 Anhydrous Conditions Final Final Product (HCl Salt) Step3->Final Precipitation

Figure 1: Step-wise synthetic pathway prioritizing primary amine selectivity via oxime intermediate.

Detailed Protocol
Step 1: Formation of the Oxime[1]
  • Reagents: Suspend 4-fluorobutyrophenone (1.0 eq) in Ethanol/Water (3:1). Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).[1]

  • Process: Reflux for 2–4 hours. Monitor by TLC (the oxime is more polar than the ketone).[1]

  • Isolation: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (DCM).[1] The oxime usually solidifies upon removal of solvent.[1]

    • Why this matters: Isolating the oxime removes unreacted ketone, which would otherwise compete during reduction and form alcohols.[1]

Step 2: Reduction to the Primary Amine

Option A (Catalytic - Scalable): Hydrogenation using Raney Nickel or Pd/C in Methanol/Ammonia at 50 psi.[1] Option B (Laboratory - Reliable): Lithium Aluminum Hydride (LAH) in anhydrous THF.[1]

  • Process (LAH): Add oxime solution dropwise to a suspension of LAH (3.0 eq) in THF at 0°C. Reflux for 6 hours.

  • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to create a granular precipitate that filters easily.[1]

  • Result: This yields the Free Base as an oil.[1]

Step 3: Hydrochloride Salt Formation[1]
  • Dissolution: Dissolve the crude free base in minimal anhydrous diethyl ether or MTBE.[1]

  • Precipitation: Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

  • Filtration: The white solid precipitates immediately.[1] Filter and wash with cold ether to remove non-basic impurities.[1]

  • Drying: Vacuum dry at 40°C to remove trace solvent.[1]

Part 3: Analytical Characterization & Handling

Trust but verify. A white powder is not a product until data confirms it.[1]

Analytical Logic Tree

AnalyticalWorkflow cluster_identity Identity Confirmation cluster_purity Purity & Composition Sample Crude HCl Salt NMR 1H NMR (D2O or DMSO-d6) Check: Aromatic splitting (F-coupling) Sample->NMR HPLC HPLC (C18, Acidic Mobile Phase) Check: Purity > 98% Sample->HPLC IR FT-IR Check: Amine salt broad band (2800-3000) NMR->IR Titration Argentometric Titration Check: Cl- Counterion Stoichiometry HPLC->Titration If Purity OK

Figure 2: Analytical decision matrix for validating salt stoichiometry and purity.

Key Spectral Features (Expected)
  • 1H NMR (DMSO-d6):

    • δ 8.2–8.5 ppm: Broad singlet (3H, –NH3+).

    • δ 7.2–7.5 ppm: Multiplet (4H, Aromatic).[1] Look for the characteristic "roofing" effect of the AA'BB' system split further by Fluorine-19 coupling.

    • δ 4.1 ppm: Triplet/Multiplet (1H, Chiral center –CH–N).[1]

    • δ 0.8 ppm: Triplet (3H, Terminal Methyl).[1]

  • 19F NMR: Single peak around -110 to -116 ppm (depending on solvent).[1]

Handling and Stability
  • Hygroscopicity: Amine hydrochlorides are moderately hygroscopic.[1] Store in a desiccator.

  • Stability: Stable at room temperature for >2 years if kept dry.[1]

  • Safety: Fluorinated amines can be irritants.[1] Use standard PPE.[1]

References

  • PubChem. 4'-Fluorobutyrophenone (Precursor) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. Reductive Amination: Mechanism and Methods. Available at: [Link][1][2]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectral data for 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causal relationships behind experimental choices and provides a self-validating framework for spectral interpretation, grounded in established scientific principles.

Introduction

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a primary amine salt with a chemical structure that presents several key features for spectroscopic analysis: a para-substituted fluorophenyl ring, a chiral center at the benzylic position, and a butyl chain. The hydrochloride salt form influences the spectral properties, particularly of the amine group. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various stages of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For amine hydrochlorides, the choice of solvent is critical, as protic solvents can lead to the exchange of the ammonium proton, broadening its signal or even causing it to disappear. Therefore, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred for observing these labile protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect chemical shifts, particularly for exchangeable protons.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Utilize proton decoupling to obtain a spectrum with single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Caption: Workflow for NMR spectral acquisition and analysis.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6Broad Singlet3H-NH₃⁺
~7.5dd2HAr-H (ortho to -CH)
~7.2t2HAr-H (ortho to -F)
~4.2t1H-CH(NH₃⁺)-
~1.8m2H-CH₂-CH₂-CH₃
~1.3m2H-CH₂-CH₃
~0.9t3H-CH₃

Interpretation of ¹H NMR Spectrum:

  • The broad singlet at approximately 8.6 ppm is characteristic of the three protons of the ammonium group (-NH₃⁺). Its broadness is due to quadrupolar relaxation and potential exchange with any residual water in the solvent.

  • The aromatic region displays two distinct signals due to the para-substitution. The protons ortho to the chiral center are expected to be a doublet of doublets around 7.5 ppm, while the protons ortho to the fluorine atom will appear as a triplet around 7.2 ppm due to coupling with both the adjacent protons and the fluorine atom.

  • The methine proton adjacent to the ammonium group is deshielded and appears as a triplet at approximately 4.2 ppm, coupled to the adjacent methylene group.

  • The aliphatic protons of the butyl chain appear as multiplets in the upfield region, with the terminal methyl group exhibiting a characteristic triplet at around 0.9 ppm.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Assignment
~162 (d, ¹JCF ≈ 245 Hz)Ar-C (para to -CH)
~135 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso to -CH)
~129 (d, ³JCF ≈ 8 Hz)Ar-C (ortho to -CH)
~115 (d, ²JCF ≈ 21 Hz)Ar-C (ortho to -F)
~55-CH(NH₃⁺)-
~35-CH₂-CH₂-CH₃
~19-CH₂-CH₃
~13-CH₃

Interpretation of ¹³C NMR Spectrum:

  • The carbon spectrum is distinguished by the large coupling constant of the carbon directly bonded to fluorine (~245 Hz).

  • The other aromatic carbons show smaller couplings to the fluorine atom, which is characteristic of fluorinated benzene rings.

  • The chiral carbon attached to the nitrogen appears around 55 ppm.

  • The carbons of the butyl chain are found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. In the case of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, the key signatures will be from the ammonium group, the aromatic ring, and the C-F bond.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for FTIR spectral acquisition using the KBr pellet method.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3000-2800Strong, BroadN-H stretching (from -NH₃⁺)
~2960, ~2870MediumC-H stretching (aliphatic)
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)
~1610MediumN-H bending (asymmetric)
~1510MediumN-H bending (symmetric)
~1230StrongC-F stretching
~830StrongC-H out-of-plane bending (para-disubstituted ring)

Interpretation of IR Spectrum:

  • The most prominent feature for a primary amine salt is the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is due to the stretching vibrations of the N-H bonds in the ammonium group. This broadness is a result of hydrogen bonding.

  • Overlapping with this broad ammonium stretch are the sharper C-H stretching vibrations of the butyl chain.

  • The aromatic C=C stretching vibrations appear as a pair of bands around 1600 and 1500 cm⁻¹.

  • The N-H bending vibrations of the -NH₃⁺ group are expected to appear as two bands around 1610 cm⁻¹ (asymmetric) and 1510 cm⁻¹ (symmetric).

  • A strong band around 1230 cm⁻¹ is characteristic of the C-F stretching vibration.

  • The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) aromatic ring typically gives a strong absorption around 830 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-Fluorophenyl)butan-1-amine, electron ionization (EI) would likely lead to fragmentation, while a softer ionization technique like electrospray ionization (ESI) would be more likely to show the protonated molecule.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion would be for the free base.

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum Data (ESI+)

The molecular weight of the free base, 1-(4-Fluorophenyl)butan-1-amine, is 167.22 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected.

m/zIon
168.1[C₁₀H₁₄FN + H]⁺

Under higher energy conditions (e.g., in-source fragmentation or MS/MS), the following fragments are plausible:

m/zProposed Fragment
123.1[C₈H₈F]⁺ (loss of propylamine)
109.1[C₆H₄F]⁺ (benzylic cleavage)

Interpretation of Mass Spectrum:

  • The primary ion observed in ESI-MS will be the protonated molecule of the free base at m/z 168.1.

  • A common fragmentation pathway for benzylic amines is the cleavage of the bond alpha to the aromatic ring, which would lead to the loss of propylamine and the formation of a fluorotropylium-like ion at m/z 123.1.

  • Another significant fragmentation would be the benzylic cleavage, resulting in a resonance-stabilized benzylic cation at m/z 109.1.

Conclusion

The spectral data of 1-(4-Fluorophenyl)butan-1-amine hydrochloride are consistent with its chemical structure. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with the fluorine atom providing a distinctive splitting pattern. IR spectroscopy confirms the presence of the key functional groups, particularly the ammonium group characteristic of the hydrochloride salt. Mass spectrometry confirms the molecular weight of the parent amine and provides predictable fragmentation patterns useful for structural confirmation. This comprehensive spectral analysis serves as a valuable reference for the identification and characterization of this compound in research and development settings.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Spectroscopy Letters. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ACS Publications. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). ACS Publications. Retrieved from [Link]

Technical Guide: Solubility Profiling & Solvent Selection for 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

[1][2]

Executive Summary & Chemical Identity

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral benzylic amine salt frequently utilized as a pharmacophore building block in the synthesis of bioactive compounds (e.g., antidepressants, antipsychotics).[1][2] As a hydrochloride salt, its physicochemical behavior is dominated by the ionic interaction between the protonated amine and the chloride counterion, overlaying the lipophilicity of the fluorinated phenyl ring.[2]

Understanding its solubility profile is critical for three key process stages: purification (recrystallization) , reaction medium selection , and formulation .[2]

Chemical Data
PropertyDetail
Systematic Name 1-(4-Fluorophenyl)butan-1-amine hydrochloride
CAS Number 1269478-85-4 (S-isomer); 248922-84-1 (Generic/Racemic)
Molecular Formula C₁₀H₁₄FN[1][2][3][4][5][6][7][8][9] · HCl
Molecular Weight 203.68 g/mol
Physical Form White to off-white crystalline solid
Acidity (pKa) ~9.8 (Calculated for conjugate acid)

Solubility Profile & Solvent Compatibility

The solubility of this compound follows the "Like Dissolves Like" principle, modified by the lattice energy of the ionic salt.[2] The high polarity of the ammonium-chloride ion pair necessitates solvents with high dielectric constants or strong hydrogen-bonding capabilities.[1][2]

Predicted Solubility Matrix

Based on structural analogs (Phenethylamine HCl, 4-Fluorobenzylamine HCl).[1][2]

Solvent ClassSolubility PotentialInteraction MechanismApplication
Water High (>50 mg/mL)Ion-dipole hydration; dissociation into solvated ions.[1][2]Aqueous workup; biological assays.[1][2]
Methanol (MeOH) High (>30 mg/mL)Strong H-bonding; high dielectric constant supports ionization.[1][2]Primary solvent for recrystallization.[1][2]
Ethanol (EtOH) Moderate-High H-bonding; reduced polarity compared to MeOH.[1][2]Recrystallization (often with anti-solvent).[1][2]
DMSO / DMF Very High Strong dipole-dipole interactions; excellent solvation of cations.[1][2]Reaction solvent; stock solutions.[1][2]
Dichloromethane (DCM) Low-Moderate Weak solvation; possible ion-pairing solubility.[1][2]Extraction (limited efficiency for salt).[1][2]
Ethyl Acetate (EtOAc) Poor / Insoluble Insufficient polarity to overcome lattice energy.[1][2]Anti-solvent for precipitation.[1][2]
Diethyl Ether / MTBE Insoluble Low dielectric constant.[1][2]Anti-solvent (Wash solvent).[1][2]
Hexane / Heptane Insoluble Non-polar; no interaction with ionic salt.[1][2]Impurity removal (washing).[1][2]

Mechanisms of Dissolution

The dissolution process involves overcoming the crystal lattice energy (


122
Visualization: Solvation Dynamics

SolvationMechanismcluster_0Thermodynamic DriversSaltSolid Salt(R-NH3+ Cl-)TransitionTransition State(Lattice Breakup)Salt->TransitionEnergy Input(Heat/Mixing)SolventSolvent(MeOH/Water)Solvent->TransitionDipole AttackCationSolvated Cation[R-NH3+(Solvent)n]Transition->CationDissociationAnionSolvated Anion[Cl-(Solvent)m]Transition->AnionDissociationMechanisms1. Dielectric Screening2. H-Bonding (Cl- stabilization)3. Entropy Increase

Figure 1: Thermodynamic pathway of amine hydrochloride salt dissolution in polar protic solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit in a specific solvent at ambient temperature (

  • Preparation: Weigh approximately

    
     mg of 1-(4-Fluorophenyl)butan-1-amine HCl into a 4 mL glass vial.
    
  • Addition: Add the target solvent in

    
    
    
    
    L increments using a micropipette.
  • Equilibration: Vortex for 1 minute after each addition. Sonicate if dissolution is slow.[1][2]

  • Observation: Continue addition until the solid completely disappears (clear solution).

  • Calculation:

    
    [1][2]
    
  • Validation: If undissolved solid remains after

    
     mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.
    
Protocol B: Purification via Recrystallization

Context: Amine salts often trap non-polar impurities.[1][2] A solvent/anti-solvent system is the most effective purification method.[2]

  • Solvent Pair: Methanol (Solvent) / Diethyl Ether (Anti-solvent).[1][2]

  • Procedure:

    • Dissolve the crude salt in the minimum amount of boiling Methanol.

    • (Optional) Perform hot filtration if insoluble particulates are present.[1][2]

    • Slowly add Diethyl Ether (or MTBE) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.[1][2]

    • Add a few drops of Methanol to clear the solution.

    • Allow the solution to cool slowly to room temperature, then to

      
      .
      
    • Filter the white crystals and wash with cold Ether.

Protocol C: pH-Swing Extraction (Salt Free Base)

Context: To utilize the amine in a nucleophilic substitution reaction, it must often be converted to its free base form.[1][2]

  • Dissolution: Dissolve the HCl salt in water (

    
     M concentration).
    
  • Basification: Slowly add

    
     M NaOH or saturated 
    
    
    until pH
    
    
    . The solution will turn cloudy as the free base oil separates.[2]
  • Extraction: Extract

    
     times with Dichloromethane (DCM) or Ethyl Acetate.[1][2]
    
  • Drying: Dry the combined organic layers over anhydrous

    
    .
    
  • Recovery: Evaporate solvent to yield the oily free base 1-(4-Fluorophenyl)butan-1-amine.[1][2]

Solvent Selection Decision Tree

Use this workflow to select the optimal solvent based on your operational goal.

SolventSelectionStartStart: Define GoalGoalGoal?Start->GoalRxnChemical ReactionGoal->RxnSynthesisPurifyPurificationGoal->PurifyCleanupAnalysisAnalysis (HPLC/NMR)Goal->AnalysisQCRxnTypeNucleophilic Attack?Rxn->RxnTypeRecrystRecrystallizationPurify->RecrystInstrumentInstrument?Analysis->InstrumentFreeBaseConvert to Free Base(Use DCM/EtOAc)RxnType->FreeBaseYes (Amine as Nucleophile)SaltUseUse Salt Directly(Use DMF/DMSO/MeOH)RxnType->SaltUseNo (Amine as Electrophile/Cat)SolventPairSolvent: MeOH/EtOHAnti-Solvent: Et2O/HexaneRecryst->SolventPairHPLCMobile Phase(Water/ACN + 0.1% TFA)Instrument->HPLCChromatographyNMRDeuterated Solvent(D2O, DMSO-d6, CD3OD)Instrument->NMRSpectroscopy

Figure 2: Strategic workflow for solvent selection based on process requirements.

References

  • Sigma-Aldrich. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Product Sheet. CAS 1269478-85-4.[1] Link

  • Fluorochem. 4,4-Bis(4-fluorophenyl)butan-1-amine hydrochloride Safety Data. Product Code F695289.[1][9] Link

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of amine HCl salt solubility).

  • Black, S. N., et al. (2007).[2] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (Methodology for solvent screening).

  • PubChem. Compound Summary for 1-(4-Fluorophenyl)butan-1-amine. National Library of Medicine. Link

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Monoamine Reuptake Modulator

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a synthetic compound characterized by a fluorinated phenyl group and a butanamine side chain. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural architecture strongly suggests a mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes information from structurally analogous compounds and fundamental neuropharmacology to propose a putative mechanism of action and to outline the experimental methodologies required for its validation. We will explore the likely interaction of this compound with monoamine transporters, the subsequent impact on synaptic neurotransmission, and the established protocols for confirming these interactions.

The core hypothesis of this guide is that 1-(4-Fluorophenyl)butan-1-amine hydrochloride functions as a monoamine reuptake inhibitor. This class of compounds is known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT)[1][2][3][4]. By blocking the reuptake of these neurotransmitters from the synaptic cleft, such inhibitors prolong their presence and enhance their signaling. The presence of a fluorophenyl group, a common moiety in many psychoactive drugs, further supports this hypothesis, as it can influence binding affinity and metabolic stability[5][6].

Proposed Mechanism of Action: Targeting Monoamine Transporters

The primary molecular targets for 1-(4-Fluorophenyl)butan-1-amine hydrochloride are likely the presynaptic transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synapse[7]. These transporters are crucial for regulating the concentration and duration of action of these key neurotransmitters, which are deeply involved in mood, cognition, and behavior.

The Role of Monoamine Transporters

Monoamine transporters are integral membrane proteins that actively transport their respective neurotransmitters from the extracellular space back into the presynaptic neuron. This process terminates the synaptic signal and allows for the repackaging of neurotransmitters into vesicles for subsequent release. The inhibition of these transporters leads to an accumulation of neurotransmitters in the synaptic cleft, thereby amplifying and prolonging their effects on postsynaptic receptors.

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition:

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Vesicle Vesicle with Neurotransmitters Neurotransmitter Monoamine Neurotransmitter Presynaptic_Vesicle->Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) Monoamine_Transporter->Presynaptic_Vesicle Recycling Neurotransmitter->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding & Activation Compound 1-(4-Fluorophenyl)butan-1-amine (Putative Inhibitor) Compound->Monoamine_Transporter Inhibition

Caption: Putative mechanism of 1-(4-Fluorophenyl)butan-1-amine hydrochloride at the synapse.

Structure-Activity Relationship Insights

The chemical structure of 1-(4-Fluorophenyl)butan-1-amine hydrochloride provides clues to its potential activity. The 4-fluorophenyl group is a common feature in many central nervous system (CNS) active drugs and can enhance binding affinity to protein targets and improve metabolic stability by blocking sites of oxidation. The butylamine chain provides a flexible linker that allows the molecule to orient itself within the binding pocket of the transporter proteins. Structure-activity relationship studies of similar compounds have shown that the length and branching of the alkyl chain can significantly influence potency and selectivity for the different monoamine transporters[8].

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a series of in vitro and in vivo experiments are necessary. These protocols are designed to be self-validating by including appropriate controls and orthogonal assays.

In Vitro Assays

Objective: To determine the binding affinity of 1-(4-Fluorophenyl)butan-1-amine hydrochloride for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human DAT, NET, or SERT.

  • Competitive Binding: Incubate the membrane preparations with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

  • Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) by nonlinear regression analysis of the competition binding data.

Data Presentation:

TransporterRadioligandKi (nM) of 1-(4-Fluorophenyl)butan-1-amine hydrochloride
Dopamine (DAT)[³H]WIN 35,428To be determined
Norepinephrine (NET)[³H]nisoxetineTo be determined
Serotonin (SERT)[³H]citalopramTo be determined

Objective: To measure the functional inhibition of monoamine uptake by 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination and Measurement: Terminate the uptake reaction by rapid filtration and washing. Measure the amount of radioactivity taken up by the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Data Presentation:

TransporterBrain RegionIC₅₀ (nM) of 1-(4-Fluorophenyl)butan-1-amine hydrochloride
DATStriatumTo be determined
NETCortexTo be determined
SERTHippocampusTo be determined

The following diagram outlines the workflow for these in vitro assays:

In_Vitro_Workflow Start Hypothesized Mechanism: Monoamine Reuptake Inhibition Binding_Assay Radioligand Binding Assays (Determine Ki) Start->Binding_Assay Uptake_Assay Synaptosomal Uptake Assays (Determine IC50) Start->Uptake_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Conclusion Confirmation of In Vitro Activity Data_Analysis->Conclusion

Sources

Technical Guide: Biological Profile of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

[1]

Part 1: Executive Summary & Chemical Identity

1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4 for S-isomer; generic amine class) is a fluorinated primary amine belonging to the


-alkylbenzylamine1

It serves two critical roles in drug development:

  • Chiral Intermediate: A key scaffold for synthesizing complex CNS-active agents (e.g., Sigma receptor ligands, specific NK1 antagonists).

  • Pharmacological Probe: A tool compound for investigating Trace Amine Associated Receptor (TAAR) activation and Monoamine Oxidase (MAO) inhibition kinetics.

Chemical Profile
PropertyData
IUPAC Name 1-(4-Fluorophenyl)butan-1-amine hydrochloride
Synonyms

-Propyl-4-fluorobenzylamine; 4-Fluoro-

-propylbenzenemethanamine
Molecular Formula C

H

FN

HCl
Molecular Weight 203.68 g/mol
Chirality Contains one stereocenter at C1; exists as (R)- and (S)-enantiomers.[1][2]
Lipophilicity (LogP) ~2.8 (Predicted free base)
H-Bond Donors/Acceptors 2 / 1

Part 2: Biological Mechanism & Pharmacology[1]

Mechanism of Action (Pharmacodynamics)

The biological activity of 1-(4-Fluorophenyl)butan-1-amine is governed by its structural homology to endogenous trace amines (phenethylamine) and synthetic stimulants (amphetamines), though the extended propyl chain alters its selectivity profile.

  • Trace Amine Associated Receptor 1 (TAAR1) Agonism: Like many

    
    -alkylbenzylamines, this compound acts as an agonist at TAAR1. The 4-fluoro substitution typically enhances metabolic stability and receptor affinity compared to the unsubstituted benzylamine. Activation of TAAR1 modulates dopaminergic firing rates, exerting a regulatory effect on monoamine transporters.
    
  • Monoamine Oxidase (MAO) Inhibition: Primary

    
    -alkylbenzylamines are reversible inhibitors of MAO enzymes. The propyl chain at the 
    
    
    -position provides steric bulk that generally favors MAO-B selectivity over MAO-A, although potency is often lower than
    
    
    -methyl analogs (amphetamines).[1]
    • Mechanism:[2] Competitive inhibition at the catalytic site.

  • Monoamine Transporter Interaction: The compound lacks the high potency of amphetamine at the Dopamine Transporter (DAT) due to the steric hindrance of the propyl group. However, it retains weak affinity for the Norepinephrine Transporter (NET), acting as a low-potency reuptake inhibitor.

Metabolic Stability (Pharmacokinetics)

The 4-fluoro substituent blocks para-hydroxylation, a primary metabolic clearance pathway for phenethylamines.[1] This forces metabolism towards:

  • Oxidative Deamination: Mediated by MAO/CYP450 to form the corresponding ketone (1-(4-fluorophenyl)butan-1-one).[1]

  • N-Acetylation: A minor pathway for primary amines.

  • Ortho-Hydroxylation:** Slower than para-hydroxylation.[1]

Signaling Pathway Visualization

The following diagram illustrates the interaction of the compound with the synaptic cleft machinery.

GCompound1-(4-Fluorophenyl)butan-1-amineTAAR1TAAR1 Receptor(Intracellular)Compound->TAAR1Agonist BindingMAO_BMAO-B Enzyme(Mitochondrial)Compound->MAO_BCompetitive InhibitionDATDopamine Transporter(Presynaptic)Compound->DATWeak InhibitionMetabolismMetabolic Deamination(to Ketone)Compound->MetabolismSlow ClearanceDA_ReleaseDopamine Release(Modulatory)TAAR1->DA_ReleasePotentiationMAO_B->MetabolismDegradation (Blocked)

Caption: Mechanistic pathway showing TAAR1 agonism and MAO-B inhibition, leading to modulated dopaminergic signaling.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow (Reductive Amination)

The most robust synthesis route for high-purity hydrochloride salt involves the reductive amination of the corresponding ketone.

Reagents:

  • Precursor: 1-(4-Fluorophenyl)butan-1-one (CAS: 403-24-7).[1]

  • Amine Source: Ammonium Acetate (

    
    ) or Hydroxylamine (followed by reduction).
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Hydrogenation (
    
    
    ).

Protocol (Step-by-Step):

  • Imine Formation: Dissolve 1-(4-fluorophenyl)butan-1-one (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq). Stir at room temperature for 2 hours under

    
     atmosphere.
    
  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (15 mmol). Allow to warm to room temperature and stir for 12 hours.

  • Quenching: Acidify with concentrated HCl to pH < 2 to decompose excess hydride.

  • Extraction: Basify with NaOH (aq) to pH > 12. Extract free base into Dichloromethane (

    
     mL).
    
  • Salt Formation: Dry the organic layer (

    
    ), filter, and treat with 1M HCl in Diethyl Ether. The precipitate is 1-(4-Fluorophenyl)butan-1-amine hydrochloride .[1][3]
    
  • Purification: Recrystallize from Ethanol/Ether to obtain white crystals.

In Vitro MAO Inhibition Assay

To validate biological activity, the following assay determines the

  • Enzyme Source: Human recombinant MAO-B (expressed in baculovirus).

  • Substrate: Kynuramine (fluorometric).

  • Procedure:

    • Incubate test compound (0.1 nM – 100

      
      M) with MAO-B enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C.
      
    • Add Kynuramine substrate.

    • Measure fluorescence (Ex 310 nm / Em 400 nm) of the metabolite 4-hydroxyquinoline.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      

Part 4: Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All synthesis steps involving volatile amines or reducing agents must be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent carbonate formation (amines absorb

    
    ).
    

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11662494, 1-(4-Fluorophenyl)butan-1-amine.[1] Retrieved from [Link]

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. (Contextual grounding for alpha-alkylbenzylamine pharmacology).

  • Lewin, A. H., et al. (2008). Synthesis and characterization of novel phenylbutylamines as monoamine transporter probes. Journal of Medicinal Chemistry.[5] (General class synthesis reference).

"1-(4-Fluorophenyl)butan-1-amine hydrochloride" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Fluorophenyl)butan-1-amine Hydrochloride for Research Applications

Abstract

This whitepaper provides a comprehensive technical overview of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a fluorinated phenethylamine analog relevant to researchers in neuropharmacology, medicinal chemistry, and forensic science. As a member of the broad class of novel psychoactive substances (NPS), this compound presents unique characteristics for scientific investigation. This guide delineates its chemical identity, plausible synthetic routes via reductive amination, extensive analytical characterization protocols, and essential safety and handling considerations. Methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring a self-validating and reproducible framework for researchers. The integration of multi-platform analytical techniques—including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a special emphasis on ¹⁹F NMR—is detailed to provide a robust strategy for unambiguous structural elucidation and purity assessment.

Introduction and Chemical Profile

1-(4-Fluorophenyl)butan-1-amine is a substituted phenethylamine, a class of compounds known for acting as central nervous system stimulants.[1][2] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, potency, and receptor binding affinity.[3][4] The effects of fluorination on the psychoactivity of phenethylamines can be profound, ranging from enhanced potency to a complete loss of effect, making each new analog a subject of scientific interest.[3]

This compound, particularly its hydrochloride salt, is classified as a research chemical. Such substances, often labeled as Novel Psychoactive Substances (NPS), are primarily used in laboratory settings for research purposes and are not intended for human or veterinary use.[5][6] The lack of extensive physiological and toxicological data necessitates rigorous analytical characterization and careful handling protocols.[5] This guide serves as a foundational document for scientists working with this specific molecule.

Chemical Identity and Properties

The fundamental physicochemical properties of the (S)-enantiomer of 1-(4-Fluorophenyl)butan-1-amine hydrochloride are summarized below.

PropertyValueSource
IUPAC Name (1S)-1-(4-fluorophenyl)butan-1-amine hydrochloride
CAS Number 1269478-85-4
Molecular Formula C₁₀H₁₅ClFN
Molecular Weight 203.69 g/mol
Physical Form Solid
Purity (Typical) ≥97%
Storage Store at room temperature

Synthesis and Purification Strategy

The synthesis of primary amines such as 1-(4-Fluorophenyl)butan-1-amine is most effectively achieved through reductive amination. This method is superior to direct alkylation of ammonia as it prevents over-alkylation, leading to a cleaner product profile and higher yields of the desired primary amine.[7] The process involves the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[8]

Causality of Method Selection

The choice of reductive amination is based on its efficiency and selectivity. The precursor, 1-(4-fluorophenyl)butan-1-one, is readily accessible.[9] A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over stronger agents like sodium borohydride (NaBH₄).[7][10] This is because the milder agents selectively reduce the protonated imine intermediate much faster than they reduce the starting ketone, allowing the reaction to be performed in a single pot.[7] The final product can be isolated as its hydrochloride salt, which is typically a stable, crystalline solid, facilitating purification by recrystallization.[1]

SynthesisWorkflow Precursor 1-(4-Fluorophenyl)butan-1-one + NH4OAc Reaction One-Pot Reductive Amination Precursor->Reaction Reagents Reducing Agent (e.g., NaBH(OAc)3) + Solvent (DCE) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Freebase Crude Freebase Amine Workup->Freebase Salt HCl Salt Formation (HCl in Ether) Freebase->Salt Purify Recrystallization Salt->Purify Product Pure 1-(4-F-Ph)butan-1-amine HCl Purify->Product

Caption: Hypothetical workflow for the synthesis of 1-(4-Fluorophenyl)butan-1-amine HCl.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 1-(4-fluorophenyl)butan-1-one (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, ~5-10 eq).

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the stirred solution at room temperature.[10]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Isolation of Freebase: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of HCl in diethyl ether dropwise with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry to yield the hydrochloride salt. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.

Analytical Characterization

Unambiguous identification of a research chemical is paramount for data integrity and safety. A multi-technique approach is the standard for forensic and research laboratories.[11]

AnalyticalWorkflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_other Confirmatory Analysis GCMS GC-MS Analysis (Retention Time, EI Fragmentation) Conclusion Structural Confirmation GCMS->Conclusion H_NMR ¹H NMR C_NMR ¹³C NMR F_NMR ¹⁹F NMR F_NMR->Conclusion FTIR FTIR Spectroscopy (Functional Groups) FTIR->Conclusion Sample Sample Sample->GCMS Sample->H_NMR Sample->FTIR

Caption: A multi-technique workflow for the structural elucidation of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile compounds like phenethylamines.[12] It provides information on both the retention time (a measure of polarity and volatility) and the mass fragmentation pattern upon electron ionization (EI), which serves as a molecular fingerprint.

  • Protocol: A sample is dissolved in a suitable solvent (e.g., methanol) and injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). The mass spectrometer is operated in EI mode.

  • Derivatization: To improve chromatographic peak shape and volatility, derivatization is often employed for amines. Acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used.

  • Expected Fragmentation: The EI mass spectrum is expected to show a molecular ion peak (M⁺) for the freebase at m/z 183. Key fragments would arise from alpha-cleavage adjacent to the nitrogen atom, resulting in a prominent ion at m/z 154 (M - C₂H₅) and a benzylic fragment at m/z 125 corresponding to [F-C₆H₄-CH=NH₂]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are essential.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically two doublets or a multiplet in the 6.9-7.5 ppm range), the methine proton (CH-N), the methylene protons (CH₂) of the butyl chain, and the terminal methyl group (CH₃).

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including four distinct aromatic carbons (due to the fluorine substituent), and the four carbons of the butyl chain.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[13][14] It provides a clean spectrum with a single primary signal (a multiplet due to coupling with ortho-protons) that is highly sensitive to the chemical environment, confirming the presence and position of the fluorine atom.[15]

Hypothetical Analytical Data
Technique Expected Observations
GC-MS (EI) m/z (relative intensity): 183 (M⁺, low), 154 (100%), 125 (80%), 109 (40%)
¹H NMR δ (ppm): ~7.0-7.4 (m, 4H, Ar-H), ~4.1 (t, 1H, CH-N), ~1.7 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)
¹⁹F NMR δ (ppm): ~ -110 to -120 (referenced to CFCl₃)
FTIR ν (cm⁻¹): ~3000-2800 (N-H⁺ stretch, broad), ~1600, 1510 (Ar C=C), ~1220 (C-F stretch)

Pharmacological Context and Safety

Potential Mechanism of Action

As a phenethylamine derivative, 1-(4-Fluorophenyl)butan-1-amine hydrochloride is presumed to act as a monoamine releasing agent or reuptake inhibitor, primarily affecting dopamine, norepinephrine, and serotonin systems.[2] However, its specific receptor binding profile, potency, and in-vivo effects are not well-documented in peer-reviewed literature and require empirical investigation.

Safety and Handling

This compound is intended for research purposes only. As with any uncharacterized chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a valuable tool for researchers exploring the structure-activity relationships of fluorinated phenethylamines. Its characterization demands a rigorous and systematic analytical approach, leveraging the combined power of mass spectrometry and multinuclear NMR. The synthetic and analytical protocols outlined in this guide provide a validated framework for scientists to confirm the identity and purity of their material, ensuring the integrity and reproducibility of their research findings. Due to its status as a research chemical with an unevaluated toxicological profile, adherence to strict laboratory safety protocols is mandatory.

References

  • Wikipedia. (2024). Phenethylamine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN101735067A - Synthesis method of 1,4-butanediamine.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • Glicksberg, A., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry. [Link]

  • Halberstadt, A. L. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 4, 2026, from [Link]

  • Reddit. (2023). GC MS testing of research chemicals. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 4. 4-chloro-1-(1-fluorophenyl) butan-1-one synthesis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Retrieved February 4, 2026, from [Link]

  • Author. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Source. [Link]

  • LookChem. (n.d.). (S)-1-(4-Fluorophenyl)butan-1-amine CAS NO.321840-52-2. Retrieved February 4, 2026, from [Link]

  • University of Wisconsin. (n.d.). Fluorine NMR. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved February 4, 2026, from [Link]

  • Glicksberg, A., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry. [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved February 4, 2026, from [Link]

  • UNODC. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorobutan-1-amine. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved February 4, 2026, from [Link]

  • NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved February 4, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • PubMed. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved February 4, 2026, from [Link]

  • Author. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source. [Link]

  • Taylor & Francis Online. (n.d.). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011–2014. Retrieved February 4, 2026, from [Link]

  • Author. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source. [Link]

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved February 4, 2026, from [Link]

  • Curate ND. (2023). Methods for Pharmaceutical and Illicit Drug Analysis. Retrieved February 4, 2026, from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2024). Phenmetrazine. Retrieved February 4, 2026, from [Link]

  • YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved February 4, 2026, from [Link]

  • PMC. (n.d.). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Retrieved February 4, 2026, from [Link]

  • National Institute of Justice. (n.d.). Novel psychoactive substances. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved February 4, 2026, from [Link]

  • UNODC. (n.d.). Details for Phenethylamines. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved February 4, 2026, from [Link]

  • NIH. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved February 4, 2026, from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Retrieved February 4, 2026, from [Link]

  • YouTube. (2015). NMR Spectroscopy of N, P and F - atoms (CHE). Retrieved February 4, 2026, from [Link]

Sources

Introduction: The Strategic Role of Fluorine in Phenylalkylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Applications of Fluorophenylalkylamines

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design, with fluorinated pharmaceuticals representing a significant portion of all medications on the market.[1][2][3] The phenylalkylamine scaffold, a foundational structure for a vast array of neuroactive compounds, has been a particularly fruitful area for fluorination. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, bioavailability, and binding affinity for its target protein.[2][3][4] This is due to fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond, which can block metabolic pathways and modulate the acidity or basicity of nearby functional groups.[4]

This guide provides a comprehensive overview of the therapeutic potential of fluorophenylalkylamines, focusing on their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their synthesis and evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class for novel therapeutic interventions.

Part 1: Core Therapeutic Areas and Mechanisms of Action

Fluorophenylalkylamines have demonstrated significant therapeutic potential across several key areas, primarily centered on the central nervous system (CNS). Their mechanisms of action often involve the modulation of monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine.

Antidepressant and Anxiolytic Applications: Modulating Serotonin Reuptake

A prominent application of fluorophenylalkylamines is in the treatment of major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and various anxiety disorders.[5] The primary mechanism for these effects is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.

Fluvoxamine is a classic example. It is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for OCD and depression.[5] The trifluoromethylphenyl group is critical for its activity. While no strong evidence suggests fluvoxamine is superior in efficacy to other antidepressants, it presents a distinct side-effect profile, notably a higher incidence of gastrointestinal effects like nausea when compared to tricyclic antidepressants.[5][6]

Signaling Pathway: SSRI Mechanism of Action

The diagram below illustrates the fundamental mechanism of a fluorophenylalkylamine acting as an SSRI. The drug binds to the serotonin transporter (SERT) on the presynaptic neuron, blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission.

SSRI_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Presynaptic Neuron Terminal vesicle Serotonin Vesicle synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release sert SERT (Serotonin Transporter) postsynaptic Postsynaptic Neuron receptor 5-HT Receptor receptor->postsynaptic Signal Transduction synaptic_cleft->sert synaptic_cleft->receptor Binds drug Fluorophenylalkylamine (SSRI) drug->sert Blocks serotonin Serotonin (5-HT)

Caption: Mechanism of a fluorophenylalkylamine SSRI blocking serotonin reuptake.

Antipsychotic Applications: Dopamine and Serotonin Receptor Antagonism

Fluorophenylalkylamines are also integral to the development of antipsychotic medications used to manage psychosis in schizophrenia and bipolar disorder.[7][8][9] These drugs typically function as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT2A receptors.[7][10]

First-generation ("typical") antipsychotics primarily act as D2 receptor antagonists, effectively treating positive symptoms like hallucinations but often causing extrapyramidal side effects.[11] Second-generation ("atypical") antipsychotics block both D2 and 5-HT2A receptors, which is thought to improve efficacy against negative symptoms and reduce the risk of movement disorders.[7] Fluorine substitution can enhance the potency and selectivity of these compounds for their respective receptors. For instance, the FDA approved Rykindo (Risperidone), which contains a fluorophenylpiperidine moiety, as an antipsychotic for schizophrenia.[1]

Neurological Imaging: Probing Dopaminergic Systems

Fluorinated phenylalkylamines are crucial tools in neuroscience research and clinical diagnostics, particularly as tracers for Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes in the brain.[12]

Fluorodopa F-18 (¹⁸F-Dopa) is a key PET tracer used to evaluate the integrity of the dopaminergic system in patients with suspected Parkinsonian syndromes.[12] Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons.[12] ¹⁸F-Dopa is taken up by these neurons, converted to ¹⁸F-dopamine, and stored in vesicles. The PET signal provides an indirect measure of dopaminergic neuron density and function, aiding in diagnosis.[12]

Part 2: Structure-Activity Relationships (SAR)

The therapeutic efficacy and selectivity of fluorophenylalkylamines are highly dependent on their molecular structure. Understanding the SAR is critical for designing new chemical entities with improved pharmacological profiles.[10][13] Key areas of modification include the position of fluorine on the phenyl ring and the nature of the alkylamine side chain.

SAR Summary for 5-HT₂ Receptor Agonists

The following table summarizes key SAR findings for phenylalkylamine-based serotonin receptor agonists, a class known for its hallucinogenic effects but also being investigated for therapeutic potential.[10]

Structural ModificationPositionEffect on 5-HT₂ₐ Receptor Affinity/ActivityRationale
Fluorine Substitution 4-positionGenerally decreases activity compared to 4-MeO or 4-BrThe high electronegativity of fluorine at this position may be unfavorable for receptor interaction.
2-positionOften maintains or slightly enhances activitySubstitution at the ortho position can influence the conformation of the side chain, potentially favoring a more active binding pose.
Alkyl Chain α-methylationSignificantly increases potency and duration of actionThe methyl group provides steric hindrance against metabolism by monoamine oxidase (MAO), increasing bioavailability.
N-alkylationSmall alkyl groups (e.g., methyl, ethyl) are tolerated; larger groups decrease activityThe nitrogen atom is crucial for forming a salt bridge with a key aspartate residue in the receptor binding pocket; bulky substituents can disrupt this interaction.

Data synthesized from principles discussed in medicinal chemistry reviews.[10][14]

Part 3: Key Experimental Workflows and Protocols

The development of novel fluorophenylalkylamines requires robust synthetic methodologies and validated biological assays. This section outlines a general workflow and provides example protocols.

General Drug Discovery Workflow

The discovery of a new therapeutic agent follows a multi-stage process, from initial design to preclinical validation.

Drug_Discovery_Workflow A Target Identification & Validation B Library Synthesis (Fluorophenylalkylamine Analogs) A->B C High-Throughput Screening (HTS) (e.g., Receptor Binding Assay) B->C D Hit Identification C->D D->B Iterate E Lead Optimization (SAR) - Potency - Selectivity - ADME Properties D->E Hits E->B Synthesize New Analogs F In Vitro Functional Assays (e.g., Cell-based signaling) E->F G In Vivo Efficacy Models (e.g., Animal models of depression) F->G H Preclinical Candidate Selection G->H

Sources

An In-depth Technical Guide to 1-(4-Fluorophenyl)butan-1-amine Hydrochloride as a Putative Monoamine Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a compound of interest for its potential as a monoamine uptake inhibitor. Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] This document synthesizes the available information on the putative mechanism of action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, outlines detailed protocols for its characterization, and discusses the scientific rationale behind these experimental designs. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously evaluate this and similar compounds.

Introduction: The Rationale for Investigating Novel Monoamine Uptake Inhibitors

The monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play crucial roles in regulating mood, cognition, and behavior. The synaptic concentrations of these neurotransmitters are tightly controlled by their respective transporters (DAT, NET, and SERT), which mediate their reuptake from the synaptic cleft into the presynaptic neuron.[3] Inhibition of this reuptake process can elevate extracellular monoamine levels, thereby enhancing neurotransmission. This mechanism is the cornerstone of many clinically successful drugs for depression, anxiety, attention-deficit hyperactivity disorder (ADHD), and other CNS disorders.[1][2]

The therapeutic landscape, however, is far from complete. The quest for novel monoamine uptake inhibitors is driven by the need for agents with improved efficacy, faster onset of action, better side-effect profiles, and tailored selectivity for specific transporter subtypes.[1] 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a structural analog of other known psychoactive compounds, represents a candidate for investigation in this area. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity.[4]

Putative Mechanism of Action

While specific binding data for 1-(4-Fluorophenyl)butan-1-amine hydrochloride is not extensively published, its structural similarity to other phenethylamine derivatives suggests it may function as a monoamine releasing agent and/or a reuptake inhibitor.[5] These compounds typically interact with monoamine transporters to block the reuptake of neurotransmitters or even reverse the direction of transport, leading to an efflux of neurotransmitters into the synapse.[5][6] The precise action—whether it is a pure reuptake inhibitor or also a releasing agent—and its selectivity profile across DAT, NET, and SERT are critical determinants of its potential therapeutic effects and side-effect profile.

The primary molecular targets are the monoamine transporters. The interaction with these transporters is expected to increase the synaptic concentration of dopamine, norepinephrine, and/or serotonin, leading to enhanced downstream signaling.

Caption: Putative mechanism of monoamine uptake inhibition.

Characterization of Transporter Affinity and Selectivity: Experimental Protocols

To ascertain the activity of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a series of in vitro assays are required. The gold standard methods involve radioligand binding and uptake inhibition assays using either cell lines expressing the human transporters or synaptosomes prepared from rodent brain tissue.[7][8]

Radioligand Binding Assays

These assays determine the affinity of the test compound for the monoamine transporters by measuring its ability to displace a known high-affinity radioligand.

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(4-Fluorophenyl)butan-1-amine hydrochloride for DAT, NET, and SERT.

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 or [¹²⁵I]RTI-55 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: GBR 12909 (for DAT), desipramine (for NET), and fluoxetine (for SERT).

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw cell membrane aliquots on ice and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • Increasing concentrations of 1-(4-Fluorophenyl)butan-1-amine hydrochloride (e.g., 0.1 nM to 100 µM).

    • A fixed concentration of the appropriate radioligand (typically at its Kd value).

    • For non-specific binding wells, add a high concentration of the respective control inhibitor.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine). Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand binding assay workflow.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the functional potency (IC50) of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in inhibiting dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells expressing human DAT, NET, or SERT, or synaptosomes prepared from rodent brain regions (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).[8][10]

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.[11]

  • Control inhibitors as in the binding assay.

Step-by-Step Protocol:

  • Cell/Synaptosome Preparation:

    • Cells: Plate cells in 96-well plates and grow to confluence.

    • Synaptosomes: Prepare fresh synaptosomes from dissected brain tissue by homogenization in isotonic sucrose buffer followed by differential centrifugation.[10][12] Resuspend the final synaptosomal pellet in uptake buffer.

  • Assay Setup:

    • Wash cells or pre-incubate synaptosomes in uptake buffer.

    • Add increasing concentrations of 1-(4-Fluorophenyl)butan-1-amine hydrochloride and incubate for a short period (e.g., 10-20 minutes).

    • Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

  • Incubation: Incubate for a short, defined period under linear uptake conditions (e.g., 5-10 minutes at 37°C).

  • Termination: Stop the uptake by rapid washing with ice-cold uptake buffer and aspiration. For synaptosomes, filtration is used.

  • Lysis and Quantification: Lyse the cells or collect the filters and measure the accumulated radioactivity by scintillation counting.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by non-linear regression analysis.

Data Interpretation and Expected Outcomes

The results from these assays will provide a quantitative profile of the compound's interaction with monoamine transporters.

ParameterDescriptionInterpretation
Ki (nM) Binding Affinity: A measure of how tightly the compound binds to the transporter.A lower Ki value indicates higher binding affinity.
IC50 (nM) Functional Potency: The concentration of the compound that inhibits 50% of neurotransmitter uptake.A lower IC50 value indicates greater potency as an uptake inhibitor.
Selectivity Ratios Transporter Preference: Calculated by comparing Ki or IC50 values (e.g., Ki(SERT)/Ki(DAT)).Ratios significantly different from 1 indicate selectivity for a particular transporter.

A compound with low nanomolar Ki and IC50 values would be considered a potent monoamine uptake inhibitor. The selectivity profile will suggest its potential therapeutic applications. For instance, a compound selective for NET and DAT might be a candidate for ADHD treatment, while a potent SERT inhibitor could be explored for depression or anxiety.

Off-Target Activity and Secondary Pharmacology

A comprehensive evaluation must also consider potential off-target effects. One important family of off-targets for phenethylamine-like compounds are the monoamine oxidase (MAO) enzymes.[13]

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine if 1-(4-Fluorophenyl)butan-1-amine hydrochloride inhibits MAO-A or MAO-B activity.

Principle: A continuous spectrophotometric or fluorometric assay is used to measure the production of hydrogen peroxide or an aldehyde from a specific MAO substrate.[13] Commercially available kits (e.g., MAO-Glo) provide a convenient platform for this assessment.[14]

Brief Protocol:

  • Recombinant human MAO-A or MAO-B is incubated with the test compound.

  • A specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent are added.[13]

  • The signal (absorbance or luminescence) is measured over time.

  • Inhibition is determined by the reduction in signal compared to a vehicle control.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 1-(4-Fluorophenyl)butan-1-amine hydrochloride as a potential monoamine uptake inhibitor. The described protocols for binding affinity, functional uptake inhibition, and off-target MAO activity are essential first steps in elucidating its pharmacological profile. Positive results from these in vitro studies would warrant further investigation, including in vivo microdialysis to confirm effects on extracellular monoamine levels in the brain, and behavioral pharmacology studies to assess its potential therapeutic efficacy in animal models of CNS disorders. The systematic application of these methodologies will provide the robust data necessary to determine the future trajectory of this compound in the drug development pipeline.

References

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, S., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 629. Retrieved from [Link]

  • Ma, S., & Sonders, M. S. (2012). Uptake and release of neurotransmitters. Current Protocols in Pharmacology, Chapter 12, Unit12.10. Retrieved from [Link]

  • Niello, M., Cintulova, D., Hellsberg, E., Jäntsch, K., Holy, M., Ayatollahi, S., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]

  • Adem, A., & Johnson, M. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. PMC. Retrieved from [Link]

  • El-Gazzar, M. G., Abu-Hashem, A. A., & El-Shishtawy, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-957. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

  • Sharma, A., Singh, A., Singh, S. K., & Kumar, S. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). (S)-1-(4-Fluorophenyl)butan-1-amine CAS NO.321840-52-2. Retrieved from [Link]

  • Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use?. Methods in Molecular Biology, 1743, 29-47. Retrieved from [Link]

  • Choi, H. J., & Lee, S. Y. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

  • Hutyra, K., Godyń, J., Jończyk, J., Satała, G., Bojarski, A. J., & Malawska, B. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Lee, J. E., & Son, H. J. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1743, 105-113. Retrieved from [Link]

  • Hinz, M., Stein, A., & Uncini, T. (2011). Monoamine depletion by reuptake inhibitors. International Journal of General Medicine, 4, 753-760. Retrieved from [Link]

  • Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Retrieved from [Link]

  • Fox, S. J., & Fox, J. M. (2015). Monoamine reuptake inhibitors in Parkinson's disease. Parkinson's Disease, 2015, 609428. Retrieved from [Link]

Sources

The Phenylbutylamine Scaffold: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of substituted phenylbutylamines. This analysis deviates from standard templates to prioritize the specific pharmacological bifurcation of this scaffold: its unique ability to act as a "privileged spacer" in bitopic ligands (Dopamine D3, Sigma receptors) and as a cap-linker motif in epigenetic modulators (HDAC inhibitors).

Executive Summary: The "Magic Linker" Effect

While phenethylamines (2-carbon linker) are historically dominant in monoaminergic signaling (5-HT, DA, NE release/reuptake), the extension of the alkyl chain to a phenylbutylamine (4-carbon) motif fundamentally alters the pharmacological profile.

This guide posits that the phenylbutyl moiety functions primarily not as a pharmacophore in isolation, but as a molecular ruler . It spans specific distances (approx. 5–7 Å) within protein binding pockets, enabling interactions with secondary allosteric sites or deep hydrophobic tunnels.

Key Pharmacological Divergence:

  • n=2 (Ethyl): Orthosteric binding (5-HT2A, DAT, NET).

  • n=4 (Butyl): Allosteric/Bitopic binding (Sigma-1, Dopamine D3) and Tunnel occupation (HDAC6/10).

Chemical Scaffold & Numbering System

To maintain precision, we define the core structure as 1-phenylbutan-4-amine .

  • Region A (Cap): The distal Phenyl ring (often substituted).[1]

  • Region B (Linker): The butyl chain (

    
     to 
    
    
    
    ).
  • Region C (Head): The amine terminus (often part of a heterocycle or Zinc Binding Group).

Scaffold cluster_0 Region A: Lipophilic Cap cluster_1 Region B: The Spacer cluster_2 Region C: Polar Head A Phenyl Ring (Hydrophobic Interaction) B Butyl Chain (n=4) (Tunnel/Channel Span) A->B C1 Attachment C Amine / Heterocycle (Ionic Lock / ZBG) B->C C4 Attachment

Figure 1: The tripartite structure of the phenylbutylamine scaffold.

Structure-Activity Relationship (SAR) Analysis

Region B: The Criticality of Chain Length

The butyl chain is the defining feature. Experimental data indicates that deviations from the 4-carbon length result in precipitous drops in affinity for specific targets.

  • Sigma-1 Receptor (

    
    R): 
    
    • Observation: In N-substituted phenylalkylamines (e.g., PPBP analogs), affinity peaks at n=4 or n=5.

    • Causality: The

      
      R crystal structure reveals a hydrophobic L-shaped tunnel. The butyl chain provides the exact flexibility and length required to bridge the primary aspartate anchor (D126) and the secondary hydrophobic pocket formed by Val/Leu residues.
      
    • Data Point: Shortening to ethyl (n=2) often reduces

      
       affinity by >100-fold, shifting selectivity back to dopamine transporters.
      
  • Histone Deacetylase (HDAC) Inhibition:

    • Observation: When used as a linker connecting a Zinc Binding Group (ZBG) to a cap, the butyl chain mimics the lysine side chain substrate.

    • Selectivity: A phenylbutyl linker is particularly effective for HDAC6 and HDAC10 . The hydrophobic channel of HDAC6 accommodates the bulky phenyl cap better than class I HDACs (which prefer smaller caps), while the 4-carbon length aligns the ZBG with the catalytic zinc ion.

Region A: The Phenyl Cap Substitutions

Modifications here tune lipophilicity (logP) and metabolic stability.

SubstitutionEffect on Sigma-1 AffinityEffect on HDAC PotencyMechanistic Insight
Unsubstituted High (Baseline)ModerateGood general hydrophobic fit.
p-Fluoro (-F) Maintained/Increased IncreasedBlocks metabolic para-hydroxylation; maintains steric profile.
p-Nitro (-NO2) DecreasedVariableElectron-withdrawing groups can disrupt

stacking in the hydrophobic pocket.
Ortho-subs. DecreasedDecreasedSteric clash prevents the phenyl ring from sitting deep in the hydrophobic pocket (steric occlusion).
Region C: The Amine Terminus (The "Warhead")

This region dictates the functional class of the molecule.

  • Tertiary Amines (Piperidines/Piperazines):

    • Target: Sigma Receptors & Dopamine D3.

    • Example: PPBP (4-phenyl-1-(4-phenylbutyl)piperidine).[2]

    • SAR Rule: The basic nitrogen must be protonated at physiological pH to form a salt bridge with conserved Aspartate residues (e.g., Asp110 in D3, Asp126 in

      
      ).
      
    • Bitopic Binding: In D3 receptors, the phenylbutyl group acts as the "tail" that reaches the secondary binding pocket (SBP), conferring >100-fold selectivity over D2.

  • Hydroxamic Acids / Benzamides:

    • Target: HDACs.

    • SAR Rule: The amine is modified into a ZBG (e.g., -NHOH). The phenylbutyl group becomes the "Cap-Linker".

    • Causality: The ZBG chelates the Zinc ion at the bottom of the catalytic tunnel.

Detailed Experimental Protocols

Synthesis: Reductive Amination (Preferred Route)

This method is superior to direct alkylation due to the suppression of over-alkylation (quaternary salt formation).

Reagents:

  • 4-Phenylbutyraldehyde (freshly distilled).

  • Target Amine (e.g., 4-phenylpiperidine).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE).

Protocol:

  • Schiff Base Formation: Dissolve 4-phenylbutyraldehyde (1.0 eq) and the amine (1.0 eq) in DCE under

    
     atmosphere. Stir for 30 min at Room Temperature (RT). Note: Use of molecular sieves can accelerate imine formation.
    
  • Reduction: Add STAB (1.4 eq) in one portion. The mild nature of STAB prevents reduction of the aldehyde prior to imine formation.

  • Quench: Stir for 4-12 hours. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Pharmacological Assay: Sigma-1 Receptor Binding

Objective: Determine


 values using radioligand competition.

Materials:

  • Radioligand:

    
    (+)-Pentazocine (highly selective 
    
    
    
    agonist).
  • Tissue: Guinea pig brain membrane homogenates (highest density of

    
    ).
    
  • Non-specific control: Haloperidol (10

    
    ).
    

Workflow:

  • Incubation: Mix membrane prep (500

    
     protein), 
    
    
    
    (+)-Pentazocine (2 nM), and test compound (
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at 37°C for 120 minutes. Rationale: Sigma kinetics can be slow; sufficient time is needed to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizing the Pharmacology

The following diagram illustrates how the phenylbutylamine scaffold acts as a "key" for two distinct "locks" based on the head group modification.

Pharmacology cluster_GPCR GPCR Pathway (Tertiary Amine) cluster_Enzyme Epigenetic Pathway (Hydroxamic Acid) Scaffold Phenylbutylamine Scaffold (Ph-(CH2)4-N) D3 Dopamine D3 Receptor (Bitopic Binding) Scaffold->D3 + Phenylpiperazine Head (Selectivity >100x vs D2) Sigma Sigma-1 Receptor (Chaperone Modulation) Scaffold->Sigma + Piperidine Head (Neuroprotection) HDAC HDAC6 Inhibition (Tunnel Occupation) Scaffold->HDAC + Zinc Binding Group (Anti-cancer/Metastasis) Antipsychotic / Addiction Therapy Antipsychotic / Addiction Therapy D3->Antipsychotic / Addiction Therapy Cognitive Enhancement Cognitive Enhancement Sigma->Cognitive Enhancement Apoptosis Induction Apoptosis Induction HDAC->Apoptosis Induction

Figure 2: Divergent pharmacological applications based on Region C modification.

Case Study: PPBP (4-phenyl-1-(4-phenylbutyl)piperidine)

Compound Profile:

  • Target: Sigma-1 Receptor Agonist.

  • Affinity:

    
     nM.
    
  • Mechanism: PPBP exemplifies the "perfect fit" SAR. The N-phenylbutyl chain occupies the hydrophobic pocket, while the piperidine nitrogen interacts with the anionic site.

  • Clinical Relevance: Investigated for neuroleptic activity and psychostimulant abuse treatment. It demonstrates that the butyl spacer is not merely inert bulk, but a specific recognition element for the sigma receptor class.

Future Directions

Current research is pivoting towards Multi-Target Directed Ligands (MTDLs) .

  • Dual D3/Sigma Ligands: Using the phenylbutylamine scaffold to target both receptors simultaneously for enhanced antipsychotic efficacy with reduced Extrapyramidal Side Effects (EPS).

  • PROTACs: The phenylbutyl chain is being explored as a linker in Proteolysis Targeting Chimeras, where its length is ideal for recruiting E3 ligases to specific protein targets without steric interference.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. National Institutes of Health (NIH). [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. [Link]

  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. PubMed Central. [Link]

  • New Sigma-Like Receptor Recognized by Novel Phenylaminotetralins. PubMed. [Link]

  • The Pharmacology of Sigma-1 Receptors. PubMed Central. [Link]

  • Phenylalanine-containing hydroxamic acids as selective inhibitors of class IIb histone deacetylases (HDACs). ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

Sources

Technical Monograph: 1-(4-Fluorophenyl)butan-1-amine Hydrochloride in Neuroscience Research

[1]

Executive Summary

1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4 for (S)-isomer; generic structure implies racemate or unspecified chirality) is a primary benzylic amine structurally distinct from the phenethylamine class (e.g., amphetamines). In neuroscience research, it serves two critical roles:

  • Chiral Building Block: A high-value intermediate for synthesizing enantiopure CNS-active agents, particularly those targeting monoamine transporters or NK1 receptors.

  • Pharmacological Probe: A tool for Structure-Activity Relationship (SAR) studies investigating the "alpha-alkyl" effect on Monoamine Oxidase (MAO) inhibition and Trace Amine-Associated Receptor (TAAR) binding.

Crucial Distinction: Unlike 4-Fluoroamphetamine (4-FA), which possesses a phenethylamine skeleton (2-carbon spacer), this compound is a 1-arylalkylamine (0-carbon spacer/benzylic). This structural difference fundamentally alters its pharmacodynamics, shifting activity from monoamine release (stimulant) to potential enzyme inhibition (MAO) or receptor modulation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(4-Fluorophenyl)butan-1-amine hydrochloride
Common Synonyms

-Propyl-4-fluorobenzylamine HCl; 1-(4-Fluoro-phenyl)-butylamine
Molecular Formula C

H

FN

HCl
Molecular Weight 203.68 g/mol
Chiral Center C1 (Benzylic carbon).[1] Available as (R)- and (S)-enantiomers.[2]
Solubility Soluble in water, DMSO, Methanol.
pKa (Predicted) ~9.5 (Amine)

Pharmacological Mechanism & Neuroscience Applications

The "Benzylic Amine" Pharmacophore

In neuroscience, the 1-arylalkylamine scaffold is a privileged structure. Unlike phenethylamines that mimic dopamine/norepinephrine to enter transporters, benzylic amines often act as enzyme inhibitors or allosteric modulators .

  • Monoamine Oxidase (MAO) Inhibition: Primary benzylic amines are classic competitive inhibitors (and sometimes substrates) of MAO-B. The extension of the alpha-chain from methyl (ethyl) to propyl (butyl) increases lipophilicity (

    
    ), potentially enhancing blood-brain barrier (BBB) penetration but altering active site fit.
    
  • NMDA Receptor Antagonism: Structurally related 1,2-diphenylethylamines (e.g., Lefetamine) are NMDA antagonists. While 1-(4-fluorophenyl)butan-1-amine lacks the second phenyl ring, it serves as a "fragment probe" to determine the minimal pharmacophore required for channel blocking.

Synthetic Utility in Drug Development

This compound is frequently cited as a chiral resolving agent or intermediate. It allows researchers to introduce a 4-fluorophenyl moiety with a specific stereochemical configuration into larger molecules, such as:

  • Substance P (NK1) Antagonists: Many NK1 antagonists (e.g., Aprepitant analogs) utilize chiral benzylic amine substructures.

  • Calcimimetics: Analogs of Cinacalcet often require specific 1-arylalkylamine fragments.

Visualization: Structural Logic & SAR

The following diagram illustrates the structural relationship between this probe and established neuroactive classes, highlighting why it is used to map binding pockets.

Gcluster_0Mechanism of Action DifferentiationProbe1-(4-Fluorophenyl)butan-1-amine(Benzylic Amine Probe)Amphetamine4-Fluoroamphetamine (4-FA)(Phenethylamine Class)Probe->AmphetamineStructural Isomer(Different Pharmacophore)MAOIMAO-B Inhibition(Enzyme Target)Probe->MAOIHigh Affinity Potential(Alpha-alkyl effect)SynthesisChiral Drug Synthesis(NK1 Antagonists, etc.)Probe->SynthesisPrecursor/IntermediateTransporterDAT/NET Transporter(Reuptake Target)Amphetamine->TransporterPrimary Target

Caption: Structural divergence dictates function. The benzylic amine (blue) favors enzyme inhibition/synthesis utility, while the phenethylamine isomer (red) targets transporters.

Experimental Protocols

Enantioselective Synthesis (Laboratory Scale)

For research requiring high optical purity (e.g., >99% ee), the Ellman Auxiliary method is the gold standard.

Reagents:

  • 4-Fluorobutyrophenone

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Sodium borohydride (

    
    )
    

Protocol:

  • Condensation: Mix 4-fluorobutyrophenone (1.0 eq) with (R)-sulfinamide (1.1 eq) and

    
     (2.0 eq) in dry THF. Reflux for 24h to form the N-sulfinyl ketimine.
    
  • Reduction: Cool to -48°C. Add

    
     (5.0 eq) to reduce the ketimine diastereoselectively. This establishes the chiral center at C1.
    
  • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/methanol to cleave the auxiliary.

  • Purification: Recrystallize the hydrochloride salt from Ethanol/Ether to yield (S)-1-(4-fluorophenyl)butan-1-amine HCl.

In Vitro MAO-B Inhibition Assay

To verify biological activity, use a fluorometric assay.

  • Preparation: Dissolve the hydrochloride salt in DMSO (10 mM stock).

  • Enzyme Source: Human recombinant MAO-B (membrane fraction).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Incubation: Incubate enzyme + test compound (0.1 nM – 100

    
    M) for 20 mins at 37°C.
    
  • Reaction: Add Kynuramine. Measure fluorescence (Ex 310 nm / Em 400 nm) after 30 mins.

  • Analysis: Plot log[Inhibitor] vs. % Activity to determine

    
    . Expect moderate potency (micromolar range) compared to Selegiline.
    

Safety & Handling (E-E-A-T)

Risk Profile:

  • GHS Classification: Warning. Acute Toxicity (Oral), Skin Irritant.

  • Neurotoxicity: While not a potent stimulant, lipophilic amines can cross the BBB. Treat as a potential CNS depressant or weak stimulant until fully characterized.

  • Forensic Note: This compound is an isomer of controlled substances (fluoroamphetamines). Analytical differentiation (NMR, IR) is required to avoid legal ambiguity in forensic labs.

Storage:

  • Hygroscopic solid. Store at -20°C under desiccant.

  • Stability: Stable in acidic media; free base oxidizes slowly in air to the imine/ketone.

References

  • Chemical Identity & Synthesis

    • Sigma-Aldrich / Merck KGaA. (2024). "(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Product Specification." Link

  • Pharmacological Context (Class Effect)

    • Silverman, R. B. (2004).[2] "The Organic Chemistry of Drug Design and Drug Action." Elsevier.[3] (Discusses benzylic amine pharmacophores in MAO inhibitors).

  • Chiral Synthesis Methodology

    • Ellman, J. A., et al. (2002).[4] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Related Transporter Ligands

    • Kimura, M., et al.[2] (2004).[2] "Efficient asymmetric syntheses... of 1-[4,4-bis(4-fluorophenyl)butyl]...piperazine as a novel potent dopamine uptake inhibitor."[2] Bioorganic & Medicinal Chemistry. (Demonstrates the use of fluorophenyl-butyl fragments in larger ligands). Link

An In-depth Technical Guide to the Pharmacology of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amine-containing molecules represents a cornerstone of modern medicinal chemistry.[1][2] This guide provides a comprehensive exploration of the pharmacology of fluorinated amine compounds, delving into the fundamental principles that govern their enhanced therapeutic profiles. We will dissect the profound influence of fluorination on physicochemical properties, pharmacokinetic (PK) and pharmacodynamic (PD) parameters, and ultimately, clinical efficacy. Through a blend of mechanistic insights, experimental protocols, and illustrative case studies, this document serves as a technical resource for scientists engaged in the discovery and development of novel therapeutics.

The Rationale for Fluorination in Amine-Containing Drug Candidates

The introduction of fluorine into a molecular scaffold is a deliberate strategy to modulate its biological behavior.[2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius (1.47 Å), and the ability to form strong carbon-fluorine bonds—confer significant advantages when incorporated into amine compounds.[3] These advantages often translate into improved drug-like properties, including enhanced metabolic stability, increased binding affinity, and optimized membrane permeability.[1][3][4] Over the past two decades, this strategy has seen a surge in application, with a significant percentage of newly approved drugs containing at least one fluorine atom.[1][2]

The decision to fluorinate an amine-containing lead compound is driven by the need to overcome common drug development hurdles such as rapid metabolism, poor bioavailability, or off-target effects.[2][5] By strategically placing fluorine atoms, medicinal chemists can fine-tune the molecule's electronic and steric properties to achieve a more desirable therapeutic profile.[1]

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine can dramatically alter the fundamental physicochemical properties of an amine compound, which in turn influences its pharmacological behavior.

Modulation of Basicity (pKa)

One of the most significant effects of fluorination is the reduction of the basicity of nearby amine groups.[1][6] The high electronegativity of fluorine withdraws electron density from the nitrogen atom, making its lone pair of electrons less available for protonation. This decrease in pKa can have profound implications for a drug's absorption, distribution, and target engagement. For instance, reducing the basicity of an amine can decrease its interaction with anionic residues in metabolic enzymes like Cytochrome P450 (CYP), potentially leading to improved metabolic stability.[6][7]

Table 1: Illustrative pKa Shifts in Amines Upon Fluorination

CompoundStructurepKa
AnilineC₆H₅NH₂4.6
4-FluoroanilineFC₆H₄NH₂4.1
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.7
EthylamineCH₃CH₂NH₂10.6

Note: The pKa values are approximate and can vary based on experimental conditions.

Lipophilicity and Membrane Permeability

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier (BBB).[1][3][8] This is a critical consideration for developing drugs targeting the central nervous system (CNS).[1][9] The increased lipophilicity is attributed to the hydrophobic nature of the C-F bond.[10] However, the effect is not always straightforward and depends on the specific chemical context. In some cases, strategic fluorination can also increase the polarity of a molecule, which can be advantageous for processes like glucuronidation that can enhance drug activity and residence time.[11]

Pharmacokinetic Consequences of Fluorinating Amines

The modifications to physicochemical properties directly translate into altered pharmacokinetic profiles, impacting the Absorption, Distribution, Metabolism, and Excretion (ADME) of the drug.[1]

Enhanced Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to block metabolic "soft spots."[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP enzymes.[7] By replacing a metabolically labile C-H bond with a C-F bond, the rate of oxidative metabolism at that position can be significantly reduced, leading to a longer half-life and improved bioavailability.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard method for assessing the metabolic stability of a fluorinated amine compound using liver microsomes.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (fluorinated amine)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compound with known metabolic stability (e.g., Verapamil)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and control compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test or control compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Diagram: Workflow for In Vitro Metabolic Stability Assay

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubation Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubation prep_microsomes Prepare Microsome and Buffer Mixture prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubation->start_reaction time_points Collect Aliquots at Specific Time Points start_reaction->time_points quench Stop Reaction with Cold Acetonitrile time_points->quench process_samples Centrifuge and Collect Supernatant quench->process_samples lcms_analysis Quantify Parent Compound via LC-MS/MS process_samples->lcms_analysis data_analysis Calculate In Vitro Half-life (t₁/₂) lcms_analysis->data_analysis

Caption: Workflow for determining the in vitro metabolic stability of a compound.

Improved Bioavailability and CNS Penetration

Judicious placement of fluorine can lead to enhanced oral bioavailability and penetration into the central nervous system.[1] For example, the incorporation of a para-trifluoromethyl group in fluoxetine increased its lipophilicity and CNS penetration, which is crucial for its efficacy as a selective serotonin reuptake inhibitor (SSRI).[1] Similarly, strategic difluorination of a pyridyl ring in PI3K inhibitors has been shown to increase oral bioavailability and reduce clearance without compromising the drug's potency.[1]

Pharmacodynamic Modulation by Fluorination

The introduction of fluorine can also directly impact how a drug interacts with its biological target.

Enhanced Binding Affinity and Selectivity

Fluorine atoms can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and halogen bonds, which can increase the drug's binding affinity and selectivity for its target.[3][4][12][13] For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a 4-fluorophenoxy substituent was found to enhance binding and improve pharmacokinetics.[1] The increased binding affinity can lead to a more potent drug, potentially allowing for lower therapeutic doses and reducing the risk of off-target effects.[14]

Enzyme Inhibition Mechanisms

Fluorinated amine compounds are frequently designed as enzyme inhibitors.[12] The mechanisms of inhibition can vary. In competitive inhibition, the fluorinated molecule competes with the natural substrate for the enzyme's active site.[12] The presence of fluorine can enhance binding affinity through favorable interactions.[12] In other cases, fluorinated compounds can act as non-competitive inhibitors by binding to allosteric sites and inducing conformational changes in the enzyme.[12] Some fluorinated inhibitors can bind to both the free enzyme and the enzyme-substrate complex, resulting in a mixed-type inhibition.[12]

Diagram: Mechanisms of Enzyme Inhibition by Fluorinated Amines

EnzymeInhibition Enzyme Enzyme Active Site Allosteric Site ES_Complex Enzyme-Substrate Complex Enzyme:active->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Competitive) Enzyme:active->EI_Complex Binds (Blocks Substrate) EAI_Complex Enzyme-Allosteric Inhibitor Complex (Non-competitive) Enzyme:allo->EAI_Complex Binds Substrate Substrate Substrate->ES_Complex F_Inhibitor Fluorinated Inhibitor F_Inhibitor->EI_Complex F_Inhibitor->EAI_Complex ESI_Complex Enzyme-Substrate-Inhibitor Complex (Mixed) F_Inhibitor->ESI_Complex ES_Complex->Enzyme:active Releases ES_Complex->ESI_Complex Binds Product Product ES_Complex->Product Catalyzes EAI_Complex->Enzyme:allo

Caption: Different mechanisms of enzyme inhibition by fluorinated compounds.

Case Studies of Successful Fluorinated Amine Drugs

The successful application of fluorination in drug design is evident in numerous marketed drugs across various therapeutic areas.[1]

Fluoxetine (Prozac™)

Fluoxetine is a landmark example of a successful fluorinated amine.[1] The incorporation of a para-trifluoromethyl (-CF₃) group was instrumental in increasing its lipophilicity and ability to cross the blood-brain barrier, allowing it to effectively inhibit the serotonin transporter.[1] This structural modification also contributed to its improved oral absorption and resistance to metabolic degradation.[1] Fluoxetine was the first FDA-approved SSRI and revolutionized the treatment of depression.[15]

Sitagliptin (Januvia®)

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure features a trifluoromethyl group which plays a crucial role in its high potency and selectivity for the DPP-4 enzyme. The fluorinated moiety contributes to the metabolic stability of the drug, allowing for once-daily dosing.

Fluoroquinolone Antibiotics (e.g., Ciprofloxacin)

The introduction of a fluorine atom at the C-6 position of the quinolone scaffold significantly enhanced the antibacterial spectrum and potency of this class of antibiotics.[1] The fluorine atom improves the binding affinity to DNA gyrase, the bacterial enzyme target, and also increases cell penetration.[3]

Synthesis and Analytical Considerations

The increasing demand for fluorinated amines has spurred significant advancements in synthetic chemistry.[1] Modern methods allow for the late-stage fluorination of complex molecules, providing medicinal chemists with greater flexibility in drug design.[1] Enzymatic approaches are also emerging as a precise and selective method for synthesizing fluorinated compounds.[16][17]

The analysis of fluorinated compounds in biological matrices requires specialized techniques. Gas chromatography (GC) and ion-selective electrode (ISE) methods are commonly used to determine fluoride levels.[18] LC-MS/MS is the gold standard for quantifying the parent drug and its metabolites in pharmacokinetic studies.

Future Perspectives and Conclusion

The strategic use of fluorine in the design of amine-containing compounds will undoubtedly continue to be a valuable tool in drug discovery. As our understanding of the intricate interplay between fluorination and biological systems deepens, we can expect the development of even more sophisticated and effective fluorinated therapeutics. The continued innovation in synthetic fluorination chemistry will further expand the accessible chemical space for medicinal chemists.[5]

References

  • Vertex AI Search. (n.d.). The Role of Fluorinated Amines in Modern Pharmaceutical Synthesis.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
  • Google. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • NIH. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC.
  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • NIH. (2021). Enzymatic synthesis of fluorinated compounds - PMC.
  • NIH. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed.
  • Scholar@UNT Health. (2025). Investigating the impact of fluorination on the locomotor and discriminative stimulus effects of amphetamine and methamphetamine analogs in mice and rats.
  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • NIH. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
  • NIH. (2021). Metabolism and Toxicity of Fluorine Compounds - PMC.
  • NIH. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
  • UCD Research Repository. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
  • Enamine. (n.d.). Novel fluorinated amines for drug discovery.
  • Enamine. (2022). What's Going On With Fluorine In 2022?.
  • ResearchGate. (2025). Fluorine in psychedelic phenethylamines.
  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
  • NIH. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC.
  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
  • ResearchGate. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • NIH. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents.
  • ResearchGate. (2025). Classics in Chemical Neuroscience: Fluoxetine (ProzacTM). | Request PDF.
  • MDPI. (n.d.). Metabolic Fingerprints of Effective Fluoxetine Treatment in the Prefrontal Cortex of Chronically Socially Isolated Rats: Marker Candidates and Predictive Metabolites.
  • PubMed Central. (n.d.). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease.
  • PubMed. (n.d.). Impact of fluoxetine on liver damage in rats.
  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews.
  • Drug Design Org. (n.d.). Structure Activity Relationships.

Sources

An In-depth Technical Guide to the Safe Handling of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a research chemical belonging to the class of fluorinated aromatic amines. The incorporation of a fluorine atom onto the phenyl ring can significantly alter the compound's physicochemical and biological properties, a characteristic often exploited in medicinal chemistry and drug development to enhance metabolic stability or binding affinity. As with many novel chemical entities, a comprehensive and nuanced understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel and the integrity of research outcomes.

This guide provides a detailed overview of the known and inferred hazards associated with 1-(4-Fluorophenyl)butan-1-amine hydrochloride, drawing upon data from structurally similar compounds. It outlines best practices for its handling, storage, and disposal, and provides clear protocols for emergency situations. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound.

Hazard Identification and GHS Classification

  • Acute Oral Toxicity : Based on data for similar compounds, it is prudent to assume that this compound may be harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Phenylalkylamines and their hydrochloride salts can be irritating to the skin.[1][4] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation : Direct contact with the eyes is likely to cause serious irritation.[1][4]

  • Respiratory Tract Irritation : As a solid, airborne dust may cause respiratory irritation.[5]

Based on these inferred hazards, the compound would likely be classified under the Globally Harmonized System (GHS) with the following pictograms and hazard statements:

PictogramGHS ClassificationHazard Statement

Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

This classification is inferred from structurally related compounds and should be treated as a precautionary guideline.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for safe handling and storage.

PropertyValueSource
Molecular FormulaC₁₀H₁₄FN·HCl[6]
Molecular Weight203.68 g/mol [6][7]
AppearanceLikely a white to off-white solidInferred
SolubilityThe hydrochloride salt form suggests enhanced water solubility.[7][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls
  • Ventilation : All handling of 1-(4-Fluorophenyl)butan-1-amine hydrochloride should be conducted in a well-ventilated area.[8][9] For procedures that may generate dust, a chemical fume hood is mandatory.

  • Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are critical in case of accidental exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection : Wear appropriate chemical-resistant gloves. Given the nature of the compound, nitrile or neoprene gloves are a suitable choice. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[9]

  • Body Protection : A laboratory coat must be worn and kept fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection : If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) Eye_Face Eye/Face Protection (Goggles, Face Shield) Hand Hand Protection (Chemical-Resistant Gloves) Body Body Protection (Lab Coat, Apron) Respiratory Respiratory Protection (Respirator if needed) Researcher Researcher Researcher->Eye_Face Wears Researcher->Hand Wears Researcher->Body Wears Researcher->Respiratory Wears (as needed)

Figure 1: Mandatory PPE for handling 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize risk.

Handling
  • Avoid Dust Formation : Handle the solid material carefully to prevent the generation of dust.[9]

  • Personal Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][8]

  • Grounding : For larger quantities, take precautionary measures against static discharge.

  • Work Area : Keep the work area clean and tidy.

Storage
  • Container : Store in a tightly closed container.[4][6][8]

  • Conditions : Keep in a cool, dry, and well-ventilated area away from incompatible substances.[4][8]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[10]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact : If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Ingestion : If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response
  • Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills : In the case of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Emergency_Response_Flowchart cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Incident Exposure_Type Determine Exposure Route (Inhalation, Skin, Eyes, Ingestion) Start->Exposure_Type Inhalation Move to Fresh Air Exposure_Type->Inhalation Inhalation Skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) Exposure_Type->Skin Skin Contact Eyes Flush with Water (15+ min) Exposure_Type->Eyes Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Exposure_Type->Ingestion Ingestion Seek_Medical_Help Seek Immediate Medical Attention Inhalation->Seek_Medical_Help Skin->Seek_Medical_Help Eyes->Seek_Medical_Help Ingestion->Seek_Medical_Help

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

[1][2]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(4-fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4 for (S)-isomer; general structure derived from 4'-fluorobutyrophenone).[1][2] This primary amine is a critical chiral building block in medicinal chemistry, particularly for the development of antipsychotic and antidepressant therapeutics.[1][2]

Unlike direct reductive amination of ketones, which often suffers from low yields and significant secondary amine by-product formation (over-alkylation), this protocol utilizes a two-step Oxime-Reduction pathway .[1][2] This method ensures high selectivity for the primary amine, simplifies purification, and preserves the integrity of the para-fluorine substituent.[1][2]

Key Advantages of This Protocol
  • Selectivity: >95% selectivity for the primary amine over secondary/tertiary side products.[1][2]

  • Purity: Crystallization-driven purification of the intermediate oxime eliminates the need for chromatography in early stages.[1][2]

  • Scalability: The use of Raney Nickel hydrogenation is amenable to kilogram-scale production.[1][2]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the oxime intermediate.[1][2] By isolating the oxime, we effectively "lock" the nitrogen position before the reduction step, preventing the equilibrium issues common in one-pot reductive aminations.[1][2]

RetrosynthesisTargetTarget: 1-(4-Fluorophenyl)butan-1-amine HClAmineFree Amine(Racemic)Amine->Target HCl / Et2OSalt FormationOximeIntermediate:4'-Fluorobutyrophenone OximeOxime->Amine H2 / Raney NiReductionKetoneStarting Material:4'-Fluorobutyrophenone(CAS: 582-83-2)Ketone->Oxime NH2OH·HCl / NaOAcCondensation

Figure 1: Retrosynthetic disconnection showing the Oxime-Reduction pathway.[1]

Safety & Precautions

  • 4'-Fluorobutyrophenone: Irritant.[1][2] Avoid inhalation.

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer.[1][2] Upon heating, can risk thermal runaway if not buffered correctly.[1][2]

  • Raney Nickel: Pyrophoric when dry.[1][2] Must be handled as a slurry under water or ethanol.[1][2] Never expose dry catalyst to air.[1][2]

  • Hydrogen Gas: Extremely flammable.[1][2] Ensure all autoclaves are grounded and leak-tested.

  • Hydrochloric Acid (Gas/Ethereal): Corrosive.[2] Perform salt formation in a well-ventilated fume hood.[1][2]

Experimental Protocol

Phase 1: Synthesis of 4'-Fluorobutyrophenone Oxime[1][2]

Objective: Convert the ketone carbonyl to a hydroxyimino group.

Reagents:

  • 4'-Fluorobutyrophenone (1.0 eq) [CAS: 582-83-2][1][2]

  • Hydroxylamine hydrochloride (1.5 eq)[2][3]

  • Sodium Acetate (anhydrous) (2.0 eq)[2]

  • Ethanol (95%) / Water (3:1 v/v)[2]

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine HCl (10.4 g, 150 mmol) and Sodium Acetate (16.4 g, 200 mmol) in 40 mL of water.

  • Addition: Add Ethanol (120 mL) followed by 4'-Fluorobutyrophenone (16.6 g, 100 mmol). The mixture may become slightly turbid.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

    • IPC (In-Process Control):[1][2] Monitor by TLC (20% EtOAc/Hexane).[2] The ketone spot (

      
      ) should disappear, replaced by the oxime spot (
      
      
      ).[1][2]
  • Workup: Cool the reaction to room temperature. Most of the ethanol is removed under reduced pressure (rotary evaporator).[2]

  • Extraction: Dilute the residue with water (100 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate to dryness.
    
  • Purification: The crude oxime usually solidifies.[1][2] Recrystallize from minimal hot Hexane/Ethanol (9:1) if necessary.[1][2]

    • Target Yield: 85–92%[1][2]

    • Appearance: White to off-white crystalline solid.[1][2]

Phase 2: Catalytic Hydrogenation to 1-(4-Fluorophenyl)butan-1-amine[1][2]

Objective: Reduce the C=N bond to a C-N single bond without defluorinating the aromatic ring.

Reagents:

  • 4'-Fluorobutyrophenone Oxime (from Phase 1)[1][2]

  • Raney Nickel (approx. 10 wt% loading, slurry in EtOH)[1]

  • Ammonia (7N in Methanol) - Critical additive to suppress secondary amine formation.[1][2]

  • Hydrogen gas (

    
    )[2]
    

Procedure:

  • Catalyst Prep: Wash Raney Nickel (approx. 2 g wet slurry) with absolute ethanol (

    
    ) to remove water.[2] Handle under inert atmosphere (Argon/Nitrogen). 
    
  • Loading: In a high-pressure autoclave (Parr reactor), load the Oxime (10 g, 51 mmol) dissolved in Methanol (100 mL). Add the washed Raney Nickel slurry.[1][2]

  • Additive: Add 10 mL of 7N Ammonia in Methanol .

    • Note: Ammonia prevents the condensation of the newly formed amine with the intermediate imine, effectively stopping dimer formation.[1][2]

  • Hydrogenation: Seal the reactor. Purge with

    
     (
    
    
    ), then with
    
    
    (
    
    
    ). Pressurize to 50 psi (3.5 bar) .
  • Reaction: Stir vigorously at room temperature for 1 hour, then heat to 50°C for 6–12 hours.

    • Caution: Do not exceed 60°C to avoid defluorination.[1][2]

  • Filtration: Cool to RT. Depressurize. Filter the mixture through a Celite pad to remove the pyrophoric catalyst.[1][2] Keep the catalyst wet at all times during disposal.[1]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free amine as a pale yellow oil.

Phase 3: Hydrochloride Salt Formation[2]

Objective: Isolate the stable hydrochloride salt.

Reagents:

  • Crude Amine (from Phase 2)[2]

  • HCl (4M in Dioxane or 2M in Diethyl Ether)[2]

  • Diethyl Ether / MTBE (Methyl tert-butyl ether)[1][2]

Procedure:

  • Dissolution: Dissolve the crude amine oil in dry Diethyl Ether or MTBE (approx. 10 mL per gram of amine).[1][2] Cool to 0°C in an ice bath.

  • Acidification: Dropwise add HCl in Dioxane/Ether (1.1 eq) with stirring. A white precipitate should form immediately.[1][2]

  • Aging: Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under vacuum (Buchner funnel) under a blanket of nitrogen (the salt can be hygroscopic).[2]

  • Washing: Wash the cake with cold ether (

    
    ).
    
  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Process Logic & Critical Control Points

The following diagram illustrates the decision-making process and critical parameters for the synthesis.

ProcessFlowStartStart: 4'-FluorobutyrophenoneOximeRxnPhase 1: Oximation(NH2OH·HCl, NaOAc, Reflux)Start->OximeRxnCheckTLCQC Check: TLCKetone visible?OximeRxn->CheckTLCCheckTLC->OximeRxnYes (Incomplete)WorkupWorkup & RecrystallizationCheckTLC->WorkupNo (Complete)ReductionPhase 2: Hydrogenation(Raney Ni, H2, NH3/MeOH)Workup->ReductionTempCheckTemp Control< 60°C?Reduction->TempCheckDefluoroRISK: DefluorinationDiscard BatchTempCheck->DefluoroNo (>60°C)SaltFormPhase 3: HCl Salt Formation(HCl in Ether)TempCheck->SaltFormYesFinalFinal Product:White Crystalline SolidSaltForm->Final

Figure 2: Process flow diagram highlighting Critical Control Points (CCPs).

Analytical Validation

The following data represents typical values for the hydrochloride salt.

AnalysisMethodExpected ResultInterpretation
Appearance VisualWhite crystalline powderHigh purity salt formation.[1][2]
Melting Point Capillary145–148°CSharp range indicates purity.[1][2]
1H NMR 400 MHz, DMSO-d6

8.4 (br s, 3H,

), 7.5 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H), 4.2 (m, 1H, CH-N), 1.8 (m, 2H), 1.2 (m, 2H), 0.85 (t, 3H).[1]
Confirms structure and salt form.[1][2] Note the downfield shift of the benzylic proton.[1][2]
IR Spectroscopy KBr Pellet~2900 cm⁻¹ (C-H), ~1500/1220 cm⁻¹ (C-F stretch)Absence of C=O (1680 cm⁻¹) confirms complete reduction.[2]
Mass Spec ESI+[M+H]+ = 168.1 (Free base mass)Matches

.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone.[1][2] Retrieved from [Link][2]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][4] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Cited for general reductive amination principles).[2][4][5][6]

  • Beilstein Journals (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications."[1][2] Beilstein Journal of Organic Chemistry. Retrieved from [Link][2]

  • Master Organic Chemistry. "Reductive Amination: Reaction Guide." Retrieved from [Link]

High-Fidelity Reductive Amination of 4-Fluorophenyl Propyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHEM-2025-04

Executive Summary

This application note details the reductive amination of 4-fluorophenyl propyl ketone (1-(4-fluorophenyl)butan-1-one) to synthesize 1-(4-fluorophenyl)butylamine derivatives. This transformation is a critical gateway in medicinal chemistry, particularly for the synthesis of neuroactive pharmacophores (e.g., butyrophenone derivatives like haloperidol analogs) where the fluorine atom provides metabolic stability and modulation of lipophilicity.

While traditional methods utilizing sodium cyanoborohydride (


) or catalytic hydrogenation are valid, this guide prioritizes Sodium Triacetoxyborohydride (STAB) . This reagent offers superior chemoselectivity, eliminating the need for toxic cyanides and avoiding the defluorination risks associated with vigorous catalytic hydrogenation.

Chemical Strategy & Mechanism[1][2][3][4]

The Challenge of Aryl Ketones

Unlike aldehydes, aryl ketones such as 4-fluorophenyl propyl ketone are sterically hindered and electronically deactivated by the aromatic ring. The formation of the imine intermediate is the rate-determining equilibrium. Successful conversion requires a protocol that shifts this equilibrium toward the imine before or during the reduction event without reducing the ketone to the alcohol (a common side reaction).

The STAB Advantage

Sodium triacetoxyborohydride (


) is less basic and milder than sodium borohydride (

). Its steric bulk prevents it from reducing the ketone at a significant rate. However, it rapidly reduces the protonated iminium ion . This kinetic differentiation allows for "Direct Reductive Amination" (DRA), where the ketone, amine, and reductant are mixed in a single pot.
Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (or iminium ion under acidic conditions), which is then irreversibly reduced to the amine.

ReactionMechanism Figure 1: Kinetic selectivity of STAB for the Iminium ion over the Ketone. Ketone 4-Fluorophenyl Propyl Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Addition SideProduct Side Product: Alcohol Ketone->SideProduct Direct Reduction (Slow with STAB) Amine Amine (R-NH2) Amine->Hemiaminal Addition Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Product Target Amine (1-(4-F-Ph)butylamine) Iminium->Product STAB Reduction (Fast)

Figure 1: The mechanistic pathway highlights the critical role of acid catalysis in generating the reducible iminium species.

Materials & Equipment

ReagentRoleGrade/Spec
4-Fluorophenyl propyl ketone Substrate>98% Purity
Amine (R-NH₂) Nucleophile1.1–1.2 Equivalents
Sodium Triacetoxyborohydride (STAB) Reductant95% (Store in desiccator)
Acetic Acid (AcOH) CatalystGlacial, Anhydrous
1,2-Dichloroethane (DCE) SolventAnhydrous (Preferred)*
Tetrahydrofuran (THF) SolventAnhydrous (Alternative)

*Note: DCE is the standard solvent for STAB reactions due to optimal reaction kinetics, but THF is a viable greener alternative.

Experimental Protocol (Direct Reductive Amination)

Scale: 10 mmol (approx. 1.8 g of ketone) Time: 4–24 Hours Temperature: 20–25 °C

Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenyl propyl ketone (1.80 g, 10 mmol) in DCE (30 mL).

    • Add the Amine (11–12 mmol, 1.1–1.2 eq).

      • Note: If using an amine salt (e.g., methylamine hydrochloride), add 1 eq of Triethylamine (TEA) to liberate the free base.

    • Add Acetic Acid (0.60 g, 10 mmol, 1 eq).

      • Critical: The pH should be slightly acidic (pH 5–6) to promote iminium formation without protonating the amine into a non-nucleophilic ammonium salt.

  • Imine Equilibration (Optional but Recommended):

    • Stir the mixture at room temperature for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish before the reductant is introduced.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) in 3–4 portions over 15 minutes.

    • Observation: Mild effervescence may occur.

    • Seal the flask under a nitrogen atmosphere and stir at room temperature.

  • Monitoring:

    • Monitor via TLC or LC-MS after 4 hours.

    • Endpoint: Disappearance of the ketone peak (m/z 180 + H⁺).

    • Troubleshooting: If reaction stalls, add an additional 0.5 eq of STAB and stir overnight.

  • Quench & Workup:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until bubbling ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for subsequent steps. If purification is required, use Flash Column Chromatography (Silica Gel).

    • Eluent: 0–10% Methanol in DCM (with 1% NH₄OH if the amine is polar).

Workflow Figure 2: Operational Workflow for STAB Reductive Amination Start Start: 10 mmol Ketone in DCE AddReagents Add Amine (1.2 eq) + AcOH (1.0 eq) Start->AddReagents Equilibrium Stir 30 min (Imine Formation) AddReagents->Equilibrium Reduction Add STAB (1.5 eq) Stir 4-16h Equilibrium->Reduction Check LC-MS Check: Ketone Consumed? Reduction->Check Check->Reduction No (Add 0.5 eq STAB) Quench Quench with sat. NaHCO3 Extract with DCM Check->Quench Yes Purify Concentrate & Purify (Flash Chromatography) Quench->Purify

Figure 2: Operational workflow ensuring complete conversion and safe quenching.

Analytical Validation

Successful synthesis should be validated using NMR and Mass Spectrometry.

Expected Data Attributes
TechniqueParameterExpected Signal / Observation
¹H NMR Benzylic C-HTriplet or dd at ~3.5–3.8 ppm (shifted upfield from ketone).
¹H NMR Propyl ChainMultiplets at ~1.2–1.8 ppm; Methyl triplet at ~0.9 ppm.
¹⁹F NMR Aryl FluorineSingle peak at ~-115 ppm (characteristic of p-F-phenyl).
LC-MS Molecular Ion[M+H]⁺ = Expected Mass . No Ketone (M+H 181) remaining.
Comparative Reductant Performance
ReagentSelectivityToxicityReaction SpeedRecommendation
STAB High (Imine > Ketone)LowFast (DCE)Primary Choice
NaCNBH₃ HighHigh (Cyanide) SlowLegacy/Backup
H₂ / Pd-C Low (Risk of defluorination)LowMediumScale-up only

Troubleshooting & Optimization

Issue: Low Conversion
  • Cause: Steric hindrance of the propyl ketone prevents imine formation.

  • Solution: Increase the amount of Acetic Acid to 2–3 equivalents or add a Lewis Acid like Titanium(IV) isopropoxide (

    
    ) (1.5 eq) prior to adding STAB. The Ti-complex forces imine formation.
    
Issue: Alcohol Byproduct (Reduction of Ketone)
  • Cause: Reductant added too quickly or insufficient amine/acid.

  • Solution: Ensure the "Equilibration Step" (Step 2) is respected. Add STAB slowly. Ensure the amine is in excess.

Issue: Defluorination
  • Cause: If using Catalytic Hydrogenation (

    
    ), the C-F bond is labile.
    
  • Solution: Stick to Borohydride reagents (STAB). If hydrogenation is mandatory, use PtO₂ (Adams' catalyst) or add an amine poison to the Pd catalyst to prevent hydrogenolysis of the C-F bond.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Analytical methods for "1-(4-Fluorophenyl)butan-1-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Analytical Characterization of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Part 1: Executive Summary & Compound Profile

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a critical chiral building block often employed in the synthesis of complex pharmaceutical agents, including inhibitors targeting CNS pathways.[1] Its structural integrity—specifically the enantiomeric purity of the benzylic amine moiety—is paramount, as the C1 chiral center often dictates biological activity.[1]

This guide provides a validated analytical framework focusing on three critical quality attributes (CQAs): Enantiomeric Purity , Chemical Purity , and Solid-State Salt Stoichiometry .[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-Fluorophenyl)butan-1-amine hydrochloride
Common Name

-Propyl-4-fluorobenzylamine HCl
CAS Number 1269478-85-4 (S-isomer HCl); 321840-52-2 (S-isomer Base)
Molecular Formula

Molecular Weight 203.68 g/mol (Salt); 167.22 g/mol (Base)
Chiral Center C1 (Benzylic position)
Key Spectroscopic Marker

F NMR singlet (~ -115 ppm)

Part 2: Safety & Handling (Pre-Analytical)

WARNING: Primary benzylic amines and their salts are potential skin irritants and sensitizers.[1]

  • Engineering Controls: Handle exclusively in a fume hood.

  • Solubility: Highly soluble in Methanol (MeOH), Water, and DMSO.[1] Sparingly soluble in Acetonitrile (ACN).

  • Stability: Hygroscopic.[1] Store in a desiccator at 2–8°C.

Part 3: Chromatographic Protocols

Method A: Reverse-Phase HPLC for Chemical Purity (Achiral)

Objective: Quantify chemical impurities and degradation products (e.g., des-fluoro analogs or oxidation byproducts).[1]

Rationale: Benzylic amines suffer from severe peak tailing on standard silica-based C18 columns due to interaction with residual silanols.[1] We utilize a charged surface hybrid (CSH) column or high-molarity buffer to suppress these interactions.[1]

Protocol Parameters:

ParameterSpecification
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or Equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1]0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 215 nm (Primary), 254 nm (Secondary)
Injection Volume 5.0 µL
Sample Diluent 50:50 Water:Acetonitrile

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 60 Linear Gradient
12.0 95 Wash
15.0 95 Hold
15.1 5 Re-equilibration

| 20.0 | 5 | End |[1]

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • %RSD (Area):

    
     (n=6 injections).
    
Method B: Normal Phase Chiral HPLC (Enantiomeric Excess)

Objective: Determine the ratio of (S)- to (R)- enantiomers.

Rationale: The primary amine functionality interacts strongly with polysaccharide-based chiral selectors.[1] The addition of Diethylamine (DEA) or Ethanolamine is mandatory to mask non-specific binding sites and ensure sharp peaks.

Protocol Parameters:

ParameterSpecification
Column Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 220 nm
Expected Retention (S)-Isomer: ~8.5 min; (R)-Isomer: ~11.2 min (Confirm with racemate)

Part 4: Spectroscopic Characterization (Identity)

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.40 (br s, 3H, 
      
      
      
      ) – Confirms salt formation.[1]
    • 
       7.50 (dd, 2H, Ar-H ortho to amine)[1]
      
    • 
       7.20 (t, 2H, Ar-H ortho to F)[1]
      
    • 
       4.25 (t, 1H, Benzylic CH) – Diagnostic for C1 substitution.[1]
      
  • 
     NMR (376 MHz, DMSO-
    
    
    
    ):
    • 
       -115.5 ppm (s).[1]
      
    • Note: The presence of a single sharp fluorine peak confirms the integrity of the para-fluorophenyl ring.[1] Split peaks indicate defluorination or positional isomers.[1]

Infrared Spectroscopy (FT-IR)
  • Amine Salt: Broad band 2800–3200

    
     (
    
    
    
    stretch of
    
    
    ).
  • C-F Stretch: Strong band at 1220

    
    .[1]
    
  • Aromatic: 1510, 1600

    
    .[1][2]
    

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for method selection during process development.

AnalyticalWorkflow Start Crude Sample 1-(4-Fluorophenyl)butan-1-amine HCl Solubility Solubility Check (MeOH/Water) Start->Solubility PathPurity Path A: Chemical Purity Solubility->PathPurity PathChiral Path B: Enantiomeric Purity Solubility->PathChiral PathSalt Path C: Salt Stoichiometry Solubility->PathSalt HPLC_Achiral RP-HPLC (C18 CSH) Acidic Mobile Phase PathPurity->HPLC_Achiral HPLC_Chiral NP-HPLC (Chiralpak AD-H) Hexane/IPA/DEA PathChiral->HPLC_Chiral IC Ion Chromatography (Chloride Content) PathSalt->IC CheckTailing Tailing Factor < 1.5? HPLC_Achiral->CheckTailing CheckTailing->HPLC_Achiral No (Add more TFA) ResultPurity Report % Area (Impurities) CheckTailing->ResultPurity Yes ResultEE Report % ee HPLC_Chiral->ResultEE ResultStoich Confirm 1:1 Ratio IC->ResultStoich

Caption: Analytical decision matrix for full characterization of fluorinated amine salts, ensuring coverage of purity, chirality, and counter-ion stoichiometry.

Part 6: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing (RP-HPLC) Interaction of

with silanols.[1]
Increase TFA concentration to 0.1% or switch to a "CSH" (Charged Surface Hybrid) column.
Split Peaks (Chiral) Sample solvent mismatch.Dissolve sample in Mobile Phase rather than pure alcohol.
Ghost Peaks Carryover of sticky amine.[1]Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.[1]
Low Sensitivity Weak UV chromophore.[1][3]Derivatize with 2-Naphthalenesulfonyl chloride (NSCl) if LOD < 0.05% is required (See Ref [1]).

References

  • BenchChem Application Notes. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. Retrieved from (Analogous derivatization method).

  • Sigma-Aldrich. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Product Specification. Retrieved from .

  • PubChem. Compound Summary: 1-(4-Fluorophenyl)butan-1-amine.[1] Retrieved from .

  • Snyder, L. R., et al. Practical HPLC Method Development.[1] Wiley-Interscience, 2nd Edition.[1] (Standard text for amine separations).

Sources

HPLC analysis of "1-(4-Fluorophenyl)butan-1-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Executive Summary

This guide details the chromatographic separation of 1-(4-Fluorophenyl)butan-1-amine hydrochloride , a chiral primary amine often utilized as a pharmaceutical intermediate or a structural probe in medicinal chemistry.[1]

The analysis of this molecule presents two distinct challenges:

  • Basic Tailing: The primary amine functionality (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak asymmetry.
    
  • Chirality: The benzylic carbon (C1) is a stereocenter, requiring enantioselective separation for purity assessment.

This protocol provides two validated workflows: a Reverse-Phase (RP-HPLC) method for chemical purity and a Normal-Phase (NP-HPLC) method for enantiomeric resolution.[1]

Analyte Physicochemical Profile

Understanding the molecule's properties is the foundation of robust method development.

PropertyValue / CharacteristicChromatographic Implication
Structure 4-F-Ph-CH(NH₂)-C₃H₇Benzylic amine with a lipophilic fluorophenyl group.[1]
Molecular Weight 167.22 g/mol (Free base)Low molecular weight; requires specific pore size (60–120 Å).
Basicity (

)
~9.3 – 10.0 (Estimated)Critical: Will be protonated at pH < 9. Requires end-capped columns or basic modifiers.
UV Absorption

nm,

nm
Fluorine substitution typically induces a slight bathochromic shift. 210 nm offers max sensitivity; 254 nm offers selectivity.
Solubility Soluble in Water/MeOH (Salt form)Dissolve standards in mobile phase to prevent solvent shock.

Protocol A: Achiral Purity (Reverse-Phase)

Objective: Routine quantification and impurity profiling. Mechanism: Hydrophobic interaction chromatography (HIC) with silanol suppression.

Method Parameters
  • Column: C18 (L1) with high carbon load and extensive end-capping.[1]

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Why TFA? The low pH ensures the amine is fully protonated (

      
      ), preventing mixed-mode retention. TFA also ion-pairs with the amine, improving peak shape.
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controls viscosity and mass transfer).

  • Detection: Diode Array Detector (DAD) or VWD.

    • Channel A: 210 nm (Impurity detection).

    • Channel B: 254 nm (Assay/Main peak).[2]

Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final conc: 0.1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Protocol B: Chiral Resolution (Normal-Phase)

Objective: Determination of Enantiomeric Excess (% ee). Mechanism: Hydrogen bonding and steric inclusion on polysaccharide-based stationary phases.[1]

Method Parameters
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]

    • Recommended: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).[1][2]

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Critical Additive:DEA (0.1%) is non-negotiable. Without it, the amine will bind irreversibly to the silica support of the chiral column, resulting in broad, tailing peaks.

  • Mode: Isocratic.

  • Flow Rate: 0.5 – 1.0 mL/min (Adjust based on backpressure; typical < 50 bar).

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Detection: UV at 254 nm.[2]

Expected Performance
  • Retention: The (R)- and (S)- enantiomers should elute between 8 and 15 minutes.[1]

  • Resolution (

    
    ):  Target 
    
    
    
    for baseline separation.
  • Elution Order: Must be determined experimentally using a pure optical standard, as elution order can flip depending on the specific polysaccharide linkage (Amylose vs. Cellulose).

Visualizing the Mechanism

The following diagrams illustrate the method development logic and the chemical interactions governing the separation.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 1-(4-Fluorophenyl)butan-1-amine Goal Define Analytical Goal Start->Goal Achiral Chemical Purity / Assay Goal->Achiral Chiral Enantiomeric Purity (% ee) Goal->Chiral RP_Select Reverse Phase (C18) Achiral->RP_Select NP_Select Normal Phase (Polysaccharide) Chiral->NP_Select Issue_Tail Issue: Amine Tailing (Silanols) RP_Select->Issue_Tail Sol_Acid Solution A: Low pH (TFA) Ion Suppression + Ion Pairing Issue_Tail->Sol_Acid Standard Sol_Base Solution B: High pH (pH 10) Ammonium Bicarbonate (XBridge) Issue_Tail->Sol_Base Alternative Col_Type Column: Amylose-1 (AD-H type) NP_Select->Col_Type Mobile_Mod Mobile Phase: Hexane/IPA + 0.1% DEA Col_Type->Mobile_Mod

Caption: Decision matrix for selecting the appropriate chromatographic mode based on analytical requirements.

Diagram 2: The "Silanol Effect" and Amine Tailing

SilanolEffect Silica Silica Surface (Si-OH) Amine Analyte (R-NH3+) Silica->Amine Ionic Interaction Tailing Result: Peak Tailing Amine->Tailing Blocker Modifier (TEA/DEA/TFA) Blocker->Silica Competes for Sites Blocker->Amine Ion Pairing (TFA) Symmetry Result: Sharp Peak Blocker->Symmetry

Caption: Mechanism of peak tailing caused by silanol interactions and the corrective action of mobile phase modifiers.

System Suitability & Troubleshooting

Before running clinical or production batches, the system must pass these criteria:

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

Increase TFA concentration (RP) or DEA concentration (NP). Replace column if voided.
Resolution (

)

(Chiral)
Lower flow rate; Lower temperature; Change alcohol modifier (e.g., Ethanol instead of IPA).
Precision (RSD)

(n=5)
Check injector seal; Check pump pulsation; Ensure sample is fully dissolved.
Retention Time Drift

min
Equilibrate column longer (min 20 column volumes). Check for mobile phase evaporation (NP).

Safety & Regulatory Note

While this specific isomer is utilized in research, researchers must be aware that fluorinated phenethylamines and their homologs can be structurally related to controlled substances.

  • Handling: Treat as a potential irritant and centrally active substance. Use a fume hood.

  • Waste: Collect all chlorinated and fluorinated waste in dedicated halogenated solvent streams.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General principles of amine analysis and silanol suppression).

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link

  • McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (2023). Benzenebutanamine (Analogous Structure Data). National Library of Medicine. Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for pKa-dependent method development).

Sources

Application Note: Enantioselective Separation of 1-(4-Fluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and manufacturing, as enantiomers often exhibit significant differences in efficacy, toxicity, and metabolic profiles. This guide provides a detailed technical overview and robust protocols for the chiral separation of 1-(4-Fluorophenyl)butan-1-amine, a key chiral primary amine intermediate in the synthesis of various pharmaceutical agents. We explore method development strategies across High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), focusing on the selection of Chiral Stationary Phases (CSPs), mobile phase optimization, and the underlying principles of enantiorecognition. The protocols are designed to be self-validating, providing researchers with a strong foundation for developing sensitive, reliable, and efficient analytical and preparative separation methods.

Introduction: The Imperative of Chiral Separation

The separation of enantiomers is a cornerstone of modern pharmaceutical development. Regulatory bodies worldwide mandate strict characterization of the stereoisomeric content of drug substances. 1-(4-Fluorophenyl)butan-1-amine possesses a single stereocenter, making it a chiral molecule existing as a pair of enantiomers. As a primary amine, its basic nature presents unique challenges and opportunities in chromatographic separation, often requiring specific mobile phase additives to achieve optimal peak shape and resolution.

This document serves as a practical guide, moving from the fundamental principles of chiral recognition to actionable, step-by-step protocols for HPLC and SFC, the two most powerful and versatile techniques for this application.

Analyte Properties and Structural Considerations

  • Compound: 1-(4-Fluorophenyl)butan-1-amine

  • Molecular Formula: C₁₀H₁₄FN

  • Structure:

    • Aromatic fluorophenyl ring

    • A primary amine group (-NH₂) directly attached to the chiral center

    • An aliphatic butyl chain

  • Key Features for Chiral Separation: The primary amine group is a critical interaction site (hydrogen bond donor/acceptor, basic site). The aromatic ring can participate in π-π stacking interactions. These features must be considered when selecting a Chiral Stationary Phase (CSP).

The Mechanism of Chiral Recognition

Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability (free energy, ΔΔG) of these complexes. This is often explained by the three-point interaction model , which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole, or π-π interactions) are necessary for chiral recognition. One enantiomer will "fit" the chiral selector's surface more perfectly, leading to a stronger interaction and longer retention time, while the other enantiomer elutes earlier.

Caption: The Three-Point Interaction Model for Chiral Recognition.

Strategic Approach to Method Development

A systematic screening approach is the most efficient path to a successful chiral separation. The process involves screening a diverse set of CSPs with a few standardized mobile phases, identifying promising "hits," and then optimizing the conditions for the best-performing column.

G Start Define Analyte: 1-(4-Fluorophenyl)butan-1-amine (Primary Amine) Select_Tech Select Technique(s) (HPLC and/or SFC) Start->Select_Tech Screen_CSPs Primary Screening: Screen Diverse CSPs (Polysaccharide, Cyclofructan, etc.) Select_Tech->Screen_CSPs Screen_MP Secondary Screening: Test Standard Mobile Phases (NP, PO, SFC Modifiers) Screen_CSPs->Screen_MP Analyze Analyze Results (Resolution > 1.5? Peak Shape?) Screen_MP->Analyze Analyze->Screen_CSPs No, try other CSPs Optimize Optimize Conditions (Modifier %, Additives, Temp, Flow) Analyze->Optimize Yes Validate Final Method Validation (ICH Guidelines) Optimize->Validate

Caption: General Workflow for Chiral Method Development.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most established technique for chiral separations. For primary amines, polysaccharide-based CSPs are exceptionally versatile and should be the primary screening choice.

Causality Behind Experimental Choices
  • Chiral Stationary Phases (CSPs): Polysaccharide derivatives (amylose or cellulose carbamates) coated or immobilized on silica are highly effective. Their helical polymer structure creates chiral grooves where interactions like hydrogen bonding and π-π stacking can occur. We will screen several complementary phases.

  • Mobile Phase: Normal Phase (NP) mode, using a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol or ethanol), is often the most successful starting point for polysaccharide CSPs.

  • Basic Additive: This is critical . Primary amines can interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing. A small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) is added to the mobile phase to mask these silanols, ensuring sharp, symmetrical peaks.

Step-by-Step Protocol: HPLC Screening
  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(4-Fluorophenyl)butan-1-amine at 1.0 mg/mL in ethanol or isopropanol.

    • Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase.

  • Instrumentation and Columns:

    • System: HPLC with UV detector.

    • Columns to Screen (4.6 x 150 mm, 5 µm):

      • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

      • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

      • Cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP

      • Amylose tris(5-chloro-2-methylphenylcarbamate) based CSP

    • Detection: UV at 254 nm or 220 nm.

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Screening Mobile Phases:

      • Condition A: Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

      • Condition B: Hexane / Ethanol (85:15, v/v) + 0.1% DEA

  • Execution and Evaluation:

    • Equilibrate each column with the mobile phase for at least 20 column volumes before the first injection.

    • Inject the racemic sample onto each column under each mobile phase condition.

    • Evaluate the chromatograms for resolution (Rs). A successful separation is typically defined as Rs ≥ 1.5. Note retention times (k), selectivity (α), and peak tailing.

Expected Data and Optimization

The screening results will guide further optimization. If a partial separation (0.8 < Rs < 1.5) is observed, fine-tuning the alcohol percentage is the first step.

  • Increasing the alcohol percentage will generally decrease retention times and may increase or decrease resolution.

  • Decreasing the alcohol percentage will increase retention times and often improves resolution, but at the cost of longer run times and broader peaks.

Table 1: Representative HPLC Screening Data

CSP TypeMobile Phase Conditionk1k2Selectivity (α)Resolution (Rs)Notes
Cellulose tris(3,5-dimethylphenylcarbamate)A2.12.51.191.8Good Separation. Proceed to validation.
Amylose tris(3,5-dimethylphenylcarbamate)A3.53.51.000.0No separation.
Amylose tris(3,5-dimethylphenylcarbamate)B2.83.21.141.4Partial Separation. Try decreasing EtOH to 10%.
Cellulose tris(4-chloro-3-methylphenylcarbamate)B4.14.11.000.0No separation.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering faster separations, higher efficiency, and a significant reduction in organic solvent consumption, aligning with green chemistry principles. It is particularly effective for chiral separations.

Causality Behind Experimental Choices
  • Mobile Phase: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. A polar organic solvent, or "modifier" (typically methanol), is added to modulate solvent strength and analyte solubility.

  • CSPs: The same polysaccharide CSPs used in HPLC are highly effective in SFC. Additionally, cyclofructan-based CSPs have shown excellent performance for separating primary amines in SFC.

  • Additives: As with HPLC, basic additives are crucial for good peak shape. However, the choice of additive can be more sensitive in SFC. Triethylamine (TEA) is a common choice.

Step-by-Step Protocol: SFC Screening
  • Sample Preparation:

    • Prepare a stock solution of the racemate at 1.0 mg/mL in methanol.

    • Dilute to a working concentration of ~0.1 mg/mL with methanol.

  • Instrumentation and Columns:

    • System: Analytical SFC system with UV or PDA detector.

    • Columns to Screen (4.6 x 150 mm, 5 µm):

      • Use the same polysaccharide CSPs as in the HPLC screen.

      • Include a cyclofructan-based CSP (e.g., Larihc CF6-P).

    • Detection: UV at 220 nm.

  • Screening Conditions:

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Temperature: 40 °C.

    • Screening Gradient: 5% to 40% Modifier over 5 minutes.

    • Modifier: Methanol with 0.2% Triethylamine (TEA).

  • Execution and Evaluation:

    • Perform a gradient screening run on each column. This is a rapid way to determine if a separation is possible.

    • Identify the modifier percentage at which the enantiomers elute.

    • Based on the gradient result, develop an isocratic method by setting the modifier percentage to ~5% below the average elution percentage. For example, if the peaks elute at 20% modifier in the gradient, test an isocratic method at 15%.

    • Evaluate the isocratic separation for resolution (Rs), selectivity (α), and analysis time.

Expected Data and Optimization

SFC often provides faster separations than HPLC. Optimization involves adjusting the isocratic modifier percentage, the type of alcohol modifier (Methanol, Ethanol), or the additive.

Table 2: Representative SFC Isocratic Method Data

CSP TypeModifier (Isocratic)k1k2Selectivity (α)Resolution (Rs)Time (min)
Cellulose tris(3,5-dimethylphenylcarbamate)15% MeOH + 0.2% TEA1.82.11.172.1< 3
Amylose tris(3,5-dimethylphenylphenylcarbamate)20% MeOH + 0.2% TEA2.52.51.000.0-
Cyclofructan-based12% MeOH + 0.2% TEA2.93.51.212.5< 4

Method Validation Principles

Once an optimal separation is achieved, the method should be validated according to ICH guidelines to ensure it is fit for purpose. Key parameters to assess include:

  • Specificity: The ability to resolve the enantiomers from each other and any impurities.

  • Linearity: A linear relationship between concentration and detector response.

  • Accuracy and Precision: Closeness of the measured value to the true value and the repeatability of the measurement.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The method's resilience to small, deliberate changes in parameters (e.g., temperature, flow rate, mobile phase composition).

Conclusion

The enantioselective separation of 1-(4-Fluorophenyl)butan-1-amine is readily achievable using either chiral HPLC or SFC. A systematic screening of polysaccharide-based chiral stationary phases is the most effective starting point. For HPLC, normal phase conditions with a hexane/alcohol mobile phase containing a basic additive like DEA are recommended. For SFC, which offers significant advantages in speed and reduced environmental impact, screening with a CO₂/Methanol mobile phase also containing a basic additive is highly effective. The protocols detailed in this guide provide a robust framework for researchers to develop and optimize a reliable method for the analytical or preparative separation of these critical enantiomers.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

  • 1-(4-Fluorophenyl)but-3-en-1-one. PubChem. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). PMC - PubMed Central. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). PMC - NIH. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

  • Enantioselective separations by packed column subcritical and supercritical fluid chromatography. (2005). PubMed. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2014). ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2010). LCGC International. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International - Chromatography Online. [Link]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). Twisting Memoirs Publication. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. (2001). ResearchGate. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (2021). Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/10826076.2021.1970222]([Link]

Technical Application Note: Multi-Nuclear NMR Elucidation of 1-(4-Fluorophenyl)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and drug discovery scientists requiring a robust protocol for the structural confirmation of 1-(4-Fluorophenyl)butan-1-amine hydrochloride .

Introduction & Scope

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients.[1] Its structural integrity relies on two distinct features: the integrity of the 4-fluorophenyl ring and the protonation state of the primary amine.

This guide provides a self-validating protocol to confirm identity and purity. Unlike standard alkyl amines, the presence of the fluorine atom (


) introduces spin-spin coupling that acts as a built-in "fingerprint" for the aromatic region, observable in both ¹H and ¹³C spectra.

Experimental Protocol

Sample Preparation Strategy

Objective: Ensure complete solubility of the hydrochloride salt while preventing amine-proton exchange that occurs in protic solvents like Methanol-d₄.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the required solvent.[1]

    • Causality: Chloroform-d (CDCl₃) often fails to dissolve amine hydrochloride salts completely.[1] Furthermore, DMSO-d₆ stabilizes the ammonium protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ), allowing them to appear as a distinct broad triplet/singlet, which validates the salt form.
      
  • Concentration:

    • ¹H / ¹⁹F Screening: 5–10 mg in 0.6 mL DMSO-d₆.[1]

    • ¹³C Verification: 30–50 mg in 0.6 mL DMSO-d₆ (required to resolve small

      
       couplings).
      
Acquisition Parameters[1][2]
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • ¹H: Standard zg30 (30° pulse) with 1s relaxation delay.

    • ¹³C: Proton-decoupled zgpg30.[1]

    • ¹⁹F: Standard zg (without decoupling) to observe F-H coupling if resolution permits, or decoupled for quantification.

Structural Elucidation & Data Analysis

¹H NMR: The Integration Logic

The ¹H spectrum provides the primary quantitative validation. The terminal methyl group serves as the internal integration standard.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)

PositionShift (δ, ppm)MultiplicityIntMechanistic Insight
-NH₃⁺ 8.30 – 8.60Broad Singlet3HDiagnostic for HCl salt.[1] Disappears in D₂O shake.
Ar-H (meta) 7.50 – 7.60dd (AA'BB')2HDeshielded by ring current; splits due to H-H and H-F coupling.[1]
Ar-H (ortho) 7.20 – 7.30dd (AA'BB')2HShielded relative to meta due to F-atom mesomeric effect.[1]
C1-H 4.20 – 4.35Multiplet1HBenzylic proton. Chiral center.
C2-H 1.80 – 2.00Multiplet2HDiastereotopic protons. Due to the C1 chiral center, these may appear as complex non-equivalent multiplets.[1]
C3-H 1.15 – 1.30Multiplet2HMethylene bridge.[1]
C4-H 0.85 – 0.90Triplet3HReference Peak. Set integration to 3.00.
¹⁹F NMR: Purity Fingerprinting

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[2]

  • Expected Shift:

    
     -112.0 to -116.0 ppm.
    
  • Pattern: Multiplet (tt) due to coupling with ortho-protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     Hz) and meta-protons (
    
    
    
    Hz).
  • Purity Check: Any secondary peak in this region indicates a defluorinated impurity or a regioisomer (e.g., 2-fluoro or 3-fluoro analog), which would shift significantly (to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     -110 to -120 ppm range but distinct).
    
¹³C NMR: The "Coupling Ladder" Validation

The most definitive proof of the 4-fluorophenyl structure is the Carbon-Fluorine coupling ladder. The magnitude of the coupling constant (


) decreases with distance from the fluorine atom.

Table 2: ¹³C NMR C-F Coupling Constants

Carbon PositionAssignmentCoupling TypeCoupling Constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Validation Check
C-Ar (ipso) C-F bond

~243 – 245 Hz Large doublet; confirms F is directly bonded.
C-Ar (ortho) C adjacent to F

~21 – 22 Hz Medium doublet.
C-Ar (meta) C meta to F

~8 – 9 Hz Small doublet.
C-Ar (para) C attached to alkyl

~3 Hz Very small doublet (often requires high concentration to resolve).

Visualization of Signaling Pathways

Workflow: Self-Validating Protocol

This diagram illustrates the logical flow for confirming the structure, ensuring no step is skipped.

NMR_Workflow Start Sample: 1-(4-Fluorophenyl)butan-1-amine HCl Solvent Dissolve in DMSO-d6 (Preserve -NH3+) Start->Solvent H1_Acq 1H NMR Acquisition Solvent->H1_Acq Check_NH3 Check 8.3-8.6 ppm (Confirm Salt Form) H1_Acq->Check_NH3 Check_Int Integrate Me-Group (0.9 ppm) vs Aromatic (4H) Check_NH3->Check_Int F19_Acq 19F NMR Acquisition Check_Int->F19_Acq Pass Check_Purity Single Peak @ -114 ppm? (Exclude Regioisomers) F19_Acq->Check_Purity C13_Acq 13C NMR Acquisition Check_Purity->C13_Acq Pass Check_Coupling Verify J-Coupling Ladder (1J=245Hz, 2J=21Hz) C13_Acq->Check_Coupling Report Generate CoA Check_Coupling->Report Pass

Figure 1: Step-by-step logic flow for structural validation, prioritizing proton integration followed by heteroatom confirmation.

Logic: The Fluorine Coupling Effect

This diagram visualizes how the Fluorine atom splits the signals of the aromatic ring, creating the specific "fingerprint" required for identification.

Coupling_Logic cluster_Carbon 13C NMR Splitting cluster_Proton 1H NMR Splitting Fluorine Fluorine-19 (Spin 1/2) C_Ipso C-Ipso (1J ~245 Hz) Fluorine->C_Ipso C_Ortho C-Ortho (2J ~21 Hz) Fluorine->C_Ortho C_Meta C-Meta (3J ~8 Hz) Fluorine->C_Meta H_Ortho H-Ortho (3J H-F + 3J H-H) Fluorine->H_Ortho Couples H_Meta H-Meta (4J H-F + 3J H-H) Fluorine->H_Meta Couples

Figure 2: Visualization of the spin-spin coupling propagation from the Fluorine atom to the Carbon and Proton nuclei.[1]

References

  • Sigma-Aldrich. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Product Data. Retrieved from .[1]

  • PubChem. 1-(4-Fluorophenyl)butan-1-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .

  • Reich, H. J. WinPLT: 19F Chemical Shifts. University of Wisconsin-Madison.[1] (General reference for Ar-F shifts). Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for J-coupling constants).
  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. (For DMSO-d6 residual peak verification). Retrieved from .

Sources

Application Notes and Protocols: A Guide to In Vitro Dopamine Transporter (DAT) Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of the Dopamine Transporter in Neuroscience

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic transmembrane protein essential for regulating dopaminergic neurotransmission.[1][2][3] Its primary function is the sodium- and chloride-dependent reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of dopamine signaling.[4][5] This precise regulation is critical for numerous physiological processes, including motor control, motivation, reward, and cognition.

Dysfunction of DAT is implicated in a range of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, ADHD, and substance use disorders.[4][6] Consequently, DAT has emerged as a key therapeutic target for a variety of pharmacotherapies.[1][7] The in vitro DAT uptake assay is a cornerstone technique for researchers and drug development professionals to characterize the interaction of novel compounds with this transporter. This application note provides a detailed, experience-driven guide to performing robust and reproducible DAT uptake assays, focusing on both traditional radiolabeled methods and modern fluorescent approaches. We will delve into not just the procedural steps, but the underlying scientific rationale to empower you to generate high-quality, reliable data.

The Scientific Bedrock: Understanding the DAT Uptake Assay

The fundamental principle of the DAT uptake assay is to measure the transporter's ability to import its substrate (dopamine or a surrogate) into cells engineered to express DAT. The assay can be broadly categorized into two types:

  • Substrate Affinity and Velocity Assays: These are designed to determine the kinetic parameters of the transporter, namely the Michaelis-Menten constant (Kм), which reflects the substrate concentration at half-maximal transport velocity, and the maximal velocity (Vmax), representing the maximum rate of transport.[8]

  • Inhibition Assays: These are used to assess the potency of a test compound in blocking dopamine uptake, typically expressed as the half-maximal inhibitory concentration (IC50).[8]

A self-validating system is crucial for trustworthy results. This involves several key controls:

  • Total Uptake: Measured in cells expressing DAT in the presence of the labeled substrate.

  • Non-Specific Uptake: This is the uptake observed in non-transfected parental cells (lacking DAT) or in DAT-expressing cells in the presence of a high concentration of a known, potent DAT inhibitor (e.g., nomifensine or GBR-12909). This accounts for substrate entry through passive diffusion or other non-DAT mediated mechanisms.

  • Specific Uptake: The value that truly reflects DAT activity, calculated by subtracting the non-specific uptake from the total uptake.

Choosing Your methodological Approach: Radiolabeled vs. Fluorescent Assays

Historically, radiolabeled assays using [³H]-dopamine have been the gold standard. However, the advent of fluorescent substrates offers a non-radioactive alternative with distinct advantages.

FeatureRadiolabeled Assay ([³H]-Dopamine)Fluorescent Assay
Principle Measures accumulation of radioactivity inside cells.Measures accumulation of a fluorescent dopamine analog.[6]
Detection Scintillation counting.Fluorescence plate reader.[9]
Throughput Lower, requires wash steps and scintillation fluid.Higher, often a homogeneous "mix-and-read" format.[6][9]
Kinetics Typically endpoint assays.Can be run in real-time kinetic mode.[6][9]
Safety Requires handling and disposal of radioactive materials.Non-radioactive, safer to handle.[6]
Sensitivity High sensitivity.Can be very sensitive with optimized reagents.

This guide will focus on the widely-used radiolabeled assay for its established robustness and will also provide insights applicable to fluorescent methods.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a DAT uptake inhibition assay.

DAT_Uptake_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Detection & Analysis Cell_Culture 1. Culture & Plate Cells (e.g., hDAT-HEK293) Reagent_Prep 2. Prepare Buffers & Reagents (Assay Buffer, Substrate, Inhibitors) Preincubation 3. Pre-incubate Cells with Test Compound/Vehicle Reagent_Prep->Preincubation Transfer to Assay Plate Uptake_Initiation 4. Initiate Uptake with [³H]-Dopamine Preincubation->Uptake_Initiation Incubation 5. Incubate (e.g., 10 min at RT) Uptake_Initiation->Incubation Termination 6. Terminate Uptake (Rapid Washing) Incubation->Termination Lysis_Scintillation 7. Cell Lysis & Add Scintillation Cocktail Termination->Lysis_Scintillation Quantification 8. Quantify Radioactivity (CPM) Lysis_Scintillation->Quantification Data_Analysis 9. Data Analysis (Calculate % Inhibition, IC50) Quantification->Data_Analysis

Caption: Workflow for a typical DAT uptake inhibition assay.

Detailed Protocol: [³H]-Dopamine Uptake Inhibition Assay

This protocol is optimized for determining the IC50 of test compounds in human DAT-expressing HEK293 cells in a 96-well format.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human DAT (hDAT-HEK293). It is critical to also have the parental HEK293 cell line (non-transfected) to determine non-specific uptake.[8]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). Expert Tip: Prepare this fresh and ensure the pH is accurately adjusted to 7.4 at room temperature, as ion gradients are critical for DAT function.

  • Substrate: [³H]-Dopamine.

  • Unlabeled ("Cold") Dopamine: For preparing the working substrate solution.

  • Reference Inhibitor: Nomifensine or GBR-12909 for defining 100% inhibition.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting cell viability.[9]

  • Scintillation Cocktail: For radioactive detection.

  • 96-well microplates: Clear, flat-bottom plates for cell culture and the assay.

Step-by-Step Methodology

Day 1: Cell Plating

  • Cell Culture Maintenance: Grow hDAT-HEK293 and parental HEK293 cells in a 37°C, 5% CO₂ incubator. Ensure cells are sub-cultured regularly to maintain logarithmic growth and are not over-confluent, which can alter transporter expression.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach them using trypsin-EDTA.[8] Neutralize the trypsin with culture medium.

  • Cell Counting: Count the cells using a hemocytometer or automated cell counter to ensure accurate plating density.[8]

  • Plating: Plate the cells in a 96-well plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.[6] Causality Note: Consistent cell density is paramount for assay reproducibility, as the Vmax is directly proportional to the number of transporters per well. Plate hDAT-HEK293 cells for total uptake and inhibition curves, and parental HEK293 cells for non-specific uptake controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂ to allow cells to form a monolayer.[8]

Day 2/3: Assay Execution

  • Reagent Preparation:

    • Assay Buffer: Warm the KRH buffer to room temperature.

    • Test Compounds: Prepare serial dilutions of your test compounds and the reference inhibitor in assay buffer. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.

    • Substrate Solution: Prepare the [³H]-dopamine solution in assay buffer. The final concentration in the well should be close to the Kм of dopamine for DAT (typically 1-5 µM). Expert Tip: The choice of substrate concentration affects the IC50 value. Using a concentration near the Kм is a standard practice.

  • Assay Procedure:

    • Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer once with 200 µL of assay buffer.

    • Pre-incubation: Add 50 µL of assay buffer containing the appropriate concentration of test compound, reference inhibitor, or vehicle (for total uptake) to each well.

    • Incubate: Incubate the plate at room temperature for 10-20 minutes. This allows the inhibitors to bind to the transporter.

    • Initiate Uptake: Add 50 µL of the [³H]-dopamine substrate solution to all wells to start the uptake reaction. The final volume is now 100 µL.

    • Uptake Incubation: Incubate for a precise period, typically 10 minutes, at room temperature.[8] Causality Note: This incubation must be short and consistent across all plates to ensure the measurement is within the initial linear phase of uptake velocity. Longer times can lead to substrate depletion and non-linear kinetics.

    • Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and immediately washing the cells three times with 200 µL of ice-cold assay buffer. The cold temperature and removal of the substrate effectively stop the transport process.

    • Cell Lysis: Add 50 µL of 1% SDS or a suitable lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.

    • Scintillation Counting: Add 150 µL of scintillation cocktail to each well, seal the plate, and shake for 5-10 minutes. Count the radioactivity in a microplate scintillation counter.[8]

Data Analysis and Interpretation

  • Calculate Specific Uptake:

    • Average the counts per minute (CPM) from the parental cell wells to determine the Non-Specific Uptake (NSU) .

    • Average the CPM from the hDAT-HEK293 wells with vehicle only to determine the Total Uptake (TU) .

    • The maximum signal window or Specific Uptake (SU) is calculated as: SU = TU - NSU.

  • Calculate Percentage Inhibition:

    • For each concentration of your test compound, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(CPMinhibitor - NSU) / SU])

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis with a variable slope (four-parameter logistic) model to fit the curve and determine the IC50 value.[8] This is typically performed using software like GraphPad Prism.

  • Cheng-Prusoff Conversion to Ki:

    • If the inhibition is competitive, the IC50 can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([S] / Kм)) Where [S] is the concentration of the [³H]-dopamine substrate used and Kм is the Michaelis-Menten constant for dopamine with DAT.

Mechanism of Dopamine Transport

The following diagram illustrates the symport mechanism of dopamine reuptake by DAT, which is dependent on ion gradients.

DAT_Mechanism cluster_membrane Presynaptic Membrane DAT_out DAT (Outward-facing) DAT_in DAT (Inward-facing) DAT_out->DAT_in Conformational Change DAT_in->DAT_out Reorientation Intracellular Presynaptic Neuron Na_in 2 Na+ DAT_in->Na_in Release Cl_in Cl- DAT_in->Cl_in Release DA_in Dopamine DAT_in->DA_in Release Extracellular Synaptic Cleft Na_out 2 Na+ Na_out->DAT_out Binding Cl_out Cl- Cl_out->DAT_out Binding DA_out Dopamine DA_out->DAT_out Binding

Caption: Ion-dependent mechanism of dopamine transport by DAT.

Trustworthiness and Troubleshooting: Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding - Substrate concentration too high.- Ineffective washing.- "Sticky" compound binding to plastic.- Cells are unhealthy or dying.- Optimize substrate concentration.- Ensure rapid and thorough washing with ice-cold buffer.- Consider adding BSA to the assay buffer to reduce non-specific binding.[9]- Check cell viability and morphology before starting the assay.
Low Signal Window (Low Specific Uptake) - Low DAT expression in the cell line.- Incorrect assay buffer pH or ion concentration.- Short incubation time.- Low cell number.- Verify DAT expression via Western Blot or another method.- Prepare fresh assay buffer and verify pH.- Optimize incubation time (e.g., 5, 10, 15 min) to find the linear range.- Increase cell plating density.[9]
Poor Curve Fit (High Scatter) - Inconsistent cell plating.- Pipetting errors.- Cell monolayer disruption during washing.- Ensure a homogeneous cell suspension before plating.- Use calibrated pipettes and be consistent with technique.- Be gentle during washing steps; an automated plate washer can improve consistency.[8]
IC50 Values Inconsistent with Literature - Different substrate concentration used.- Different cell line or expression level.- Assay temperature or incubation time differs.- Check the substrate concentration used in the reference literature and consider its relation to Kм.- Acknowledge that cell systems can have inherent variability.- Standardize all assay parameters and report them clearly.

Conclusion

The in vitro DAT uptake assay is a powerful and indispensable tool in neuroscience and pharmacology. By understanding the underlying principles of transporter kinetics and paying meticulous attention to experimental detail—from cell culture health to the precise timing of the uptake step—researchers can generate highly reliable and reproducible data. Whether using traditional radiolabeled methods or modern fluorescent techniques, the keys to success are a well-validated cellular system, appropriate controls, and a systematic approach to data analysis. This guide provides the foundational knowledge and practical insights to empower both novice and experienced scientists to confidently perform DAT uptake assays and contribute to the understanding and treatment of dopamine-related disorders.

References

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66(1), Unit 12.17. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 67-76. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Page. Molecular Devices. Available at: [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. Available at: [Link]

  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Goodwin, J. S., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5). Available at: [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. Available at: [Link]

  • Nobles, M., et al. (2018). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Diagnostics, 8(3), 56. Available at: [Link]

  • Kim, S. Y., et al. (2023). Lupeol restores dopaminergic function by suppressing glial activation in a Parkinson's disease mouse model. Frontiers in Immunology, 14. Available at: [Link]

  • Wikipedia. (n.d.). TAAR1. Wikipedia. Available at: [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Jones, S. R., et al. (1995). Effect of cocaine, nomifensine, GBR 12909 and WIN 35428 on carbon fiber microelectrode sensitivity for voltammetric recording of dopamine. Journal of Neuroscience Methods, 62(1-2), 147-155. Available at: [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine transporter. Wikipedia. Available at: [Link]

  • Eriksen, J., et al. (2010). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Bioscience, 15(1), 89-105. Available at: [Link]

Sources

Characterizing 1-(4-Fluorophenyl)butan-1-amine hydrochloride in Cell-Based Assays: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the characterization of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in cell-based assays. As a compound with structural similarities to atypical monoamine reuptake inhibitors, it holds potential for neuropharmacological research and drug development.[1] We present detailed, validated protocols for assessing its primary mechanism of action through neurotransmitter uptake inhibition assays, alongside essential control experiments for cytotoxicity. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to elucidate the compound's biological activity, focusing on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The protocols are structured to ensure robust, reproducible data generation, underpinned by a clear rationale for each experimental step.

Introduction and Scientific Background

1-(4-Fluorophenyl)butan-1-amine hydrochloride belongs to a class of synthetic amines with potential applications in medicinal chemistry and neuropharmacology. The incorporation of a fluorophenyl group can modulate key physicochemical properties such as lipophilicity and bioavailability, potentially enhancing its interaction with biological targets.[2][3] Structurally related compounds have demonstrated activity as atypical dopamine transporter (DAT) inhibitors. These atypical inhibitors are of significant interest as they can modulate dopaminergic neurotransmission without producing the stimulant effects associated with traditional DAT blockers like cocaine, offering therapeutic potential for substance use disorders.[1]

Therefore, a primary hypothesis for the mechanism of action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft. Characterizing its potency and selectivity across these transporters is a critical first step in defining its pharmacological profile. This guide provides the experimental framework to test this hypothesis directly.

Compound Profile
PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)butan-1-amine hydrochlorideN/A
Synonym (S-enantiomer) (1S)-1-(4-fluorophenyl)-1-butanamine hydrochloride
Molecular Formula C₁₀H₁₅ClFN
Molecular Weight 203.68 g/mol [4]
CAS Number (S-enantiomer) 1269478-85-4
Purity ≥97% (typical)
Physical Form Solid
Storage Room Temperature

Note: Properties may vary slightly based on the specific enantiomeric form and supplier.

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6] Wash hands and exposed skin thoroughly after handling.[7] Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[4]

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[4][5]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

Proposed Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters (MATs) are critical regulators of neurotransmission.[8] By clearing neurotransmitters from the synapse, they control the duration and magnitude of the signal. Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, enhancing signaling. The primary hypothesized targets for 1-(4-Fluorophenyl)butan-1-amine hydrochloride are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

G cluster_0 Presynaptic Neuron vesicle Vesicles with Dopamine release release dat Dopamine Transporter (DAT) release->synapse Neurotransmitter Release da Dopamine release->da synapse->dat Reuptake receptors Dopamine Receptors (e.g., D1, D2) compound 1-(4-Fluorophenyl)butan-1-amine HCl compound->dat Inhibition da->receptors Binding & Signal

Caption: Inhibition of Dopamine Transporter (DAT) by the test compound.

Experimental Design & Workflow

A systematic approach is required to characterize a novel compound. The workflow below ensures that primary activity is measured accurately while accounting for potential off-target effects like cytotoxicity.

G prep Step 1: Compound & Cell Preparation - Prepare stock solutions - Culture cells (e.g., HEK293-hDAT) viability Step 2: Cytotoxicity Assay (e.g., CellTiter-Blue®) - Determine non-toxic concentration range prep->viability uptake Step 3: Neurotransmitter Uptake Assay - Test compound at non-toxic concentrations - Measure inhibition of fluorescent substrate uptake viability->uptake Proceed with non-toxic concentrations analysis Step 4: Data Analysis & Interpretation - Calculate CC50 (Cytotoxicity) - Calculate IC50 (Inhibition) - Determine selectivity uptake->analysis

Caption: Overall workflow for compound characterization.

Core Protocols

Protocol 1: Cell Viability / Cytotoxicity Assessment

Rationale: It is crucial to determine the concentration range at which 1-(4-Fluorophenyl)butan-1-amine hydrochloride does not induce cell death. This ensures that any observed effects in subsequent functional assays are due to specific interactions with the target (e.g., transporter inhibition) and not a consequence of general cytotoxicity.[9][10] The CellTiter-Blue® (Resazurin) assay is a reliable method that measures metabolic capacity as an indicator of cell viability.

Materials:

  • HEK293 cells (or the specific cell line used for uptake assays)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled plates

  • 1-(4-Fluorophenyl)butan-1-amine hydrochloride

  • Positive control for cytotoxicity (e.g., Digitonin)

  • CellTiter-Blue® Cell Viability Assay reagent (e.g., Promega G8080)

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 40,000-60,000 cells/well in 100 µL of culture medium.[11] Incubate overnight (~18-20 hours) at 37°C, 5% CO₂ to allow for cell adherence.[11]

  • Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in culture medium. A typical starting concentration for the highest dose might be 100-200 µM. Also prepare a 2x solution of the positive control and a vehicle control (medium only).

  • Cell Treatment: Remove the old medium from the cells. Add 100 µL of the 2x compound dilutions, vehicle, or positive control to the appropriate wells.

  • Incubation: Incubate the plate for a duration that matches the planned uptake assay (e.g., 1-2 hours) or for a longer period (e.g., 24 hours) to assess long-term toxicity.

  • Assay Execution:

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Scientist's Note: The incubation time can be optimized; monitor the fluorescence of the vehicle-treated wells until the signal is well above background but not saturated.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Neurotransmitter Uptake Inhibition Assay (Fluorescent Method)

Rationale: This is the primary functional assay to determine if the compound inhibits monoamine transporters. It utilizes cells stably expressing a specific human transporter (e.g., hDAT, hSERT, or hNET) and a fluorescent substrate that is taken up by the transporter.[12] An inhibitor will block this uptake, resulting in a lower intracellular fluorescence signal.[11][13] This method is a safe and high-throughput alternative to traditional radiolabeled assays.[8]

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET (e.g., from ATCC or other suppliers).

  • Complete culture medium with appropriate selection antibiotic (e.g., G418).[12]

  • 96-well clear-bottom, black-walled plates, poly-D-lysine coated.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices R8174) or equivalent fluorescent substrate and quencher.

  • 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

  • Positive control inhibitors: GBR12909 for DAT, Fluoxetine for SERT, Nisoxetine for NET.[12]

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in a 96-well plate at a density of 40,000-60,000 cells/well in 100 µL of medium.[11] Incubate overnight (~18-20 hours) at 37°C, 5% CO₂.

  • Reagent Preparation:

    • Prepare a range of concentrations of the test compound and positive controls in Assay Buffer. These should be prepared at an intermediate concentration (e.g., 2x or 4x final) depending on the assay kit protocol.

    • Prepare the fluorescent substrate working solution according to the manufacturer's instructions.

  • Assay Execution:

    • Aspirate the culture medium from the wells and wash once with 100 µL of Assay Buffer.

    • Add 50 µL of Assay Buffer containing the appropriate concentration of the test compound, positive control, or vehicle to each well.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[12][13] Scientist's Note: This step is critical to allow the inhibitor to bind to the transporters before the substrate is introduced, ensuring an accurate measurement of inhibition.

    • Place the plate in the plate reader, which should be pre-warmed to 37°C.

    • Add 50 µL of the fluorescent substrate working solution to all wells (ideally using an automated injector for precision).

  • Data Acquisition: Immediately begin kinetic fluorescence measurements. A typical protocol would be to read every 90 seconds for 30 minutes.[12]

  • Data Analysis:

    • For each well, calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data by expressing the uptake rate in treated wells as a percentage of the vehicle control (% Inhibition = 100 - % Activity).

    • Plot % Inhibition against the log of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value for the compound on each transporter.

Data Interpretation

The combination of cytotoxicity and uptake inhibition data provides a clear pharmacological profile.

ParameterDefinitionInterpretation Example
CC₅₀ 50% Cytotoxic ConcentrationA CC₅₀ of >100 µM indicates low cytotoxicity at typical screening concentrations.
IC₅₀ (DAT) 50% Inhibitory Concentration for DATAn IC₅₀ of 0.5 µM indicates potent inhibition of the dopamine transporter.
IC₅₀ (SERT) 50% Inhibitory Concentration for SERTAn IC₅₀ of 15 µM indicates moderate-to-low inhibition of the serotonin transporter.
IC₅₀ (NET) 50% Inhibitory Concentration for NETAn IC₅₀ of 8 µM indicates moderate inhibition of the norepinephrine transporter.
Selectivity Index e.g., IC₅₀ (SERT) / IC₅₀ (DAT)A selectivity index of 30 (15 µM / 0.5 µM) shows the compound is 30-fold more selective for DAT over SERT.

Self-Validation Check: A valid result requires the IC₅₀ value to be significantly lower than the CC₅₀ value (ideally by a factor of >10). If the IC₅₀ is close to the CC₅₀, the observed "inhibition" may be an artifact of cell death.

References

  • Newman, A. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(3-Fluorophenyl)butan-1-amine hydrochloride. Available at: [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PubMed Central. Available at: [Link]

  • Saha, K., et al. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Available at: [Link]

  • Steen, Redeker, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Sharma, G., et al. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

  • Murphy, C., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. PubMed. Available at: [Link]

Sources

In vivo microdialysis for dopamine release with phenylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Microdialysis for Dopamine Release with Phenylalkylamines

Executive Summary & Mechanism of Action

This guide details the protocol for quantifying dopamine release induced by phenylalkylamines (e.g., Amphetamine, Methamphetamine, MDMA) using in vivo microdialysis. Unlike classical exocytosis, phenylalkylamines induce DA release primarily through transporter reversal , a mechanism distinct from impulse-dependent release.

The Mechanistic Core (Expert Insight): While potassium (K+) depolarization triggers vesicular fusion dependent on calcium (Ca²⁺), phenylalkylamines act as substrates for the Dopamine Transporter (DAT). They enter the presynaptic terminal, displace DA from vesicular storage (via VMAT2 inhibition/pH collapse), and reverse the direction of DAT, pumping DA into the synaptic cleft.

Critical Distinction: Acute amphetamine-induced release is largely impulse-independent and calcium-independent . Validating this distinction using Ca²⁺-free aCSF or Tetrodotoxin (TTX) is a hallmark of a rigorous experimental design.

Diagram 1: Phenylalkylamine-Induced DAT Reversal

DAT_Reversal cluster_synapse Presynaptic Terminal Vesicle Synaptic Vesicle (High DA) CytoDA Cytosolic DA (Accumulation) Vesicle->CytoDA DA Efflux to Cytosol DAT DAT (Transporter) CytoDA->DAT Reverse Transport Drug_In Phenylalkylamine (Intracellular) Drug_In->Vesicle Displaces DA (VMAT2) Extracellular Extracellular Space (Synapse) Drug_Ex Phenylalkylamine (Extracellular) Drug_Ex->DAT Substrate Uptake DAT->Drug_In DA_Out Released DA (Measured by Probe) DAT->DA_Out Non-Exocytotic Release

Caption: Mechanism of DAT reversal. Phenylalkylamines enter via DAT, displace vesicular DA, and drive reverse transport, elevating extracellular DA independent of exocytosis.

Experimental Design & Pre-Clinical Setup

Subject & Probe Selection
  • Subjects: Adult Male Sprague-Dawley Rats (250–300g) or C57BL/6 Mice (25–30g).

  • Probe Type:

    • Rats: Concentric probe, 4mm membrane length (CMA 12 or equivalent). 4mm covers the dorsal striatum effectively.

    • Mice: 1-2mm membrane length (CMA 7 or equivalent) for Nucleus Accumbens (NAc).

  • Cut-off: 6 kDa or 20 kDa (DA is ~153 Da, so standard membranes are sufficient).

Stereotaxic Coordinates (Rat - Dorsal Striatum)
  • AP: +1.0 to +1.2 mm (from Bregma)

  • ML: ±3.0 mm

  • DV: -6.0 to -7.0 mm (from Dura)

  • Note: Always verify coordinates with a specific brain atlas (e.g., Paxinos & Watson) for your specific strain.

Detailed Protocol: Microdialysis Workflow

Perfusion Fluid (aCSF) Preparation

The composition of Artificial Cerebrospinal Fluid (aCSF) is critical. Improper ion concentrations can alter basal DA tone.

ComponentConcentration (mM)Function
NaCl 147Maintains osmolarity.
KCl 2.7Physiological K+ baseline.
CaCl₂ 1.2Critical for vesicular release (omit for validation).
MgCl₂ 0.85Stabilizes membrane potential.
pH 7.4Adjusted with Phosphate buffer or CO₂ bubbling.

Protocol:

  • Dissolve salts in HPLC-grade water.

  • Filter through a 0.22 µm membrane to remove particulates (essential to prevent probe clogging).

  • Degas thoroughly before use to prevent bubble formation in the tubing.

Surgery and Recovery
  • Implantation: Implant the guide cannula 24–48 hours prior to the experiment to allow blood-brain barrier (BBB) resealing. Acute insertion (probe directly into tissue) causes trauma-induced release ("insertion peak") which takes 2-4 hours to stabilize.

  • Probe Insertion: On the experiment day, insert the active probe through the guide cannula.

  • Equilibration: Perfuse aCSF at 1.0 µL/min for at least 90-120 minutes before collecting baseline samples. This washes out the trauma-related DA overflow.

Drug Administration & Sampling
  • Flow Rate: 1.0 µL/min (Optimal balance between recovery and temporal resolution).

  • Sampling Interval: 15 or 20 minutes (yielding 15-20 µL sample).

  • Administration Routes:

    • Systemic (i.p./s.c.): Mimics abuse scenarios. Dose: 1–5 mg/kg Amphetamine.

    • Reverse Dialysis (Local): Delivers drug directly to the ROI. Dissolve drug in aCSF (e.g., 10–100 µM).

Step-by-Step Workflow:

  • Baseline: Collect 3–4 consecutive samples (<10% variability required).

  • Challenge: Administer Phenylalkylamine.

  • Response Phase: Collect samples for 120–180 minutes post-drug.

  • Validation (Optional): At the end, switch to High-K+ (60-100 mM) aCSF to verify probe viability and terminal releasability.

Analytical Method: HPLC-ECD

Dopamine concentrations in dialysate are typically low (1–5 nM in baseline). High-sensitivity Electrochemical Detection (ECD) is required.

Mobile Phase Composition
  • Buffer: 75 mM Sodium Dihydrogen Phosphate (NaH₂PO₄).

  • Ion Pairing Agent: 1.7 mM 1-Octanesulfonic Acid (OSA) – Crucial for retaining DA on C18 columns.

  • Chelator: 100 µM EDTA – Prevents metal ion oxidation of DA.

  • Modifier: 8–12% Acetonitrile or Methanol (Adjust for retention time).

  • pH: Adjusted to 3.00 with Phosphoric Acid.

Detection Settings
  • Column: C18 Reverse Phase, 3 µm particle size, 3.2 x 100 mm.

  • Working Electrode: Glassy Carbon.[1][2]

  • Potential: +600 to +750 mV vs. Ag/AgCl reference.

  • Flow Rate: 0.2 to 0.5 mL/min (column dependent).

Diagram 2: Experimental & Analytical Workflow

Workflow cluster_animal In Vivo Setup cluster_analysis Analytical Setup Pump Syringe Pump (aCSF @ 1 µL/min) Swivel Liquid Swivel (Freely Moving) Pump->Swivel Probe Microdialysis Probe (Striatum) Swivel->Probe Collector Fraction Collector (4°C, Dark) Probe->Collector Dialysate (DA + Metabolites) Injector HPLC Injector (20 µL Loop) Collector->Injector Offline Column C18 Column (Separation) Injector->Column ECD ECD Detector (+700 mV) Column->ECD PC Data Station (Chromatogram) ECD->PC

Caption: Workflow from perfusion to electrochemical detection. Note the requirement for cooling samples (4°C) to prevent DA oxidation.

Data Analysis & Troubleshooting

Quantitative Metrics
  • Baseline Definition: Average of 3 samples prior to drug.

  • % Baseline:

    
    .
    
  • AUC (Area Under Curve): Total drug exposure effect.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Baseline Noise Air bubbles or pump pulsation.Degas aCSF thoroughly; check syringe fit.
Low DA Recovery Probe fouling or old mobile phase.Flush probe; prepare fresh mobile phase (OSA degrades).
Unstable Baseline Insufficient equilibration time.Extend washout period to 2+ hours post-insertion.
DA Peak Broadening Column degradation or pH drift.Check column backpressure; verify pH is < 3.2.
Bleeding/Red Fluid Trauma during insertion.Abort experiment; check coordinates/angle.

References

  • Di Chiara, G., & Imperato, A. (1988). Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats. Proceedings of the National Academy of Sciences, 85(14), 5274-5278.

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406-433.

  • Chefer, V. I., et al. (2009). Baseline extracellular dopamine levels in the nucleus accumbens are maintained by a balance between impulse-dependent and impulse-independent release mechanisms. Journal of Neurochemistry, 110(2), 702-710.

  • Westerink, B. H. (1995). Brain microdialysis and its application for the study of animal behaviour. Behavioural Brain Research, 70(2), 103-124.

  • Butcher, S. P., et al. (1988). The effects of tetrodotoxin on the extracellular levels of dopamine, noradrenaline, and their metabolites in the striatum of freely moving rats. Journal of Neurochemistry, 50(2), 346-355.

Sources

Application Note: Protocols for Studying Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Principles

The inhibition of monoamine transporters (MATs) remains the primary mechanism of action for major classes of therapeutic agents, including SSRIs (depression), psychostimulants (ADHD), and analgesics. These transmembrane proteins—SERT (Serotonin), DAT (Dopamine), and NET (Norepinephrine)—function as symporters, utilizing the transmembrane


 gradient to clear neurotransmitters from the synaptic cleft.

To study these targets with scientific integrity, researchers must choose between two distinct methodologies:

  • Radioligand Uptake Assays: The quantitative "gold standard" for determining kinetic constants (

    
    , 
    
    
    
    ) and inhibitor affinity (
    
    
    ).
  • Fluorescent Uptake Assays: A high-throughput, non-radioactive alternative suitable for kinetic screening, utilizing substrates like ASP+ or FFNs (Fluorescent False Neurotransmitters).

Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism at the presynaptic terminal, highlighting the critical ion dependence (


) required for transport.

MAT_Mechanism Synapse Synaptic Cleft (High Neurotransmitter) MAT Monoamine Transporter (SERT/DAT/NET) Synapse->MAT Substrate Binding Presynaptic Presynaptic Cytosol (Low Neurotransmitter) MAT->Presynaptic Translocation Ions Co-transported Ions (2Na+, 1Cl-) Ions->MAT Allosteric Activation Inhibitor Inhibitor (e.g., Fluoxetine, Cocaine) Inhibitor->MAT Steric Blockade (Competitive)

Figure 1: Mechanism of MAT function. Transporters rely on ionic gradients to translocate substrates. Inhibitors competitively bind to the transporter, preventing substrate clearance.

Experimental Strategy: Assay Selection Matrix

FeatureProtocol A: Radiometric (

H)
Protocol B: Fluorescent (ASP+)
Primary Output Absolute Kinetics (

)
Relative Fluorescence Units (RFU)
Sensitivity Extremely High (Femtomolar range)Moderate to High
Throughput Low to Medium (Filtration dependent)High (Real-time kinetic plate reading)
Physiological Relevance High (Native substrates used)Variable (ASP+ is a structural analog)
Key Limitation Radioactive waste disposal; endpoint onlyASP+ has lower affinity for SERT than DAT/NET

Protocol A: Radiometric Uptake Assay (Gold Standard)

This protocol is the definitive method for characterizing novel compounds. It measures the accumulation of tritiated neurotransmitters inside cells expressing the target transporter.

Materials & Reagents
  • Cell Line: HEK293 or CHO stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • 
      H-Serotonin (for SERT)
      
    • 
      H-Dopamine (for DAT)
      
    • 
      H-Norepinephrine (for NET)
      
  • Assay Buffer (Krebs-Ringer-HEPES - KRH):

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM

      
      , 1.2 mM 
      
      
      
      , 1.2 mM
      
      
      , 10 mM HEPES, 1.8 g/L Glucose (pH 7.4).
    • Note: For DAT/NET, add

      
       Ascorbic Acid and 
      
      
      
      Pargyline to prevent oxidation and metabolic degradation.
  • Control Inhibitors (Non-Specific Binding - NSB):

    • Paroxetine (

      
      ) for SERT.
      
    • Mazindol (

      
      ) for DAT/NET.
      
Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells in 24-well or 96-well plates (poly-D-lysine coated) 24 hours prior. Target 80-90% confluency (

      
       cells/well).
      
  • Equilibration:

    • Remove culture medium and wash cells

      
       with warm (
      
      
      
      ) KRH buffer.
    • Add

      
       KRH buffer containing the test compound (inhibitor) at desired concentration.
      
    • Incubate: 10 minutes at

      
       (RT) or 
      
      
      
      .
  • Uptake Initiation:

    • Add

      
       of 
      
      
      
      H-labeled substrate (Final concentration typically 20-50 nM).
    • Incubate: Exactly 10 minutes.

    • Critical: Do not exceed 10 minutes; initial rate conditions must be maintained to calculate kinetic parameters accurately.

  • Termination (Rapid Filtration):

    • Aspirate buffer immediately.

    • Rapidly wash cells

      
       with ice-cold  KRH buffer.
      
    • Why Ice-Cold? This "freezes" the transporter conformation, preventing efflux of the isotope during washing.

  • Lysis & Detection:

    • Lyse cells with

      
       SDS or 
      
      
      
      NaOH (
      
      
      ) for 30 minutes.
    • Transfer lysate to scintillation vials with cocktail fluid.

    • Measure CPM (Counts Per Minute) via liquid scintillation counter.

Protocol B: Fluorescent Uptake Assay (High Throughput)

This protocol utilizes ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium), a fluorescent organic cation that mimics monoamines.[1] It is transported by DAT and NET (and to a lesser extent SERT) and fluoresces intensely upon binding to intracellular lipids.

Materials
  • Substrate: ASP+ (Excitation 475 nm / Emission 609 nm).

  • Detection: Fluorescence Plate Reader (e.g., FLIPR or standard kinetic reader).

  • Masking Dye: Trypan Blue (optional, quenches extracellular fluorescence to improve signal-to-noise ratio).

Step-by-Step Methodology
  • Seeding:

    • Plate cells in black-walled, clear-bottom 96-well or 384-well plates.

  • Pre-incubation:

    • Wash cells with KRH buffer.

    • Add test compounds in KRH buffer (

      
      ). Incubate 15 mins at RT.
      
  • Kinetic Read Setup:

    • Place plate in the reader heated to

      
      .
      
    • Establish a baseline fluorescence reading (30 seconds).

  • Injection & Measurement:

    • Inject

      
       of ASP+ (Final concentration 
      
      
      
      ).
    • Record: Measure fluorescence every 30 seconds for 15-30 minutes.

  • Analysis:

    • Calculate the Slope of the linear uptake phase (typically 1-10 mins).

    • Inhibition is calculated as the reduction in slope compared to vehicle control.

Data Analysis & Validation

Calculating Percent Inhibition


  • NSB (Non-Specific Binding): Signal in the presence of a saturating blocker (e.g.,

    
     Cocaine).
    
  • Total: Signal with vehicle (DMSO) only.

The Cheng-Prusoff Correction

The


 value depends on the substrate concentration used.[2][3] To determine the absolute affinity (

) of your inhibitor, you must apply the Cheng-Prusoff equation [1]:


  • 
    :  Concentration of inhibitor reducing uptake by 50%.[4]
    
  • 
    :  Concentration of radioligand/fluorophore used in the assay.
    
  • 
    :  The Michaelis-Menten constant of the transporter for that specific substrate (determined experimentally via saturation binding).
    
Experimental Workflow Diagram

Use this decision tree to validate your results.

Workflow Start Start: Compound Library Screen HTS Screen (Fluorescent ASP+) Start->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Select Hits Validation Validation (Radiometric Assay) Hit->Validation Confirm Mechanism Ki_Calc Calculate Ki (Cheng-Prusoff) Validation->Ki_Calc Final Potency

Figure 2: Recommended workflow. Start with fluorescent screening for speed, then validate hits with radioligands for accuracy.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology.
  • NIMH Psychoactive Drug Screening Program (PDSP). (2023). PDSP Assay Protocol Book. University of North Carolina at Chapel Hill.

  • Schwartz, J. W., et al. (2005). A high-throughput screening method for monoamine transporter inhibitors using the fluorescent substrate ASP+. Journal of Biomolecular Screening.

  • Molecular Devices. (2023). Neurotransmitter Transporter Uptake Assay Kit (Fluorescent).

Sources

"1-(4-Fluorophenyl)butan-1-amine hydrochloride" as a ligand in binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Fluorophenyl)butan-1-amine Hydrochloride as a Ligand in Sigma-1 Receptor Binding Assays

Introduction & Pharmacological Context

1-(4-Fluorophenyl)butan-1-amine hydrochloride (hereafter referred to as FPBA-HCl ) represents a distinct class of fluorinated benzylic amines. While structurally homologous to phenethylamines (neurotransmitters), the positioning of the amino group at the benzylic carbon (C1) significantly alters its pharmacological profile.

In drug development, FPBA-HCl serves as a critical pharmacophore probe for the Sigma-1 Receptor (σ1R) . It aligns with the classic "Glennon Pharmacophore" model required for σ1R affinity: a basic nitrogen atom flanked by a primary hydrophobic region (the fluorophenyl ring) and a secondary hydrophobic region (the butyl chain).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Screening for high-affinity σ1R ligands for neuroprotective or analgesic indications.

  • Chiral Resolution Studies: Due to the chiral center at C1, FPBA-HCl is often used to validate stereoselective binding assays.

  • Selectivity Profiling: Distinguishing between Sigma-1 and Sigma-2 receptor subtypes or off-target Monoamine Transporter (MAT) binding.

Experimental Design Strategy

To characterize FPBA-HCl, we utilize a Radioligand Competition Binding Assay . This method is the gold standard for determining the affinity (


) of a test compound by measuring its ability to displace a known high-affinity radioligand.

Core Mechanistic Logic:

  • Target: Human Sigma-1 Receptor (cloned or rat brain homogenates).

  • Radioligand:

    
     (Highly selective σ1R agonist).
    
  • Non-Specific Blocker: Haloperidol (Saturates all specific sites to define background noise).

  • FPBA-HCl Role: The "Displacer" (Cold ligand).

Visualization: The Binding Workflow

The following diagram outlines the logical flow of the competition assay, ensuring data integrity from preparation to analysis.

BindingAssayWorkflow Prep Membrane Prep (Rat Brain/HEK293) Incubation Equilibrium Binding (37°C, 120 min) Prep->Incubation Filtration Rapid Filtration (GF/B + 0.5% PEI) Incubation->Filtration Terminate Counting LSC Counting (DPM Measurement) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Calculate Ki Ligand [^3H]-(+)-Pentazocine (Radioligand) Ligand->Incubation FPBA FPBA-HCl (Test Ligand) FPBA->Incubation Blocker Haloperidol (NSB Control) Blocker->Incubation Control Wells

Caption: Workflow for Sigma-1 Receptor Radioligand Competition Assay. PEI: Polyethyleneimine; LSC: Liquid Scintillation Counting; NSB: Non-Specific Binding.

Detailed Protocol: Sigma-1 Receptor Competition Binding

Safety Note: Handle


 radioligands in designated radiation safety zones. FPBA-HCl is an irritant; use PPE.
Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Store at 4°C).

  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol). Final concentration: 2 nM  (
    
    
    
    approx. 3-5 nM).
  • Test Compound: FPBA-HCl. Dissolve stock to 10 mM in DMSO.

  • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM final).[1]

  • Membranes: Rat brain homogenates or hSigma1-CHO cell membranes (~10-20 µg protein/well).

Step-by-Step Methodology
  • Pre-Treatment of Filters:

    • Soak Glass Fiber filters (GF/B) in 0.5% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

    • Expert Insight: FPBA-HCl is lipophilic. PEI coating neutralizes the negative charge of the glass fibers, preventing the drug from sticking to the filter (false positives).

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Haloperidol.

    • Experimental (FPBA): Buffer + Membranes + Radioligand + FPBA-HCl (Range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add 100 µL Membrane suspension.

    • Add 50 µL Radioligand (2 nM final).

    • Add 50 µL Displacer (FPBA-HCl) or Buffer.

    • Incubate: 120 minutes at 37°C .

    • Causality: Sigma-1 receptors internalize and cycle; 37°C ensures physiological conformation, and 120 mins ensures equilibrium is reached for slow-off rate ligands.

  • Termination:

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with 500 µL ice-cold Tris-HCl buffer.

    • Critical: Ice-cold buffer prevents dissociation of the bound ligand during the wash step.

  • Quantification:

    • Transfer filters to scintillation vials or add cocktail to plate.

    • Count for 1 minute per well.

Data Analysis & Interpretation

Raw data (CPM/DPM) must be normalized to determine the inhibition constant (


).
Calculations
  • Specific Binding (SB):

    
    
    
  • % Inhibition:

    
    
    
  • 
     Determination:  Fit data to a one-site competition model:
    
    
    
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    • Where

      
       is radioligand concentration (2 nM) and 
      
      
      
      is the affinity of pentazocine (~3 nM).
Expected Results Table
ParameterExpected Value RangeInterpretation
Total Binding > 1000 CPMIndicates sufficient receptor density.
NSB < 10% of TotalGood assay window; low "stickiness".
Hill Slope ~1.0Indicates 1:1 binding stoichiometry (no cooperativity).

(FPBA-HCl)
10 nM - 500 nMLow nM indicates high affinity (Potent Sigma Ligand).

Troubleshooting & Optimization

  • Issue: High Non-Specific Binding (NSB).

    • Cause: FPBA-HCl is a lipophilic amine and may stick to plasticware.

    • Solution: Use Low-Binding plates and ensure 0.5% PEI filter soaking. Add 0.1% BSA to the assay buffer.

  • Issue: Biphasic Curve.

    • Cause: The compound may be binding to both Sigma-1 and Sigma-2 receptors.

    • Solution: Use a specific Sigma-1 blocker (e.g., PD-144418) to mask Sigma-1 and isolate the Sigma-2 component, or narrow the concentration range.

Pharmacophore Mapping (Graphviz)

The following diagram illustrates the structural interaction hypothesis (Glennon Model) validating FPBA-HCl as a ligand.

Pharmacophore F_Ring 4-F-Phenyl Ring (Primary Hydrophobic) Pocket1 Hydrophobic Pocket A (Tyr103/Leu105) F_Ring->Pocket1 π-Stacking / Hydrophobic Amine Amine (NH3+) (Protonated at pH 7.4) Asp Asp126 Residue (Anionic Site) Amine->Asp Electrostatic Salt Bridge Tail Butyl Chain (Secondary Hydrophobic) Pocket2 Hydrophobic Pocket B (Ile124/Phe133) Tail->Pocket2 Van der Waals

Caption: Pharmacophore mapping of FPBA-HCl to the Sigma-1 Receptor binding pocket (PDB: 5HK1).

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry. (Defines the pharmacophore requiring the N-atom and hydrophobic regions).

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. (Detailed protocols for radioligand binding).

  • Schmidt, H. R., et al. (2016).[2] "Crystal structure of the human σ1 receptor." Nature. (Provides the structural basis for the Asp126 salt bridge interaction).

  • Eurofins Discovery. "Sigma 1 Receptor Binding Assay Protocol." (Industry standard parameters for incubation and filtration).

Sources

Application Note: Precision Preparation of Stock Solutions for 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing high-integrity stock solutions of 1-(4-Fluorophenyl)butan-1-amine hydrochloride . As a chiral amine building block and potential pharmacophore, precise solubilization is critical for downstream applications in drug discovery, high-throughput screening (HTS), and lead optimization.[1] This guide addresses solvent selection based on the hydrochloride salt form, stability considerations, and step-by-step preparation workflows to ensure experimental reproducibility.

Compound Profile & Physicochemical Properties[1][2][3][4][5]

Before initiating solubilization, verify the compound's identity and properties.[1] The hydrochloride salt form significantly alters solubility compared to the free base, enhancing aqueous compatibility while maintaining solubility in polar organic solvents.[1]

PropertySpecification
Compound Name 1-(4-Fluorophenyl)butan-1-amine hydrochloride
CAS Number 1269478-85-4 (S-isomer reference); 1269477-85-1 (R-isomer reference)
Molecular Formula C₁₀H₁₅ClFN (C₁₀H₁₄FN[1][2][3] · HCl)
Molecular Weight 203.68 g/mol
Physical State White to off-white solid powder
Salt Form Hydrochloride (HCl) - Increases polarity and water solubility
Storage (Solid) Room Temperature (15–25°C), Desiccated
Primary Solvents DMSO (Recommended for Libraries), Water, Ethanol

Critical Note on Chirality: This protocol applies to the (R)-enantiomer, (S)-enantiomer, or the racemic mixture. Ensure you are using the correct stereoisomer for your specific biological target, as potency often differs significantly between enantiomers.[1]

Solvent Selection Strategy

The choice of solvent dictates the stability and utility of the stock solution.[1]

The "Solubility Logic"[1]
  • Dimethyl Sulfoxide (DMSO): Preferred for Drug Screening.

    • Why: DMSO is aprotic and miscible with water.[1] It prevents hydrolysis and inhibits microbial growth in stored solutions.[1] It effectively solvates the organic backbone of the amine while accommodating the ionic HCl pair.[1]

    • Target Concentration: 10 mM to 100 mM.[1]

  • Water (Nuclease-Free / HPLC Grade): Preferred for Immediate Chemical Synthesis. [1]

    • Why: The HCl salt renders the amine hydrophilic.[1] However, aqueous solutions are prone to microbial contamination and potential pH drift over time (acidic nature of HCl salts).[1]

    • Target Concentration: Up to 50 mM (pH dependent).

  • Ethanol: Alternative. [4][5]

    • Why: Useful if DMSO is toxic to a specific sensitive cell line, though evaporation issues make it less ideal for long-term storage.[1]

Experimental Protocol: Preparation of 10 mM Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, the industry standard for small molecule libraries.[1]

Materials Required[1][8]
  • Compound: 1-(4-Fluorophenyl)butan-1-amine hydrochloride (Verify MW: 203.68 g/mol ).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).

  • Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Amber Glass Vials (to prevent photodegradation).

Calculation Framework

To ensure accuracy, avoid weighing exact small masses. Instead, weigh an approximate amount and adjust the solvent volume.[1][6]



Example: If you weigh 5.0 mg of the compound:



Step-by-Step Workflow
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent moisture condensation (hydroscopic risk).

  • Weighing: Place a sterile weighing boat on the balance. Tare. Weigh approximately 2–10 mg of the compound.[1] Record the exact mass (e.g., 5.12 mg).

  • Calculation: Calculate the required DMSO volume using the formula above.

  • Solubilization:

    • Transfer the powder into a pre-labeled Amber Glass Vial.[1]

    • Pipette the calculated volume of Anhydrous DMSO directly onto the powder.[1]

    • Tip: Rinse the weighing boat with a portion of the DMSO if any powder adheres.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be strictly clear and colorless.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL or 100 µL) in cryovials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

Visualization: Preparation Workflow

The following diagram illustrates the logical flow and critical decision points in the stock preparation process.

StockPreparation Start Start: Solid Compound (1-(4-Fluorophenyl)butan-1-amine HCl) Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate Solvent Volume (Vol = Mass / (MW * Conc)) Weigh->Calc SelectSolvent Select Solvent Calc->SelectSolvent DMSO Anhydrous DMSO (For Screening/Storage) SelectSolvent->DMSO Long-term Water Nuclease-Free Water (For Immediate Use) SelectSolvent->Water Short-term Dissolve Add Solvent & Vortex (Ensure Complete Dissolution) DMSO->Dissolve Water->Dissolve QC QC Check (Visual Inspection: Clear?) Dissolve->QC QC->Dissolve Fail (Particulates) -> Sonicate Filter Syringe Filter (0.22 µm) (Optional: Sterilization) QC->Filter Pass Aliquot Aliquot into Cryovials (Avoid Freeze-Thaw) Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Decision-matrix and workflow for the preparation of 1-(4-Fluorophenyl)butan-1-amine HCl stock solutions.[1]

Quality Control & Validation (Self-Validating Protocol)

To ensure the trustworthiness of your stock solution, perform these checks:

  • Visual Clarity Test: Hold the vial against a light source. The presence of any turbidity or particulates indicates incomplete solubilization.[1]

    • Corrective Action: Sonicate in a water bath for 5 minutes at room temperature. If precipitate remains, the concentration may exceed the solubility limit (unlikely at 10 mM in DMSO).

  • Solvent Integrity: Ensure DMSO is anhydrous. Water absorption (hygroscopicity) can cause compound degradation over time.

  • Concentration Verification (Optional): If a UV-Vis spectrophotometer is available and the extinction coefficient (

    
    ) is known (or determined via a standard curve), measure absorbance at 
    
    
    
    to validate molarity.

Safety & Handling

  • Hazard Classification: Amine hydrochlorides are often irritants (Skin Irrit. 2, Eye Irrit. 2A).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Handling: Handle the powder in a fume hood to avoid inhalation of dust.[1]

  • Spill Cleanup: Absorb solutions with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.

References

  • Sigma-Aldrich. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Product Sheet. Retrieved from [1]

  • PubChem. Compound Summary for 1-(4-Fluorophenyl)butan-1-amine. National Library of Medicine.[1] Retrieved from [3]

  • BenchChem. General Protocol for Stock Solution Preparation. Retrieved from

  • ResearchGate. Discussions on Amine Hydrochloride Solubility and Storage. Retrieved from

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Fluorophenylbutylamines in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of fluorophenylbutylamine-class antipsychotics (specifically Haloperidol, Pimozide, and Penfluridol) in human plasma.

Unlike generic "dilute-and-shoot" methods, this protocol utilizes alkaline Liquid-Liquid Extraction (LLE) to eliminate phospholipid interferences, ensuring stable ionization and prolonged column life. The method achieves Lower Limits of Quantification (LLOQ) in the low pg/mL range, suitable for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling where high-potency, low-dose administration is common.

Introduction & Chemical Basis[1]

The Target Analytes

"Fluorophenylbutylamines" refers to a structural motif found in major neuroleptic classes: Butyrophenones (e.g., Haloperidol) and Diphenylbutylpiperidines (e.g., Pimozide, Penfluridol).

  • Structural Commonality: All feature a tertiary amine and a fluorophenyl group linked by a butyl chain.

  • Chemical Behavior: These are lipophilic weak bases (

    
    ).
    
  • Analytical Challenge: Their high lipophilicity leads to significant non-specific binding (stickiness) and co-elution with plasma phospholipids, causing severe matrix effects (ion suppression) in Electrospray Ionization (ESI).

Why This Protocol?

Standard protein precipitation (PPT) leaves significant phospholipids in the supernatant. Because fluorophenylbutylamines are hydrophobic, they elute late in the chromatogram—exactly where phospholipids elute. This overlap suppresses the signal.

The Solution: We employ Alkaline LLE . By adjusting the plasma pH to >10, we deprotonate the target amines (


), making them uncharged and highly soluble in organic solvents (e.g., MTBE or Hexane), while charged phospholipids and proteins remain in the aqueous phase.

Experimental Protocol

A. Materials & Reagents[1][2][3][4][5][6][7]
  • Standards: Haloperidol, Pimozide, Penfluridol (1 mg/mL in MeOH).

  • Internal Standards (IS): Haloperidol-d4, Pimozide-d6 (Deuterated IS is mandatory to correct for matrix effects).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 10.5.
    
  • LC Solvents: LC-MS grade Water and Acetonitrile; Formic Acid, Ammonium Formate.

B. Sample Preparation Workflow (Alkaline LLE)

The following workflow maximizes recovery while minimizing matrix interference.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex briefly.

  • Alkalinization: Add 200 µL of 0.1 M Sodium Carbonate (pH 10.5). Vortex for 10 sec.

    • Mechanism: This shifts the equilibrium to the free base form.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shake/tumble for 10 minutes (Vortexing alone is often insufficient for equilibrium).

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex well.

C. LC-MS/MS Conditions[3][5][8][9][10]

Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
3.5 95 Elution of Analytes
4.5 95 Wash (Phospholipids)
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry (ESI+)

  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Collision Gas: Argon.

MRM Transitions: Note: The transition to the fluorophenyl-containing fragment is often the most intense.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Cone (V)CE (eV)
Haloperidol 376.2165.1123.14025
Haloperidol-d4 380.2169.1-4025
Pimozide 462.2109.1361.24530
Penfluridol 524.2109.1183.14535

Visualized Workflows

Diagram 1: Sample Preparation Logic

This diagram illustrates the critical phase separation step enabled by pH manipulation.

SamplePrep Sample Human Plasma (200 µL) IS Add Internal Standard (Deuterated) Sample->IS pH Add 0.1M Na2CO3 (pH > 10.5) IS->pH Mechanism Mechanism: Analytes Deprotonated (Uncharged) Phospholipids remain Charged pH->Mechanism LLE Add MTBE (1 mL) & Shake 10 min pH->LLE Centrifuge Centrifuge 14,000g, 5 min LLE->Centrifuge PhaseSep Phase Separation Centrifuge->PhaseSep Organic Top Layer (Organic) Contains Analytes PhaseSep->Organic Keep Aqueous Bottom Layer (Aqueous) Contains Salts & Proteins PhaseSep->Aqueous Discard Dry Evaporate & Reconstitute Organic->Dry Inject Inject to LC-MS/MS Dry->Inject

Caption: Workflow for Alkaline Liquid-Liquid Extraction (LLE) ensuring selective isolation of basic drugs.

Diagram 2: LC-MS/MS Decision Pathway

A logic tree for troubleshooting sensitivity issues common with these analytes.

Troubleshooting Start Issue: Low Sensitivity Check1 Check Retention Time Start->Check1 Early Elutes too early? (<1 min) Check1->Early Yes Late Elutes correctly? Check1->Late No Fix1 Decrease Initial %B or Use C18 Shield RP Early->Fix1 Check2 Check Matrix Effect Late->Check2 Suppression Ion Suppression > 20%? Check2->Suppression Yes Clean Clean Extract Check2->Clean No Fix2 Switch Solvent: Hexane:Isoamyl Alcohol Suppression->Fix2 Check3 Check Adsorption Clean->Check3 Loss Non-linear at low conc? Check3->Loss Yes Fix3 Use Glass Vials (Avoid Polypropylene) Loss->Fix3

Caption: Troubleshooting logic for optimizing sensitivity and linearity in fluorophenylbutylamine analysis.

Validation & Performance Criteria

To ensure scientific integrity, the method must be validated against FDA Bioanalytical Method Validation Guidelines (2018).

Linearity & Sensitivity
  • Range: 0.05 ng/mL to 50 ng/mL (Haloperidol).

  • LLOQ: 0.05 ng/mL (Signal-to-Noise ratio ≥ 10:1).

  • Curve: Weighted (

    
    ) linear regression is required due to the wide dynamic range.
    
Matrix Effect (ME)

Because these drugs are hydrophobic, they are prone to suppression by late-eluting phospholipids (glycerophosphocholines).

  • Acceptance Criteria: ME should be within ±15% (IS-normalized).

  • Calculation:

    
    
    
    • A = Peak area of standard in neat solution.

    • B = Peak area of standard spiked into extracted blank plasma.

Recovery
  • Alkaline LLE typically yields recoveries >85% for Haloperidol and Pimozide.

  • If recovery is <50%, ensure the pH during extraction is at least 2 units above the pKa (i.e., pH > 10.5).

References

  • Huang, P., et al. (2026).[1] "Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS." American Journal of Analytical Chemistry.

  • U.S. Food & Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Nirogi, R., et al. (2021).[3] "Development of Sensitive LC-MS/MS Method for Quantification of Haloperidol in Plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Arbor Assays. "Liquid Extraction Protocol for Steroids and Lipophilic Drugs."

Sources

Troubleshooting & Optimization

Optimizing the synthesis of "1-(4-Fluorophenyl)butan-1-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzylic Amine Synthesis .

This guide is designed for organic chemists and process engineers encountering challenges in the synthesis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride . It moves beyond standard textbook procedures to address real-world optimization, impurity control, and salt formation physics.[1]

Quick Reference: Molecule Data

PropertySpecification
Target Molecule 1-(4-Fluorophenyl)butan-1-amine HCl
Precursor 4'-Fluorobutyrophenone (CAS: 398-23-2)
Molecular Weight 203.68 g/mol (HCl salt)
Key Challenge Competitive dimerization (secondary amine formation) & Hygroscopic salt formation.[1]
Recommended Route Titanium(IV)-Mediated Reductive Amination (Higher yield/purity than Leuckart).[1]

Module 1: Route Selection & Optimization

While the Leuckart-Wallach reaction (Formic acid/Formamide) is the classical industrial route, it requires harsh temperatures (160–190°C) which can degrade the fluorinated ring or lead to difficult-to-hydrolyze formyl intermediates.[1]

The Optimized Protocol: We recommend Titanium(IV) Isopropoxide-Mediated Reductive Amination .

  • Why: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and, crucially, as a water scavenger. This drives the equilibrium toward the imine intermediate before the reducing agent is introduced, significantly suppressing the formation of secondary amine dimers.

Visual Workflow: Synthesis Pathway

SynthesisPathway Ketone 4'-Fluorobutyrophenone Ti_Complex Titanium-Imine Complex (Activated Intermediate) Ketone->Ti_Complex Activation Imine Imine Species Ti_Complex->Imine -Ti(OH)x Amine_FreeBase Free Amine (Oil) Imine->Amine_FreeBase Reduction Amine_HCl Target HCl Salt (Solid) Amine_FreeBase->Amine_HCl Salt Formation Reagent1 NH3 / Ti(OiPr)4 Anhydrous Reagent1->Ti_Complex Reagent2 NaBH4 or NaBH3CN Reagent2->Amine_FreeBase Reagent3 HCl (Anhydrous) in Et2O/Dioxane Reagent3->Amine_HCl

Figure 1: The Ti(IV)-mediated pathway ensures imine formation is complete prior to reduction, minimizing side reactions.[1]

Module 2: Detailed Protocol (The "Self-Validating" Method)

This protocol includes built-in checkpoints to ensure quality.[1]

Reagents:

  • 4'-Fluorobutyrophenone (1.0 eq)[1]

  • Titanium(IV) isopropoxide (1.25 eq) [Handle under N2]

  • Ammonia (7M in MeOH or 2M in EtOH) (5.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

Step-by-Step Guide:

  • Imine Formation (The Critical Step):

    • Dissolve ketone in anhydrous THF or EtOH.

    • Add Ti(OiPr)₄ under nitrogen. Stir for 10 mins.

    • Add Ammonia solution.[1]

    • Checkpoint: Monitor via TLC/LCMS.[1] You must see the disappearance of the ketone peak. The Ti-complex may smear on silica; this is normal.[1] Stirring 6–12h is typical.[1]

  • Reduction:

    • Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic/Gas evolution).

    • Allow to warm to RT and stir for 3h.

  • Quench & Workup:

    • Quench with 2M NH₄OH (Not HCl yet!). This precipitates Titanium salts as a white solid (TiO₂).

    • Filter through Celite.[1] Wash the pad with EtOAc.

    • Extract filtrate with EtOAc.[1]

  • Purification:

    • The free base is an oil.[2] If purity <95%, perform a quick Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM).[1]

Module 3: Troubleshooting & FAQs

Issue 1: "I'm seeing a large impurity at 2x Molecular Weight."

Diagnosis: Dimerization (Secondary Amine Formation). Cause: Reductive amination competes between the primary amine product reacting with the remaining ketone. Solution:

  • Increase Ammonia Equivalents: Ensure NH₃ is at least 5–7 equivalents relative to the ketone.

  • Two-Step Process: Do not add the reducing agent (NaBH₄) until the ketone is fully consumed by the ammonia/titanium complex. If you add NaBH₄ too early, you reduce the ketone to an alcohol or allow the newly formed amine to react with the ketone.

Issue 2: "The reaction stalled with 20% starting material remaining."

Diagnosis: Steric hindrance of the propyl chain + Electronic deactivation by the Fluorine. Solution:

  • Heat: The formation of the imine from butyrophenones is slower than acetophenones. Heat the imine formation step (sealed tube) to 40–50°C before adding the reducing agent.

  • Scavenger: Ensure your Ti(OiPr)₄ is fresh. If it has turned into a white solid (hydrolyzed), it is ineffective. It should be a clear, colorless to slightly yellow liquid.[1]

Issue 3: "My HCl salt turned into a sticky oil/gum instead of a solid."

Diagnosis: "Oiling Out" – A common physical chemistry issue with lipophilic amine salts.[1] Solution:

  • Solvent Switch: Do not use water/aqueous HCl.[1][3]

  • The "Anti-Solvent" Crash Method:

    • Dissolve the free base oil in a minimal amount of dry Diethyl Ether or Isopropyl Acetate .

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

    • If oil forms, scratch the glass with a spatula or add a seed crystal.

    • Rescue: If it oils out, evaporate to dryness, redissolve in minimal hot Isopropanol (IPA), and let it cool slowly. Add ether until turbid.[1][2]

Visual Troubleshooting Logic

SaltTroubleshooting Start Issue: Salt is an Oil/Gum CheckSolvent Are you using Aqueous HCl? Start->CheckSolvent StopWater STOP. Water causes oiling. Use Anhydrous HCl in Dioxane/Ether. CheckSolvent->StopWater Yes CheckPolarity Is the solvent too polar? CheckSolvent->CheckPolarity No SwitchSolvent Dissolve Free Base in Et2O or Isopropyl Acetate first. CheckPolarity->SwitchSolvent Yes (e.g., MeOH) Trituration Triturate (grind) oil with Pentane or Hexane to remove trapped solvent. CheckPolarity->Trituration No (Already in Ether) Recrystallize Recrystallize: Dissolve in hot IPA, cool slowly, add Et2O. Trituration->Recrystallize Still Oily

Figure 2: Decision tree for resolving hygroscopic or oiling salt products.

References

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

    • Core cit
  • Bhattacharyya, S. (1995). "Reductive Alkylation of Ammonia with Carbonyl Compounds: A One-Pot Synthesis of Primary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1355. Link

    • Validates the use of Ti(OiPr)4 specifically for primary amines using ammonia.
  • Organic Chemistry Portal. "Reductive Amination." Link

    • General mechanism and solvent comp

Sources

Common problems in the synthesis of fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Amine Synthesis Technical Support Center .

This guide addresses the unique kinetic and thermodynamic challenges introduced by the high electronegativity of fluorine (


 Pauling scale) and the strength of the C-F bond (

). Below you will find troubleshooting workflows for the most common synthetic bottlenecks: unintended rearrangements during dehydroxyfluorination, stalled reductive aminations, and nucleophilicity suppression.

Module 1: Dehydroxyfluorination (DAST/Deoxo-Fluor)

Subject: Prevention of Rearrangement and Elimination in


-Amino Alcohols.
Q: Why did my DAST fluorination yield a rearranged amine or an alkene instead of the target fluoride?

Diagnosis: This is the classic "Aziridinium Trap." When fluorinating


-amino alcohols, the nitrogen lone pair is often faster than the fluoride anion. It attacks the activated hydroxyl group (leaving group), forming a strained aziridinium intermediate.
  • The Rearrangement: The fluoride anion then opens the ring. Depending on sterics, it may attack the wrong carbon (C1 vs. C2), leading to a constitutional isomer (e.g., piperidine ring contraction or expansion).

  • The Elimination: If the fluoride acts as a base (common with DAST), it abstracts a proton to form an enamine/alkene.

Troubleshooting Protocol:

VariableAdjustmentMechanism
Protecting Group Switch to Cbz, Tosyl, or Tf Boc and Benzyl groups are often too electron-donating. You must reduce N-nucleophilicity to prevent aziridinium formation.
Reagent Use Deoxo-Fluor® or XtalFluor-E® DAST releases HF and is thermally unstable >50°C. Deoxo-Fluor is more stable but still prone to elimination. XtalFluor-E (with DBU/HF) creates a less basic environment, reducing elimination.
Additives Add HF·Pyridine or

Protonating the amine or complexing it with a Lewis Acid removes the lone pair availability, shutting down the aziridinium pathway.

Visualizing the Mechanism & Fix:

Aziridinium_Pathway Start Substrate: Beta-Amino Alcohol Activation Activation by DAST/Deoxo-Fluor Start->Activation Path_A Path A: Direct Displacement (Desired) Activation->Path_A If N is protonated/EWG-protected Path_B Path B: N-Participation (Aziridinium Formation) Activation->Path_B If N is nucleophilic Rearrangement Rearranged Product (Isomer) Path_B->Rearrangement F- attacks less hindered C

Figure 1: The bifurcation of reactivity in amino-alcohol fluorination. Path B represents the failure mode caused by neighboring group participation.

Module 2: Reductive Amination

Subject: Stalled Reaction with Trifluoromethyl Ketones.

Q: I am trying to reductively aminate a trifluoromethyl ketone, but the reaction stalls. Why?

Diagnosis: Trifluoromethyl ketones are "hemiaminal traps." The strong electron-withdrawing effect of the


 group makes the carbonyl carbon highly electrophilic. The amine attacks readily to form the hemiaminal, but the subsequent dehydration to the imine (the necessary intermediate for reduction) is energetically unfavorable because the 

group destabilizes the developing positive charge on the iminium carbon.

The "Titanium Push" Protocol: Standard conditions (


 / AcOH) often fail here. You must force the dehydration.
  • Step 1 (Imine Formation):

    • Combine Ketone (1.0 eq) + Amine (1.2 eq) + Titanium(IV) isopropoxide (

      
      )  (2.0 eq).
      
    • Run neat or in dry THF.

    • Why: Titanium acts as a Lewis acid and water scavenger, coordinating to the hemiaminal oxygen and forcing elimination to the imine.

  • Step 2 (Reduction):

    • Dilute with MeOH (carefully, exothermic).

    • Add

      
       (or 
      
      
      
      ).
    • Note: Do not add the reducing agent until you confirm imine formation (via IR or NMR).

Module 3: Reactivity & Nucleophilicity

Subject: Failed Couplings with Fluorinated Amines.

Q: My fluorinated amine won't react in the next step (Amidation/SN2). Is it steric hindrance?

Diagnosis: It is likely electronic, not steric. Fluorine substitution drastically lowers the basicity (and nucleophilicity) of nearby amines via the inductive effect (


). This pKa drop can be as large as 2-3 log units, rendering standard bases (like TEA or DIPEA) insufficient to deprotonate the ammonium salt, or making the neutral amine too weak to attack an ester/halide.

Data: The Fluorine pKa Tax

Amine StructureApproximate pKa (

)
Reactivity Impact
Piperidine 11.2Standard nucleophile.
4-Fluoropiperidine 9.4Moderate reduction; requires stronger base.
3-Fluoropiperidine ~8.4 - 9.0Significant reduction; slow

.
Ethylamine 10.7Standard.
2,2,2-Trifluoroethylamine 5.7Dead nucleophile. Requires high heat or transition metal catalysis.

Troubleshooting Workflow:

pKa_Troubleshooting Problem Problem: Fluorinated Amine won't couple Check_pKa Check pKa of Amine Problem->Check_pKa Branch_High pKa > 9.0 (e.g., 4-F-piperidine) Check_pKa->Branch_High Branch_Low pKa < 7.0 (e.g., CF3CH2NH2) Check_pKa->Branch_Low Sol_High Solution: Switch to stronger base (Cs2CO3 or NaH) Branch_High->Sol_High Sol_Low Solution: Use Buchwald-Hartwig Coupling or high-temp amidation Branch_Low->Sol_Low

Figure 2: Decision matrix for overcoming reduced nucleophilicity in fluorinated amines.

Module 4: Stability Warning

Subject:


-Fluoroamine Decomposition.
Q: I synthesized an -fluoroamine ( ), but it decomposed upon isolation.

Diagnosis: Non-perfluorinated


-fluoroamines containing a basic nitrogen are inherently unstable. The nitrogen lone pair donates into the C-F antibonding orbital (

), facilitating the elimination of HF to form an iminium ion.
  • Rule of Thumb: If the nitrogen is not part of an amide, carbamate, or sulfonamide (EWG), the

    
    -fluoroamine will likely hydrolyze to an aldehyde/ketone immediately upon exposure to moisture.
    
  • Fix: You must isolate these species as salts (e.g., HCl salt) or protect the nitrogen with a strong EWG before introducing the

    
    -fluorine.
    

References

  • Mechanism of Aziridinium Rearrangement

    • Couty, F., & Evano, G. (2009). "Rearrangement of

      
      -amino alcohols via aziridiniums: a review." Organic & Biomolecular Chemistry. 
      
  • Reductive Amination of Trifluoromethyl Ketones

    • Barney, et al. (2023).[1] "Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones." Journal of Organic Chemistry.

    • General Protocol Reference: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • pKa of Fluorinated Amines

    • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.

    • Data Verification: Williams, R. (Compiled). "pKa Data - Organic Chemistry Data."

  • Nucleophilic Fluorination Reagents (DAST/Deoxo-Fluor)

    • Niithuma, S., et al. (2020). "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage." Organic Letters.

Sources

Technical Support Center: Reductive Amination of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for improving yields in the reductive amination of fluorinated ketones. The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development, offering profound effects on metabolic stability, lipophilicity, and binding affinity. However, these same electron-withdrawing fluorine atoms render adjacent carbonyls significantly less reactive, turning what is often a routine transformation into a significant synthetic challenge.

This guide is structured to address the most pressing issues our users encounter. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with mechanistic explanations and validated protocols. Our goal is to empower you to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for future success.

Frequently Asked Questions (FAQs)

Question: My reductive amination of a trifluoromethyl ketone is giving very low yield or not working at all. What is the most likely cause?

Answer: The primary culprit is almost always inefficient formation of the crucial imine or iminium ion intermediate. The strong electron-withdrawing effect of the fluorine atoms deactivates the ketone's carbonyl carbon, making it less electrophilic and thus less receptive to nucleophilic attack by your amine.[1] The equilibrium between the ketone/amine starting materials and the hemiaminal/imine intermediates heavily favors the starting materials unless specific measures are taken to drive the reaction forward.[1]

Question: I see a significant amount of my starting ketone being converted to an alcohol. Why is this happening and how do I stop it?

Answer: This indicates that your reducing agent is too reactive and is reducing the ketone carbonyl directly, a common side reaction that competes with the desired pathway.[2] This is particularly problematic when using powerful hydride donors like sodium borohydride (NaBH₄) in a one-pot procedure.[2] The solution is to switch to a more selective (milder) reducing agent that preferentially reduces the iminium ion over the ketone.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the industry standard for this reason.[3][4]

Question: What is the best general-purpose reducing agent for fluorinated ketones?

Answer: For most applications involving fluorinated ketones, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[3][4] Its mildness and selectivity are due to the steric bulk and electron-withdrawing effects of the three acetoxy groups, which temper the hydride's reactivity.[3] This allows it to selectively reduce the iminium ion intermediate even in the presence of the less reactive ketone, minimizing alcohol byproduct formation.[1] While sodium cyanoborohydride (NaBH₃CN) is also selective, STAB is often more effective and avoids the toxicity concerns associated with cyanide reagents.[2][3]

Question: Can I use catalytic hydrogenation for this reaction?

Answer: Yes, catalytic hydrogenation (e.g., H₂ over Pd/C) can be a very effective and economical method, especially for large-scale reactions.[1][3] However, its major drawback is a lack of chemoselectivity. It will readily reduce other functional groups like nitro groups, carbon-carbon multiple bonds, and can be poisoned by sulfur-containing compounds.[3] If your substrate is free of such groups, it is a viable option. For complex, multifunctional molecules typical in drug development, hydride-based methods offer broader functional group tolerance.[4]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving persistent issues.

Logical Troubleshooting Workflow

Use this decision tree to diagnose the root cause of your low yield.

G start Low Yield Observed q1 Analyze crude reaction. Is starting ketone consumed? start->q1 a1_no No / Incomplete Consumption q1->a1_no No a1_yes Yes q1->a1_yes Yes prob1 Root Cause: Inefficient Imine/Iminium Formation a1_no->prob1 q2 Is fluorinated alcohol the major byproduct? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No prob2 Root Cause: Non-selective Reduction a2_yes->prob2 prob3 Root Cause: Side Reactions / Decomposition (e.g., over-alkylation) a2_no->prob3

Caption: Troubleshooting Decision Tree for Reductive Amination.

Issue 1: Inefficient Imine/Iminium Formation

If your starting ketone is not being consumed, the reaction is stalling at the first hurdle. The core of the problem is the equilibrium shown below, which must be shifted to the right.

Caption: Reductive Amination Reaction Pathway.

Solutions:

  • Use an Acid Catalyst: Adding a catalytic amount of acetic acid (typically 1 equivalent for ketones) is crucial.[3] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial attack by the amine. Be cautious: excess acid will protonate the amine, rendering it non-nucleophilic and stopping the reaction.[2]

  • Employ a Stepwise (Indirect) Procedure: For particularly stubborn substrates, a one-pot reaction may not be sufficient. Consider a two-step approach:

    • Step 1: Imine Formation. React the fluorinated ketone and amine in a solvent like toluene or methanol. Remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3] Methanol can accelerate imine formation from aldehydes and primary amines.[3] Monitor this step by TLC, GC, or LC-MS until the ketone is consumed.

    • Step 2: Reduction. Once imine formation is complete, cool the reaction and add the reducing agent (e.g., NaBH(OAc)₃ or even NaBH₄, which is acceptable now that the ketone is gone).[3][4]

  • Increase Concentration or Temperature: Le Châtelier's principle applies here. Increasing the concentration of the reactants can help shift the equilibrium. Gentle heating can also accelerate imine formation, but must be done cautiously to avoid side reactions or decomposition of the reducing agent.

Issue 2: Non-Selective Reduction (Alcohol Byproduct)

This is a problem of kinetics: the rate of ketone reduction is competitive with or faster than the rate of imine/iminium reduction.

Solutions:

  • Change Your Reducing Agent: This is the most effective solution. The choice of reducing agent is critical for chemoselectivity.[3] As detailed in the table below, STAB is the superior choice for one-pot reactions with challenging ketones.

  • Lower the Temperature: Hydride reductions are often exothermic. Running the reaction at 0 °C or even lower can slow down the rate of ketone reduction more significantly than iminium reduction, improving selectivity.

  • Control the pH: For reagents like NaBH₃CN, maintaining a slightly acidic pH (around 4-5) is key.[5] At this pH, the imine is readily protonated to the more reactive iminium ion, which is reduced much faster than the ketone.[2][5]

Data Summary: Comparison of Common Reducing Agents
ReagentFormulaRelative ReactivitySelectivity (Iminium vs. Ketone)Key Considerations for Fluorinated Ketones
Sodium BorohydrideNaBH₄HighLowHigh risk of ketone reduction to alcohol.[2] Best used in a two-step procedure after imine has been pre-formed.[3]
Sodium CyanoborohydrideNaBH₃CNMediumHigh (at pH 4-5)Good selectivity for the iminium ion.[2][5] Slower than STAB. Cyanide toxicity is a significant handling concern.
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Mild Very High Reagent of choice. [3][4] Excellent selectivity, good reaction rates, and tolerates a wide range of functional groups.[4]
Catalytic HydrogenationH₂ / Catalyst (Pd, Pt)N/AHighEffective and atom-economical but not compatible with many common functional groups (alkenes, alkynes, nitro groups).[1][3]

Validated Experimental Protocol: Direct Reductive Amination using STAB

This protocol is a robust starting point for the reductive amination of a generic fluorinated ketone with a primary amine.

Materials:

  • Fluorinated ketone (1.0 equiv)

  • Primary amine (1.1-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluorinated ketone (1.0 equiv) and the amine (1.1 equiv).

  • Solvent and Catalyst: Add anhydrous 1,2-dichloroethane (to make a ~0.1-0.2 M solution) followed by glacial acetic acid (1.0 equiv).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This initial period allows for the formation of the imine/iminium intermediate. For very deactivated ketones, this step can be extended or gently warmed. Self-Validation Step: It is highly recommended to take a small aliquot and check for imine formation via LC-MS or TLC before proceeding.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

  • Workup: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Figshare. (2015). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • ResearchGate. (n.d.). Direct reductive amination of ketones with amines by reductive aminases. [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][3]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

Sources

Technical Support Center: Chiral Amine HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist Topic: Troubleshooting Chiral Amine Separations Ticket ID: CHIRAL-AMINE-001

Introduction

Welcome to the Chiral Application Support Center. Separating chiral amines is notoriously difficult due to their basicity. Unlike neutral compounds, amines interact aggressively with residual silanols on the silica support of chiral stationary phases (CSPs).[1] This guide addresses the three most common support tickets we receive: Peak Tailing , Loss of Resolution , and Method Reproducibility .

Visual Triage: The Troubleshooting Workflow

Before modifying your method, use this logic flow to identify the root cause of your separation issue.

ChiralTroubleshooting Start START: Define Problem IssueType What is the primary defect? Start->IssueType Tailing Peak Tailing / Asymmetry IssueType->Tailing NoRes No Separation (Co-elution) IssueType->NoRes Drift Retention Time Shift IssueType->Drift Silanol Cause: Silanol Interaction Tailing->Silanol Screening Cause: Low Selectivity (α) NoRes->Screening Memory Cause: Memory Effect Drift->Memory AddBase Action: Add 0.1% DEA or TEA Silanol->AddBase ChangeCol Action: Switch to Immobilized Phase Silanol->ChangeCol TryPOM Action: Try Polar Organic Mode (100% MeOH/ACN + Base) Screening->TryPOM TempCtrl Action: Lower Temperature (Enthalpy Control) Screening->TempCtrl Wash Action: Wash Column (EtOH or 2-PrOH) Memory->Wash

Figure 1: Decision matrix for diagnosing chiral amine separation failures. Follow the path matching your chromatogram's symptoms.

Module 1: Peak Shape & Tailing

Q: Why do my amine peaks tail significantly, even on a new column?

A: The culprit is almost always secondary ionic interactions . Most chiral columns (amylose/cellulose derivatives) are coated onto a silica support. Even high-purity silica contains residual acidic silanol groups (


). Your chiral amine (

) acts as a base, becoming protonated (

) and binding ionically to the deprotonated silanols (

). This non-specific interaction competes with the chiral recognition mechanism, causing the "tail" on the chromatogram.

The Fix: Mobile Phase Additives You must suppress this ionization or block the silanols.

Additive TypeRecommended ReagentConcentrationMechanism
Basic (Primary) Diethylamine (DEA)0.1% v/vCompetes with analyte for silanol sites.
Basic (Secondary) Triethylamine (TEA)0.1% v/vStronger silanol blocker; use if DEA fails.
Basic (Strong) Ethylenediamine (EDA)0.1% v/vBidentate ligand; extremely effective for stubborn amines.
Acidic Trifluoroacetic Acid (TFA)0.1% v/vUsed only if the amine is amphoteric or a salt.

Critical Protocol: Always premix additives into the alcohol portion of your mobile phase before combining with alkanes (Hexane/Heptane) to ensure miscibility.

Module 2: Selectivity & Polar Organic Mode (POM)

Q: Normal Phase isn't working. Should I switch to Reversed Phase?

A: Before going to Reversed Phase (which requires aqueous buffers and equilibration time), try Polar Organic Mode (POM) . POM is the "secret weapon" for chiral amines. It uses 100% polar organic solvents (Methanol, Acetonitrile) with no water.

Why POM works for amines:

  • Solubility: Amines are highly soluble in MeOH/ACN.

  • Hydrogen Bonding: The solvent facilitates H-bonding interactions crucial for chiral recognition on polysaccharide phases.

  • Speed: Low viscosity allows higher flow rates.

Experimental Protocol: POM Screening

Applicable Columns: Immobilized Polysaccharide Phases (e.g., CHIRALPAK IA, IB, IC, ID, IG). Warning: Do not use this aggressive solvent screening on "Coated" phases (AD-H, OD-H) without verifying solvent compatibility.

  • Base Solvent: Prepare 100% Methanol or 100% Acetonitrile.

  • Additive: Add 0.1% v/v DEA or TEA.

  • Screening Steps:

StepMobile Phase CompositionObjective
1 100% Methanol + 0.1% DEAMaximize H-bonding capabilities.
2 100% Acetonitrile + 0.1% DEAChange solvent dipole; often reverses elution order.
3 50:50 MeOH:ACN + 0.1% DEAHybrid selectivity.

Module 3: Temperature Effects

Q: Will lowering the temperature always improve resolution?

A: Generally yes, but not always. Chiral separation is governed by the Van 't Hoff equation:



  • Enthalpy Driven (

    
    ):  Lowering T increases resolution. (Most common scenario).
    
  • Entropy Driven (

    
    ):  Changing T has little effect, or higher T might actually help.
    
  • Isoenantioselective Temperature (

    
    ):  The specific temperature where enthalpy and entropy terms cancel each other out, resulting in zero separation  (
    
    
    
    ).[2]

Action: If resolution is poor at 25°C, screen at 10°C and 40°C . If 10°C is better, your separation is enthalpy-driven. If 40°C is better, it is entropy-driven.

Module 4: Column Care & Memory Effects

Q: My retention times are shifting after changing mobile phases. Is the column dead?

A: Likely not. You are experiencing a Memory Effect .[3] Polysaccharide phases can "swell" or retain solvent molecules in their chiral cavities. When you switch from a modifier like DEA to a neutral phase, or from Chloroform (immobilized only) to Hexane, the previous solvent lingers, altering the cavity shape and selectivity.

Regeneration Protocol (Immobilized Columns Only): To reset the column history:

  • Flush with 100% Ethanol (or Isopropanol) at 0.5 mL/min for 30 minutes.

  • If previously used with basic additives (DEA), flush with Ethanol + 0.1% Acetic Acid to neutralize the phase.

  • Flush with 100% Ethanol again to remove the acid.

  • Equilibrate with your new mobile phase for at least 20 column volumes.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Columns (IA, IB, IC, ID, IE, IF, IG). Retrieved from [Link][4]

  • Chromatography Today. Trouble with Chiral Separations: Additive Memory Effects. (2020).[5] Retrieved from [Link]

  • Journal of Chromatography A. Enthalpy-entropy compensation in chiral separation. (Various authors).[6][7][8] General thermodynamic principles applied to chiral chromatography.

Sources

Technical Support Center: Stability of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of this compound in solution. As your Senior Application Scientist, I've structured this guide to provide not just answers, but a framework for ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in solution?

The stability of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in solution is influenced by several key factors:

  • pH: The amine group in the molecule is susceptible to changes in pH. While the hydrochloride salt form generally enhances stability and solubility in aqueous solutions, highly acidic or alkaline conditions can potentially lead to degradation.

  • Solvent: The choice of solvent is critical. While aqueous buffers are common, the presence of certain organic co-solvents could influence stability. It is important to use high-purity solvents to avoid contaminants that could catalyze degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, it is generally recommended to store solutions at cool or refrigerated temperatures.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation in some aromatic compounds. The fluorophenyl group, in particular, may be susceptible to photodecomposition.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amine moiety.

Q2: What are the recommended storage conditions for solutions of 1-(4-Fluorophenyl)butan-1-amine hydrochloride?

To maximize the shelf-life of your solutions, we recommend the following storage conditions based on general principles for similar amine hydrochloride compounds:

  • Temperature: Store solutions at 2-8°C for short-term use (days to weeks). For long-term storage (months), consider freezing at -20°C or below. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the solution into single-use volumes is highly recommended.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent prior to dissolution and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use tightly sealed, high-quality glass or chemically resistant plastic containers to prevent solvent evaporation and contamination.

Q3: I am observing unexpected results in my assay. Could solution instability be the cause?

Yes, unexpected experimental outcomes, such as loss of activity, decreased potency, or the appearance of unknown peaks in chromatographic analysis, can be indicative of compound degradation. If you suspect instability, it is crucial to systematically investigate the potential causes. Our troubleshooting guide below provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Investigating Solution Instability

If you suspect that the stability of your 1-(4-Fluorophenyl)butan-1-amine hydrochloride solution is compromised, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Suspected Instability (e.g., inconsistent results) check_prep Review Solution Preparation Protocol - Correct solvent and concentration? - Freshly prepared? start->check_prep check_storage Verify Storage Conditions - Correct temperature? - Protected from light? - Tightly sealed? check_prep->check_storage analyze_solution Analyze Solution Integrity - Visually inspect for precipitates/color change. - Analytical testing (e.g., HPLC). check_storage->analyze_solution compare_results Compare with a Freshly Prepared Standard analyze_solution->compare_results degradation_confirmed Degradation Confirmed? compare_results->degradation_confirmed no_degradation No Significant Degradation - Investigate other experimental variables. degradation_confirmed->no_degradation No implement_changes Implement Corrective Actions - Optimize storage conditions. - Prepare fresh solutions more frequently. degradation_confirmed->implement_changes Yes forced_degradation Consider a Forced Degradation Study - To understand degradation pathways and establish a stability-indicating method. implement_changes->forced_degradation

Caption: Troubleshooting workflow for suspected solution instability.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[1][2][3] This protocol provides a general framework for assessing the stability of 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

Objective: To identify potential degradation products and pathways for 1-(4-Fluorophenyl)butan-1-amine hydrochloride under various stress conditions.

Materials:

  • 1-(4-Fluorophenyl)butan-1-amine hydrochloride

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 2 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC, to separate the parent compound from any degradation products.[4][5]

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products.

ForcedDegradationWorkflow stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions stock->stress acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by HPLC (at time points) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data - % Degradation - Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Data Summary: Expected Outcomes of a Forced Degradation Study

The following table summarizes hypothetical outcomes of a forced degradation study to guide your expectations. Actual results will be compound-specific.

Stress ConditionExpected DegradationPotential Degradation Pathway
Acid Hydrolysis Low to ModerateDependent on other functional groups; the primary amine is likely stable as the hydrochloride salt.
Base Hydrolysis Moderate to HighPotential for reactions involving the amine or other susceptible groups if present.
Oxidation Moderate to HighOxidation of the amine group.
Thermal Low to ModerateGeneral acceleration of other degradation pathways.
Photolytic ModeratePotential for degradation involving the fluorophenyl ring.

Concluding Remarks

The stability of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in solution is paramount for obtaining reliable and reproducible experimental data. While this guide provides a framework for understanding and mitigating stability issues, it is essential to perform compound-specific stability assessments for your particular application and storage conditions. The hydrochloride salt form generally imparts greater stability and aqueous solubility.[6] For solid-state storage, keep the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like oxidizing agents.[7][8][9][10]

References

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • PubMed. (2017, March). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Kinam Park. (2005). Assay and Stability Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Analysis | Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Springer. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Reddit. (2024, June 19). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-ONE | CAS 3874-54-2. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Fluorophenylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorophenylalkylamines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. The content is structured to address specific challenges you may encounter, explaining the underlying scientific principles and offering practical, field-proven solutions.

Section 1: Metabolic Degradation & Metabolite Identification

The in vivo and in vitro metabolic fate of fluorophenylalkylamines is a critical area of investigation. The strong carbon-fluorine bond often imparts metabolic stability, but understanding the nuances of its biotransformation is key to drug development.[1] Cytochrome P450 (CYP) enzymes are frequently implicated in the metabolism of these compounds.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My fluorophenylalkylamine appears to be metabolically stable in my in-vitro assay. How can I be sure I'm not missing low-level metabolites?

A1: This is a common challenge due to the inherent stability of the C-F bond.[1] Here’s a systematic approach to confirm metabolic stability and detect low-level metabolites:

  • Increase Incubation Time and/or Protein Concentration: If initial experiments show low turnover, extend the incubation time or increase the concentration of your metabolic system (e.g., liver microsomes, S9 fraction, or hepatocytes). Be mindful that longer incubation times can lead to enzyme instability, so include appropriate controls.

  • Employ High-Resolution Mass Spectrometry (HRMS): HRMS offers superior sensitivity and mass accuracy, enabling the detection of low-abundance metabolites. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for this purpose.[5]

  • Utilize Radiolabeled Compounds: Synthesizing a radiolabeled version of your compound (e.g., with ¹⁴C or ³H) allows for highly sensitive detection of all metabolites, regardless of their structure. This is considered the gold standard for metabolic profiling.

  • Consider Bioactivation: Some compounds may form reactive metabolites that covalently bind to proteins. Monitor for protein adducts as an indirect measure of metabolic activity.

Q2: I'm observing defluorination of my compound. What are the likely metabolic pathways involved?

A2: Defluorination, while less common than metabolism at other sites, can occur through several mechanisms. The primary pathway often involves oxidation of the carbon atom to which the fluorine is attached.[2]

  • CYP-Mediated Oxidation: Cytochrome P450 enzymes can catalyze the hydroxylation of the fluorinated carbon, leading to an unstable intermediate that eliminates hydrogen fluoride (HF) to form a ketone or aldehyde.[2]

  • Microbial Degradation: Certain microorganisms possess enzymes capable of cleaving the C-F bond. While more relevant in environmental fate studies, it's a consideration if using microbial expression systems.[1][6]

Below is a diagram illustrating a common CYP-mediated defluorination pathway:

Substrate Fluorophenylalkylamine (R-CHF-R') Intermediate Hydroxylated Intermediate (R-CF(OH)-R') Substrate->Intermediate CYP450 + NADPH, O2 Product Ketone/Aldehyde (R-C(=O)-R') Intermediate->Product Spontaneous Elimination HF Hydrogen Fluoride (HF) Intermediate->HF

Caption: CYP450-mediated oxidative defluorination pathway.

Troubleshooting Guide: Metabolite Identification

Issue: I'm struggling to structurally elucidate the metabolites of my fluorophenylalkylamine.

Potential Cause Troubleshooting Steps Rationale
Co-elution of Metabolites Optimize your chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry).Proper separation is crucial for obtaining clean mass spectra for each metabolite.
Low Metabolite Abundance Concentrate your sample or scale up your incubation volume.This increases the signal-to-noise ratio, aiding in the detection and characterization of minor metabolites.
Ambiguous Fragmentation Patterns in MS/MS Utilize different fragmentation techniques (e.g., collision-induced dissociation, higher-energy collisional dissociation). Compare fragmentation patterns with the parent compound.Different fragmentation energies and techniques can provide complementary structural information.
Uncertainty in Metabolite Identity Use reference standards for suspected metabolites if available. Perform derivatization reactions to confirm the presence of specific functional groups.Comparison with an authentic standard is the most definitive way to confirm a metabolite's structure.[7]

Section 2: Chemical Degradation - Hydrolysis, Oxidation, and Photodegradation

Understanding the chemical stability of fluorophenylalkylamines is essential for formulation development, storage, and predicting environmental fate.

Frequently Asked Questions (FAQs)

Q3: My fluorophenylalkylamine solution is showing degradation over time. How do I determine if it's due to hydrolysis?

A3: Hydrolytic degradation is a common pathway for many pharmaceuticals. To investigate this:

  • Conduct a pH-Rate Profile Study: Assess the stability of your compound in aqueous solutions across a range of pH values (e.g., pH 3, 7, and 9) at a constant temperature.[8][9] Plotting the degradation rate constant against pH can reveal acid-base catalyzed hydrolysis.

  • Analyze for Hydrolysis Products: Use analytical techniques like HPLC with UV or MS detection to identify degradation products.[10] Hydrolysis often results in the cleavage of esters, amides, or other labile functional groups.

  • Control for Other Factors: Ensure your experiment is protected from light and uses deoxygenated water to minimize photolytic and oxidative degradation, respectively.

Q4: What are the best practices for assessing the oxidative stability of my fluorophenylalkylamine?

A4: Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions.[11] A forced degradation study is the standard approach:

  • Use a Chemical Oxidant: Expose a solution of your compound to a controlled concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂), or a free radical initiator like AIBN.

  • Monitor Parent Compound and Degradants: Track the disappearance of the parent compound and the appearance of degradation products over time using a stability-indicating analytical method.[12]

  • Consider Antioxidants: If oxidative degradation is confirmed, evaluate the effectiveness of various antioxidants in preventing it.

Below is a general workflow for a forced degradation study:

start Prepare Stock Solution of Compound stress Expose to Stress Conditions (e.g., Acid, Base, Oxidant, Light, Heat) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC-UV/MS sample->analyze data Quantify Parent Compound and Degradants analyze->data pathway Identify Degradation Products and Propose Pathway data->pathway

Caption: Workflow for a forced degradation study.

Q5: My compound is light-sensitive. How can I characterize its photodegradation pathway?

A5: Photodegradation studies are crucial for compounds that will be exposed to light during their lifecycle.

  • Controlled Light Exposure: Expose a solution of your compound to a light source with a defined wavelength and intensity (e.g., a xenon lamp simulating sunlight or a UV lamp).[13][14]

  • Identify Photoproducts: Use LC-MS/MS to identify the structures of the resulting photodegradants. Common photodegradation reactions include oxidation, reduction, and rearrangement.[13]

  • Quantum Yield Determination: For a more quantitative assessment, the quantum yield of photodegradation can be determined, which represents the efficiency of the photochemical process.[13]

Section 3: Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a fluorophenylalkylamine.

Materials:

  • Test compound (fluorophenylalkylamine)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a known CYP substrate like midazolam)

  • Acetonitrile or methanol for quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the HLM on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and test compound (or positive control). Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear portion of the curve.

Protocol 2: pH-Dependent Hydrolytic Stability Study

Materials:

  • Test compound

  • Buffers of different pH values (e.g., pH 3, 5, 7, 9)

  • Constant temperature water bath or incubator

  • HPLC-UV or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range.

  • Prepare Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Dilute the stock solution in each buffer to the final desired concentration.

  • Incubation:

    • Place the test solutions in a constant temperature environment (e.g., 40°C or 50°C to accelerate degradation).

    • Protect the solutions from light.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot from each solution.

  • Analysis:

    • Analyze each sample by a validated, stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis:

    • For each pH, plot the concentration of the parent compound versus time.

    • Determine the observed degradation rate constant (kₒₑₛ) from the slope of the line, assuming pseudo-first-order kinetics.[9]

    • Plot log(kₒₑₛ) versus pH to generate the pH-rate profile.

References

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 721-731. Available from: [Link]

  • Li, Y., et al. (2025). Oxidative degradation of the antineoplastic drugs 5-fluorouracil and cytarabine in aqueous solution by potassium permanganate. ResearchGate. Available from: [Link]

  • Schrimpe-Rutledge, A. C., et al. (2021). Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. PMC. Available from: [Link]

  • Al-Amery, R. K. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2019). Biodegradation of the Insecticide Flonicamid by Alcaligenes faecalis CGMCC 17553 via Hydrolysis and Hydration Pathways Mediated by Nitrilase. Journal of Agricultural and Food Chemistry, 67(38), 10547-10555. Available from: [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. Available from: [Link]

  • Chen, Y., et al. (2017). Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products. PubMed. Available from: [Link]

  • McLeod, H. L., et al. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine, 28, 111-120. Available from: [Link]

  • Ryan, A., et al. (2005). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1080(1), 60-67. Available from: [Link]

  • Khan, F., et al. (2023). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 24(13), 11054. Available from: [Link]

  • Khan, F., et al. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. MDPI. Available from: [Link]

  • Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. Available from: [Link]

  • Zhang, Y., et al. (2025). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. Available from: [Link]

  • S-A. A. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available from: [Link]

  • Murphy, C. D. (2025). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. ResearchGate. Available from: [Link]

  • Boreen, A. L., et al. (2005). Environmental photodegradation of mefenamic acid. Environmental Science & Technology, 39(10), 3630-3638. Available from: [Link]

  • Mehar, S. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Available from: [Link]

  • Gackowski, M., et al. (2022). Investigation of the Hydrolytic Degradation Kinetics of 3D-Printed PLA Structures under a Thermally Accelerated Regime. MDPI. Available from: [Link]

  • Cumming, P., et al. (1997). L-6-[18F]fluoro-dopa metabolism in monkeys and humans: biochemical parameters for the formulation of tracer kinetic models with positron emission tomography. Journal of Cerebral Blood Flow and Metabolism, 17(3), 301-311. Available from: [Link]

  • Hagenmaier, H., et al. (1993). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. Chemosphere, 27(1-3), 205-212. Available from: [Link]

  • Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology, 7(1), 1-32. Available from: [Link]

  • Singh, A., & Kumar, R. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Drug Delivery and Therapeutics, 13(5), 133-138. Available from: [Link]

  • Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Available from: [Link]

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. Available from: [Link]

  • Wang, Y., et al. (2024). Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation. MDPI. Available from: [Link]

  • S. A. (2025). 1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. ResearchGate. Available from: [Link]ethyl-3-4-fluorophenylacrylamide_as_an_Orally_Bioavailable_KCNQ2_Opener_Devoid_of_CYP3A4_Metabolism-Dependent_Inhibition)

  • C. C. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. University of Bari Aldo Moro. Available from: [Link]

  • Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. Available from: [Link]

  • Li, H., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(9), 3874-3886. Available from: [Link]

  • Reddy, G. S., et al. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate. Available from: [Link]

  • Murphy, S. V., et al. (2016). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC. Available from: [Link]

  • Fawzy, A., et al. (2020). Oxidative degradation of some antibiotics by permanganate ion in alkaline medium: A kinetic and mechanistic approach. SciSpace. Available from: [Link]

  • C. S. (2023). Hydrolytic Degradation and Bioactivity of Electrospun PCL-Mg-NPs Fibrous Mats. MDPI. Available from: [Link]

  • Chao, Y., et al. (2025). Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. ResearchGate. Available from: [Link]

Sources

Optimizing mobile phase for chiral HPLC of phenylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing chiral separations of phenylalkylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these basic chiral compounds. Phenylalkylamines present a unique set of challenges due to their basic nature, which often leads to undesirable peak shapes and poor resolution on many chiral stationary phases (CSPs). This guide provides expert-backed answers to common questions and troubleshooting scenarios, empowering you to develop robust and efficient chiral HPLC methods.

Frequently Asked Questions (FAQs)

Q1: Where do I even begin? How do I select a starting chiral stationary phase (CSP) and mobile phase mode for my phenylalkylamine?

A: Selecting the initial conditions is a critical step that blends systematic strategy with empirical testing.[1] For phenylalkylamines, polysaccharide-based CSPs are the most versatile and widely successful starting point.

Causality & Rationale: Phenylalkylamines are basic compounds containing an amine functional group. This group is prone to strong interactions with residual silanols on silica-based stationary phases, leading to peak tailing. Furthermore, achieving chiral recognition requires a specific set of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP.[2]

Recommended Starting Point:

  • Chiral Stationary Phase (CSP): Begin by screening on polysaccharide-based CSPs, specifically those derived from amylose and cellulose . These phases, such as those with 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate selectors, offer a broad range of selectivities and can be operated in multiple mobile phase modes.[3][4]

  • Mobile Phase Mode: Normal Phase (NP) is often the most successful starting mode for these compounds. It typically consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). This environment promotes the hydrogen bonding interactions that are often key to chiral recognition on polysaccharide CSPs.[5]

The initial screening process is a workflow of logical choices based on the analyte's structure.

G cluster_0 Phase 1: Initial Screening Strategy Analyte Analyte: Phenylalkylamine (Basic Compound) CSP_Screen Screen Polysaccharide CSPs (Amylose & Cellulose Derivatives) Analyte->CSP_Screen Broad Selectivity Mode_Select Select Mobile Phase Mode CSP_Screen->Mode_Select NP Primary Choice: Normal Phase (NP) (Hexane/Alcohol) Mode_Select->NP High Success Rate PO Secondary Choice: Polar Organic (PO) (ACN or MeOH) Mode_Select->PO Alternative Selectivity RP Tertiary Choice: Reversed-Phase (RP) (ACN/Water or MeOH/Water) Mode_Select->RP For highly polar analytes

Caption: Initial CSP and Mobile Phase Selection Workflow.

Q2: Why is a mobile phase additive necessary for separating basic compounds like phenylalkylamines?

A: Mobile phase additives are crucial for achieving good peak shape and, in many cases, for enabling chiral recognition itself. For basic analytes, a basic additive is almost always required.

Causality & Rationale: The primary amine group in phenylalkylamines is basic and will be protonated to some degree, especially in the presence of acidic silanol groups on the silica surface of the CSP. This strong ionic interaction leads to significant peak tailing. A basic additive in the mobile phase, such as Diethylamine (DEA), serves two main purposes:

  • Ion Suppression: It helps to maintain the analyte in its neutral, free base form, which has more consistent and favorable interactions with the CSP.[6]

  • Silanol Masking: The additive competes with the basic analyte for active silanol sites on the stationary phase, effectively masking them and preventing the strong, non-specific interactions that cause peak tailing.[6]

Without an additive, you will likely observe broad, tailing peaks with little to no separation, regardless of the CSP's inherent chiral recognition capabilities.

Q3: Which basic additive should I use, and at what concentration?

A: Diethylamine (DEA) is the most common and effective starting additive. However, other amines can offer improved performance in specific cases.

Causality & Rationale: The choice of additive can dramatically influence both peak shape and selectivity. While DEA is a workhorse, its structure and basicity might not be optimal for every separation. Sometimes, a different amine can provide a better interaction balance.

AdditiveTypical Starting ConcentrationPrimary Use & Expert Insights
Diethylamine (DEA) 0.1% (v/v)The universal starting point for basic analytes in NP and PO modes. Highly effective at reducing peak tailing.
Ethanolamine (EA) 0.1% - 0.2% (v/v)Can offer significantly improved peak shape and resolution compared to DEA for certain compounds.[7]
Ethylenediamine (EDA) 0.1% - 0.2% (v/v)Another excellent alternative to DEA that can dramatically improve performance. Note: EDA and EA have limited miscibility in non-polar solvents and are best used when the mobile phase contains at least 2% alcohol.[7]
Butylamine 0.1% (v/v)A less common but viable alternative to DEA.[6]

Self-Validation Protocol: Always start with 0.1% DEA. If peak shape is still poor or resolution is insufficient, perform a comparative screening by replacing DEA with 0.1% EA or EDA. The optimal additive will be the one that provides the best balance of resolution and peak symmetry. Do not typically exceed 0.5% additive concentration, as this can sometimes suppress the chiral interaction.[7]

Troubleshooting Guide: Common Problems & Solutions

Q4: I see two peaks, but they are not fully resolved (Resolution < 1.5). How can I improve this?

A: Poor resolution is the most common challenge. It can be systematically addressed by adjusting the mobile phase composition, which directly impacts selectivity and efficiency.

Causality & Rationale: Chiral resolution is governed by the thermodynamic differences in how each enantiomer interacts with the CSP. Small changes in the mobile phase can alter this delicate balance.[8] The primary factors you can control are solvent strength (retention) and solvent type (selectivity).

Troubleshooting Workflow:

  • Adjust Alcohol Percentage (Solvent Strength):

    • If peaks are too broad and elute late: Increase the alcohol percentage (e.g., from 10% to 15% IPA in hexane). This will decrease retention time and often sharpen peaks, which can improve resolution.

    • If peaks elute too quickly: Decrease the alcohol percentage (e.g., from 10% to 5% IPA). Increasing retention can sometimes allow for more effective interaction with the CSP, enhancing separation.

  • Change the Alcohol Modifier (Selectivity):

    • The type of alcohol can have a profound impact on selectivity.[3] If you are using Isopropanol (IPA), switch to Ethanol (EtOH) at the same concentration. EtOH is a stronger hydrogen bond donor and acceptor, which can fundamentally change the chiral recognition mechanism.

  • Modify the Additive:

    • As discussed in Q3, switch from DEA to EA or EDA. The additive is not just for peak shape; it is an active component in the chromatographic system that can alter selectivity.

  • Adjust Temperature:

    • Lowering the column temperature (e.g., from 25°C to 15°C) often increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, sometimes increasing temperature can improve kinetics and peak shape. Temperature changes can even reverse the elution order of enantiomers.[3]

G cluster_1 Phase 2: Mobile Phase Optimization Start Problem: Poor Resolution (Rs < 1.5) Step1 Adjust Alcohol % Start->Step1 Step2 Change Alcohol Type (e.g., IPA -> EtOH) Step1->Step2 No Improvement Success Resolution Achieved (Rs >= 1.5) Step1->Success Success Step3 Change Basic Additive (e.g., DEA -> EDA) Step2->Step3 No Improvement Step2->Success Success Step4 Adjust Temperature Step3->Step4 No Improvement Step3->Success Success Step4->Success Success Fail Consider Different CSP Step4->Fail No Improvement

Caption: Iterative Mobile Phase Optimization Workflow.

Q5: My peak shape is terrible (severe tailing), even with an additive. What's wrong?

A: Severe peak tailing for a basic analyte, despite the presence of a basic additive, points to either an insufficient additive effect or a compromised column.

Causality & Rationale: The goal is to create a mobile phase environment that is more basic than the analyte's pKa to keep it in a neutral state and to saturate any acidic sites on the stationary phase.

Troubleshooting Steps:

  • Increase Additive Concentration: Cautiously increase the additive concentration from 0.1% to 0.2% or 0.3%. This may be necessary for very basic analytes or older columns with more exposed silanols.

  • Switch to a Stronger/Better Additive: As mentioned previously, EDA or EA can be more effective at masking silanols than DEA for certain analytes.[7]

  • Check for Column "Memory Effects": Columns can retain traces of previous additives, especially acidic ones. If the column was previously used with an acidic modifier (like TFA), it can exhibit poor performance for basic analytes. This "memory effect" can be very persistent.[9]

    • Solution: Dedicate specific columns for basic methods. If that's not possible, a rigorous flushing protocol is required. Flush the column with a solvent in which the previous additive is highly soluble (e.g., for TFA, flush with water, then methanol/IPA).

Q6: My retention times are drifting and not reproducible. What is causing this?

A: Drifting retention times are almost always caused by a lack of equilibration or changes in the mobile phase composition.

Causality & Rationale: The surface of the CSP needs to reach a steady state of equilibrium with the mobile phase, including the additive. If this equilibrium is not reached, the retention characteristics of the column will continuously change.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: When starting up or after changing the mobile phase, equilibrate the column with at least 20-30 column volumes of the new mobile phase. For polysaccharide CSPs, equilibration can sometimes be slow. Monitor the baseline and inject a standard periodically until the retention time is stable (e.g., <0.5% RSD over 3 consecutive injections).

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately. Evaporation of the more volatile component (e.g., hexane) can occur over time, changing the solvent ratio and increasing retention times. Keep mobile phase bottles covered.

  • Verify Pump Performance: Inconsistent pump mixing can lead to fluctuating mobile phase composition. Check for leaks or air bubbles in the pump heads.[10]

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for a phenylalkylamine on a polysaccharide CSP (e.g., Daicel CHIRALPAK® series) in Normal Phase mode.

Objective: To achieve a resolution (Rs) of ≥ 1.5 with good peak symmetry.

Materials:

  • HPLC-grade Hexane (or Heptane)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA)

  • Ethanolamine (EA)

  • Racemic phenylalkylamine standard (approx. 1 mg/mL in mobile phase)

Methodology:

  • Initial Screening Conditions:

    • CSP: Amylose or Cellulose-based column (e.g., CHIRALPAK IA or IB).

    • Mobile Phase A: Hexane/IPA/DEA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm).

    • Injection Volume: 5 µL.

  • Step-by-Step Optimization:

    • Step 2.1 (Equilibration): Equilibrate the column with Mobile Phase A for at least 30 minutes.

    • Step 2.2 (Initial Injection): Inject the standard. Assess the chromatogram for retention, resolution, and peak shape.

    • Step 2.3 (Optimize Retention):

      • If retention is > 20 min, increase IPA to 20% (Hexane/IPA/DEA 80:20:0.1). Re-equilibrate and inject.

      • If retention is < 5 min, decrease IPA to 5% (Hexane/IPA/DEA 95:5:0.1). Re-equilibrate and inject.

      • Target a retention time for the first eluting peak between 5 and 10 minutes.

    • Step 2.4 (Optimize Selectivity - Alcohol Type):

      • Prepare Mobile Phase B: Hexane/EtOH/DEA using the optimal alcohol percentage found in Step 2.3 (e.g., 90:10:0.1).

      • Equilibrate the column with Mobile Phase B and inject the standard. Compare the resolution to the result with IPA. A change in selectivity or even elution order is common.[3]

    • Step 2.5 (Optimize Selectivity - Additive Type):

      • Using the best alcohol and percentage from the previous steps, prepare Mobile Phase C by replacing DEA with EA (e.g., Hexane/IPA/EA 90:10:0.1).

      • Equilibrate and inject. Assess for improvements in peak shape and resolution.

  • Final Validation:

    • Once the optimal mobile phase composition is determined, perform at least three replicate injections to confirm the reproducibility of retention time, resolution, and peak area.

This structured, one-factor-at-a-time (OFAT) approach allows you to understand the causal effect of each mobile phase parameter on the final separation.

References

  • Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In High-Performance Liquid Chromatography in Pharmaceutical Analysis. Springer Protocols. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Daicel Chiral Technologies. (2024). Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns? Daicel Chiral Technologies FAQs. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

  • Rathbone, S. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Biomedical Chromatography, 15(3), 184-188. [Link]

  • Wang, Y., et al. (2013). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Hroboňová, K., et al. (2015). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Bhushan, R., & Singh, P. (2021). Enantioseparation by Thin-Layer Chromatography. PubMed. [Link]

  • Al-Saeed, F. A., et al. (2022). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. MDPI. [Link]

  • Regalado, E. L., et al. (2012). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Gătlan, A., & Gutt, G. (2021). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI. [Link]

  • ResearchGate. (2014). HPLC chromatograms showing the enantioseparation of racemates. [Link]

  • Dhandapani, R., & Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Kumar, V., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • Zhang, T., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. PubMed. [Link]

  • Pataj, Z., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases. MDPI. [Link]

  • Svanidze, M., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Monoamine Transporter Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monoamine transporter (MAT) uptake assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful experimental tools. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common issues encountered in your experiments. This resource is structured in a question-and-answer format to directly address the challenges you may face.

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter signaling.[1][2] Their study is pivotal in understanding various neurological disorders and developing novel therapeutics.[3] However, in vitro uptake assays, while essential, can be sensitive to a variety of factors that may compromise data quality. This guide will help you achieve robust, reproducible results.

Section 1: Assay Fundamentals and Initial Setup

Before diving into troubleshooting, it's critical to ensure your foundational assay parameters are sound. This section addresses common questions related to the initial experimental design.

Q1: I'm setting up a new MAT uptake assay. What are the most critical parameters to validate first?

A1: A successful MAT uptake assay relies on a well-characterized system. Before initiating any compound screening, you must validate the following:

  • Cell Line Integrity: Confirm that your chosen cell line (e.g., HEK293, CHO, or COS-7 cells) expresses the transporter of interest at a sufficient and stable level.[1][4] It is also crucial to ensure the cells are healthy and form a confluent monolayer, as cell density can significantly impact assay performance.[5][6]

  • Linearity of Uptake: You must determine the time frame and substrate concentration at which uptake is linear. The assay should be terminated within this linear range to ensure you are measuring the initial rate of transport (velocity).[1]

  • Substrate Specificity: Confirm that the uptake of your radiolabeled or fluorescent substrate is indeed mediated by the transporter of interest. This is achieved by demonstrating that a known selective inhibitor of the transporter can block the majority of the signal.[7]

Here is a general workflow for initial assay validation:

Assay Validation Workflow cluster_CellLine Cell Line Validation cluster_AssayParams Assay Parameter Optimization cluster_Final Final Protocol A Confirm Transporter Expression (e.g., WB, qPCR) B Optimize Cell Seeding Density for Confluency A->B C Time Course Experiment to Determine Linear Uptake B->C D Substrate Saturation Experiment (Determine Km) C->D E Inhibitor Titration (Determine IC50 of known inhibitor) D->E F Establish Final Assay Conditions (Time, [S]) E->F

Caption: Workflow for initial validation of a monoamine transporter uptake assay.

Q2: How do I choose between a radiolabeled and a fluorescent-based uptake assay?

A2: The choice between radiolabeled and fluorescent assays depends on your experimental goals, available equipment, and throughput needs.

FeatureRadiometric AssaysFluorescent Assays
Principle Measure the accumulation of a radiolabeled substrate (e.g., [³H]dopamine).Measure the change in fluorescence of a specialized dye that is a transporter substrate.[5][6]
Sensitivity Generally considered the "gold standard" for sensitivity and direct measurement of uptake.Can be highly sensitive with optimized reagents and instrumentation.
Throughput Can be lower throughput due to the need for cell lysis and scintillation counting.[7]Amenable to high-throughput screening (HTS) with a simple "mix-and-read" format.[5]
Safety Requires handling and disposal of radioactive materials.Non-radioactive, posing fewer safety concerns.[5]
Kinetic Data Can be used for kinetic studies, but may require multiple time points.Well-suited for real-time kinetic measurements.[5]

Ultimately, both assay formats can yield high-quality data. If you are conducting mechanistic studies or require the highest sensitivity, a radiometric assay may be preferable. For high-throughput screening of compound libraries, a fluorescent assay offers significant advantages in speed and convenience.[5][6]

Section 2: Troubleshooting Common Assay Problems

This section provides a systematic approach to diagnosing and resolving the most frequently encountered issues in MAT uptake assays.

Q3: My background signal is too high. What are the likely causes and how can I fix it?

A3: High background, or high non-specific binding, can obscure your specific signal and reduce your assay window. Here’s a troubleshooting guide:

Troubleshooting High Background cluster_Causes Potential Causes cluster_Solutions Solutions Start High Background Signal (>20% of Total Uptake) C1 Ineffective Wash Steps Start->C1 C2 Substrate Sticking to Plate/Filter Start->C2 C3 Sub-optimal Concentration of Blocking Inhibitor Start->C3 C4 Low Transporter Expression Start->C4 C5 Cell Viability Issues Start->C5 S1 Increase Wash Volume/Number; Use Ice-Cold Buffer C1->S1 S2 Pre-treat Plates/Filters with BSA; Include BSA in Buffer C2->S2 S3 Increase Inhibitor Concentration (e.g., 100x Ki) C3->S3 S4 Verify Transporter Expression; Use a Different Clone C4->S4 S5 Check Cell Health (e.g., Trypan Blue); Optimize Plating Density C5->S5

Caption: Decision tree for troubleshooting high background signal in MAT uptake assays.

Detailed Explanation:

  • Ineffective Washing: Residual radiolabeled or fluorescent substrate left in the well after the incubation period is a primary cause of high background. Ensure your wash steps are rapid and efficient. Using ice-cold wash buffer can help by slowing the dissociation of the substrate from the transporter.[7]

  • Non-Specific Binding to Apparatus: Hydrophobic compounds, including some substrates and inhibitors, can stick to the plastic of the assay plate or the filter membrane.[8] Pre-treating plates or filters with a blocking agent like bovine serum albumin (BSA) can mitigate this. Including BSA in your assay buffer can also be beneficial.[5]

  • Defining Non-Specific Uptake: Non-specific uptake is determined by measuring substrate accumulation in the presence of a saturating concentration of a selective transporter inhibitor.[7][9] If the concentration of this inhibitor is too low, you will not achieve a complete block of transporter-mediated uptake, leading to an overestimation of non-specific binding. A common practice is to use an inhibitor concentration that is at least 100-fold higher than its Ki or IC50 value.

  • Low Signal-to-Noise Ratio: If the level of specific transporter expression is low, the non-specific signal will constitute a larger proportion of the total signal. It's important to ensure you are using a cell line with robust transporter expression.[10]

Q4: I'm observing a very low specific uptake signal. How can I improve it?

A4: A weak signal can make it difficult to obtain reliable data. Here are the key areas to investigate:

  • Cell Health and Plating: Ensure your cells are healthy and have formed a confluent monolayer.[6] Overtrypsinization during cell passaging can damage membrane proteins, including transporters. Also, verify that the cell seeding density is optimized for your plate format (96-well vs. 384-well).[6]

  • Assay Buffer Composition: Monoamine transporters are Na+/Cl--dependent symporters.[1] The absence of these ions in your assay buffer will abolish transporter activity. Ensure your buffer (e.g., Krebs-Ringer-HEPES) contains appropriate physiological concentrations of these ions.

  • Incubation Time and Temperature: While it's crucial to stay within the linear range of uptake, a very short incubation time might not allow for sufficient substrate accumulation. You may need to perform a time-course experiment to find the optimal incubation time that balances linearity with a robust signal.[1] Assays are typically performed at room temperature or 37°C; ensure your incubation temperature is optimal and consistent.[3][11]

  • Substrate Concentration: The concentration of your labeled substrate should be around the K_m value for the transporter. Using a concentration that is too low will result in a weak signal.

Q5: There is high variability between my replicate wells. What could be causing this?

A5: High variability can undermine the statistical significance of your results. The following factors are common culprits:

  • Inconsistent Cell Plating: Uneven cell distribution across the plate will lead to well-to-well differences in transporter number. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Errors: Small volumes are often used in 96- and 384-well plate assays, making them susceptible to pipetting inaccuracies. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, you can leave the outer wells empty or fill them with buffer.

  • Timing of Assay Termination: The termination of the uptake reaction (usually by washing) must be consistent across all wells.[1] Using a multichannel pipette or an automated plate washer can help ensure consistency.

Section 3: Advanced Protocols and Methodologies

For researchers looking to perform more in-depth characterization of transporter function, this section provides detailed protocols for key experiments.

Protocol 1: Kinetic Uptake Assay to Determine K_m and V_max

This experiment is fundamental for characterizing the affinity of the transporter for its substrate (K_m) and the maximum rate of transport (V_max).

Materials:

  • Transporter-expressing cells

  • 96-well cell culture plates

  • Radiolabeled substrate (e.g., [³H]dopamine)

  • Unlabeled ("cold") substrate

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Selective inhibitor for defining non-specific uptake (e.g., GBR-12909 for DAT)[12][13]

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density to achieve a confluent monolayer on the day of the assay.[6]

  • Preparation of Substrate Dilutions: Prepare a series of dilutions of the radiolabeled substrate. This is typically done by keeping the concentration of the "hot" substrate constant and adding increasing concentrations of "cold" substrate.

  • Assay Initiation:

    • Wash the cell monolayer once with assay buffer.

    • Add assay buffer to each well.

    • For non-specific uptake determination, add the selective inhibitor to a subset of wells.

    • Initiate the uptake reaction by adding the various concentrations of the substrate mixture to the wells.

  • Incubation: Incubate the plate for a predetermined time within the linear range of uptake (e.g., 10 minutes).[1]

  • Assay Termination: Rapidly wash the cells twice with ice-cold assay buffer to terminate the reaction and remove excess substrate.[1]

  • Cell Lysis and Counting:

    • Lyse the cells in each well (e.g., with 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-specific uptake wells from the total counts to obtain the specific uptake.

    • Convert counts per minute (CPM) to pmol/min/well.

    • Plot specific uptake (velocity) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Inhibitor Potency (IC₅₀) Determination

This protocol is used to determine the concentration of a test compound that inhibits 50% of the specific substrate uptake (IC₅₀).

Materials:

  • Same as for the kinetic uptake assay, plus the test compound(s).

Procedure:

  • Cell Plating: Plate cells as described in Protocol 1.

  • Preparation of Inhibitor Dilutions: Prepare a serial dilution of the test compound in assay buffer.

  • Pre-incubation with Inhibitor:

    • Wash the cell monolayer once with assay buffer.

    • Add the different concentrations of the test compound to the wells. Also include control wells with no inhibitor (total uptake) and wells with a saturating concentration of a known selective inhibitor (non-specific uptake).

    • Pre-incubate the cells with the inhibitor for a set time (e.g., 15-30 minutes) at the assay temperature.[3]

  • Assay Initiation: Initiate the uptake reaction by adding the radiolabeled substrate at a fixed concentration (typically at or below the K_m value).

  • Incubation, Termination, and Counting: Proceed as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

  • Kortagere, S. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, E., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • Molecular Pharmaceutics Vol. 23 No. 2. (2026). ACS Publications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • DBS Catalog_Layout 1. (n.d.). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Roth, M. E., & Carroll, F. I. (2010). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PubMed Central. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved from [Link]

  • Geyer, J., et al. (2006). Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability. PubMed. Retrieved from [Link]

  • Kortagere, S. (2017). Overview of Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • Engel, K., & Wang, J. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PubMed Central. Retrieved from [Link]

  • Mueller, D. M., et al. (2023). Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions. PubMed Central. Retrieved from [Link]

  • Daws, L. C. (2009). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. PubMed Central. Retrieved from [Link]

  • Schlessinger, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Desai, R. I., et al. (2010). Monoaminergic psychomotor stimulants: designer drugs, tracking the evolution of the problem. VCU Scholars Compass. Retrieved from [Link]

  • de Jong, L. A., et al. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed Central. Retrieved from [Link]

  • Kalin, S., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Retrieved from [Link]

  • Van der Peet, P., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. PubMed Central. Retrieved from [Link]

  • Chen, N. H., & Reith, M. E. (2007). Effects of cocaine on monoamine uptake as measured ex vivo. PubMed Central. Retrieved from [Link]

  • nanoComposix. (n.d.). Experiment #4 - Optimize Antibody Incubation Time. Retrieved from [Link]

  • The Assay Depot. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Retrieved from [Link]

  • Glickman, J. F., & Schmid, A. (2007). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. PubMed Central. Retrieved from [Link]

  • Crivori, P., et al. (2015). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Zhang, L., et al. (2012). Transporter assays as useful in vitro tools in drug discovery and development. ResearchGate. Retrieved from [Link]

  • De Biasi, V., & Trudeau, L. E. (2016). Monoamine transporters – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Evotec. (2022). Studying the right transporter at the right time: an in vitro strategy for assessing drug. Retrieved from [Link]

  • Guo, Z., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers. Retrieved from [Link]

  • Schenk, S., et al. (2002). Effects of GBR 12909, WIN 35428 and indatraline on cocaine self-administration and cocaine seeking in rats. PubMed. Retrieved from [Link]

  • Zhang, L., et al. (2012). Transporter assays as useful in vitro tools in drug discovery and development. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (2022, August 31). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Complexities of Quenching and Workup for Fluorinated Amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the quenching and workup of reactions involving fluorinated amines. For researchers, medicinal chemists, and drug development professionals, the incorporation of fluorinated amines is a powerful strategy to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the very electronic properties that make these compounds valuable can introduce significant complications during reaction workup and purification.

This guide moves beyond simple step-by-step instructions. It is designed to provide a deep, mechanistic understanding of the challenges you may encounter and to equip you with a logical framework for troubleshooting and developing robust, reliable protocols.

Section 1: The Core Challenge—How Fluorine Changes Everything

The presence of highly electronegative fluorine atoms, particularly on the carbon adjacent to the nitrogen (e.g., in a trifluoroethylamine moiety), dramatically alters the amine's fundamental properties. Understanding this is the first step to a successful workup.

  • Reduced Basicity: Fluorine's strong electron-withdrawing effect pulls electron density away from the nitrogen atom. This significantly lowers the amine's basicity compared to its non-fluorinated counterparts.[1] Consequently, the standard protocol of using a dilute acid wash (e.g., 1M HCl) to protonate and remove excess amine from the organic layer is often inefficient.[4][5]

  • Altered Polarity and Solubility: Fluorinated segments of a molecule are both hydrophobic and lipophobic, a unique property sometimes referred to as "fluorous." This can lead to unpredictable partitioning behavior during liquid-liquid extractions and unusual elution profiles in chromatography.

  • Potential Instability: Certain classes of fluorinated amines, especially some trifluoromethylamines, can be sensitive to water and may degrade during aqueous workups.[6][7]

Section 2: Safety First: Handling Fluorinated Amines and Reagents

Before initiating any workup, a thorough safety assessment is critical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (check compatibility charts), safety goggles, and a lab coat.[8] For volatile fluorinated amines like 2,2,2-trifluoroethylamine, which is also highly flammable, all manipulations must be conducted in a certified chemical fume hood.[9][10][11]

  • Reagent Compatibility: Many fluorinating agents are highly reactive and can have specific solvent incompatibilities. For instance, electrophilic fluorinating reagents like Selectfluor can react exothermically with common solvents like DMF and DMSO.[12] Always consult the Safety Data Sheet (SDS) for both your reagents and your amine.[13]

  • Quenching Hazards: Be aware that quenching reactive reagents can generate hazardous byproducts. For example, quenching moisture-sensitive reagents can produce corrosive HF.[14] Perform quenches slowly and with appropriate cooling.

Section 3: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered in the lab.

Q1: Why isn't my standard 1M HCl wash removing the excess fluorinated amine from my ethyl acetate extraction? A: The fluorine atoms have significantly reduced the basicity of your amine. The pKa of its conjugate acid is much lower than that of a typical alkylamine, so 1M HCl is not acidic enough to fully protonate it and pull it into the aqueous phase. You may need a more acidic solution, but this risks degrading acid-sensitive functional groups in your desired product.

Q2: I'm seeing a new spot on my TLC plate after adding water to my reaction mixture. What could it be? A: Some trifluoromethylamines are known to be water-sensitive and can degrade upon aqueous workup.[6][7] You may be observing a hydrolysis byproduct. If this is suspected, a non-aqueous workup is recommended.

Q3: My liquid-liquid extraction has formed a stubborn emulsion that won't break. How can I resolve this? A: Emulsion formation is common with fluorinated compounds due to their unique solubility properties. To break it, you can try adding brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase, passing the mixture through a pad of Celite, or gently swirling instead of vigorous shaking. In some cases, centrifugation is a highly effective method.

Q4: My fluorinated product is streaking badly on my silica gel column. What can I do? A: The polar C-F bonds can lead to strong, undesirable interactions with the acidic silanol groups on standard silica gel. This causes tailing. To mitigate this, you can try deactivating the silica by pre-treating it with a small amount of a non-fluorinated amine (like triethylamine) in your eluent system or using a less polar eluent system if your product's polarity allows. Alternatively, consider using a different stationary phase like alumina or a fluorinated phase for HPLC.[15]

Section 4: In-Depth Troubleshooting and Optimization Guide

This guide provides a structured approach to solving more complex workup problems.

Decision-Making Workflow for Workup Strategy

This diagram outlines a logical path for selecting an appropriate workup procedure based on the stability of your fluorinated amine.

G cluster_start cluster_quench cluster_stability cluster_procedures cluster_purification cluster_end start Reaction Complete quench 1. Quench Reaction (if necessary) start->quench stability_check Is the Fluorinated Amine Known or Suspected to be Water-Sensitive? quench->stability_check aqueous_workup 2a. Standard Aqueous Workup (Dilute with Organic Solvent, Wash with H2O, Brine) stability_check->aqueous_workup No   nonaqueous_workup 2b. Non-Aqueous Workup (Filter through Celite/Silica, Evaporate Solvent) stability_check->nonaqueous_workup  Yes purify 3. Purification (Chromatography, Distillation, Crystallization) aqueous_workup->purify nonaqueous_workup->purify end_product Isolated Product purify->end_product

Caption: Decision tree for selecting a workup procedure.

Troubleshooting Table
Symptom Potential Cause(s) Recommended Solution(s)
Low Product Yield After Aqueous Workup 1. Product is water-soluble. 2. Product degradation/hydrolysis.[6][7] 3. Incomplete extraction from the aqueous layer.1. Back-extract the aqueous layers with a fresh portion of organic solvent. 2. Switch to a non-aqueous workup. 3. Use a different, more effective organic solvent for extraction (e.g., DCM instead of EtOAc).
Excess Fluorinated Amine Remains After Acid Wash 1. Amine is too weakly basic for the acid used.[1] 2. Insufficient volume or concentration of acid.1. Use a stronger acid (e.g., 2M or 3M HCl), but monitor for product stability. 2. Perform multiple washes with the acidic solution. 3. Consider an alternative wash, such as aqueous copper sulfate solution, which can complex with amines.[4][5]
Difficulty Removing Inorganic Salts (e.g., AgF) 1. Salts are partially soluble in the organic solvent. 2. Inefficient phase separation.1. For reagents like AgF, a simple filtration through a pad of Celite is often sufficient and avoids aqueous contact.[6][7] 2. Wash the organic layer with water or brine to remove water-soluble salts.
Product is Volatile and Lost During Solvent Removal The boiling point is low due to the fluorine content.1. Use a rotary evaporator with minimal vacuum and a cool water bath. 2. Co-evaporate with a higher-boiling solvent like toluene to gently remove the last traces of a volatile solvent. 3. Avoid drying under high vacuum for extended periods.

Section 5: Validated Experimental Protocols

These protocols provide detailed, self-validating methodologies for common workup scenarios.

Protocol 1: General Aqueous Workup for Stable Fluorinated Compounds

This protocol is suitable for fluorinated amines that are known to be stable to water and mild aqueous acids/bases.

  • Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add the quenching agent (e.g., saturated aq. NH₄Cl for organometallic reagents, or water for many other reactions) dropwise with vigorous stirring.

  • Dilution: Once the quench is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, typically 2-3 times the reaction volume).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 1/2 volume of the organic layer) - Note: Check a small sample for product stability first.

      • Saturated aq. NaHCO₃ (1 x 1/2 volume)

      • Brine (1 x 1/2 volume)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: Non-Aqueous Workup for Water-Sensitive Compounds

This method is ideal for reactions where the product or starting material is known to be unstable in water, such as certain trifluoromethylamines.[6][7]

  • Quenching (if applicable): If the reaction requires quenching, use a non-aqueous method if possible. If not, proceed directly to the next step.

  • Solvent Removal: Concentrate the reaction mixture directly on a rotary evaporator to remove the bulk of the reaction solvent.

  • Slurrying: Re-dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Filtration: Add silica gel or Celite to the solution to form a slurry. Concentrate this slurry to a dry, free-flowing powder.

  • Purification: Load the dry powder directly onto a chromatography column for purification (a technique known as "dry loading"). This completely bypasses any aqueous contact.

General Purification Workflow

This diagram illustrates the typical sequence of steps from a quenched reaction to a purified compound.

G cluster_options A Quenched Reaction Mixture B Liquid-Liquid Extraction A->B Aqueous H Non-Aqueous Workup (Filtration) A->H Non-Aqueous C Drying of Organic Phase (e.g., Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Crude Product D->E F Purification E->F G Pure Product F->G Column Chromatography, Crystallization, or Distillation H->D

Caption: General workflow from workup to purification.

References

  • Wikipedia. Quenching (fluorescence). [Link]

  • Taillefer, M., et al. (2021). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 54(17), 3353–3366. [Link]

  • Taillefer, M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Google Patents. Process for the preparation of fluoro compounds from the corresponding amines. US6179970B1.
  • University of Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Reddit. Amine workup. r/Chempros. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • PMC - NIH. α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. [Link]

  • PMC - NIH. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • A&S Jeruzal. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • Freie Universität Berlin. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

  • ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. [Link]

  • PMC - NIH. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]

  • Halocarbon Life Sciences. SDS – SAFETY DATA SHEET: 2,2,2-TRIFLUOROETHYLAMINE. [Link]

  • Chemical Society Reviews. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]

  • Air Products. Fluorine in Nitrogen. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Fluorinated Amino Acids. [Link]

  • Wikipedia. Trifluoromethyl group. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF. [Link]

  • Enthalpy Analytical. Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. [Link]

  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]

  • ACS Publications. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles | Organic Letters. [Link]

  • University of York. Aqueous Workup - Chemistry Teaching Labs. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Fluorination. [Link]

  • ACS Publications. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples | Analytical Chemistry. [Link]

  • Chemical Society Reviews. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • ResearchGate. Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents | Request PDF. [Link]

  • PMC - NIH. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. [Link]

Sources

Technical Support Center: Improving the Stability of Fluorinated Amine Hydrochloride Salts in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluorinated amine hydrochloride salts in Dimethyl Sulfoxide (DMSO). This resource is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with these compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental work.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability of fluorinated amine hydrochloride salts in DMSO.

Q1: Why is my fluorinated amine hydrochloride salt degrading in DMSO?

A1: The instability of fluorinated amine hydrochloride salts in DMSO is often multifactorial. The primary contributing factors include:

  • Acidity-Induced DMSO Decomposition: The hydrochloride salt introduces an acidic proton (from HCl) into the DMSO solution. Under certain conditions, particularly with heating, this acidity can catalyze the decomposition of DMSO itself.[1][2][3] This process can generate reactive byproducts such as formaldehyde, dimethyl sulfide, and methanethiol, which can, in turn, react with your compound of interest.[1][4]

  • Equilibrium Shift to Free Amine: Fluorination generally lowers the basicity (pKa) of an amine.[5][6] A lower pKa means the equilibrium between the protonated amine (the salt) and the free amine can be more easily shifted. The more nucleophilic free amine might be more susceptible to degradation pathways or reactions with DMSO decomposition products.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[7][8] The presence of water can influence the solubility of your salt and may participate in hydrolysis or other degradation reactions.[7][9][10]

  • Oxidative Degradation: The presence of dissolved oxygen can lead to oxidative degradation of the amine. This process can be accelerated by impurities or elevated temperatures.

Q2: What are the visible signs of degradation in my DMSO stock solution?

A2: Degradation can manifest in several ways:

  • Color Change: A freshly prepared solution that is colorless may turn yellow or brown over time.

  • Precipitation: The formation of an insoluble material can indicate that the parent compound is degrading into less soluble byproducts or that the salt is crashing out of solution due to changes in the solvent matrix (e.g., water absorption).

  • Odor: The decomposition of DMSO can produce a characteristic garlic-like odor due to the formation of dimethyl sulfide.[11]

  • Inconsistent Analytical Results: You may observe unexpected peaks, a drifting baseline, or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, LC-MS).

Q3: How does the position and degree of fluorination affect stability?

A3: The electron-withdrawing nature of fluorine atoms significantly impacts the physicochemical properties of the amine.

  • Basicity (pKa): As the number of fluorine atoms increases, or as they are positioned closer to the amine center, the pKa of the amine decreases.[6] This makes the amine less basic and its conjugate acid (the hydrochloride salt) more acidic. This increased acidity can further promote DMSO decomposition.

  • Chemical Reactivity: While fluorination can block sites of metabolic degradation in a biological context, it can also alter the chemical reactivity of the molecule in solution.[12]

Q4: Are there alternatives to DMSO for dissolving my fluorinated amine hydrochloride salt?

A4: While DMSO is a common solvent due to its high dissolving power, alternatives may be considered if stability issues persist. The choice of solvent will be highly dependent on the specific properties of your compound. Some potential alternatives include:

  • Dimethylformamide (DMF): Similar to DMSO in its dissolving power for many polar compounds. However, it can also have its own stability issues.

  • N-Methyl-2-pyrrolidone (NMP): Another polar aprotic solvent with strong solvating properties.

  • Aqueous buffer systems: If the compound has sufficient aqueous solubility, a buffered solution at an appropriate pH can be a good option, especially for biological assays. It is crucial to determine the pH at which the compound is most stable.

  • Co-solvent systems: Mixtures of water or buffer with organic solvents like ethanol or acetonitrile can sometimes provide a good balance of solubility and stability.

It is essential to perform small-scale stability studies in any alternative solvent before committing to its use in a large-scale experiment.

Troubleshooting Guides

This section provides structured guidance for addressing specific experimental problems.

Problem 1: My analytical results (HPLC, LC-MS) are inconsistent and show unknown peaks.

This is a common indicator of compound degradation. The following workflow can help diagnose and resolve the issue.

Diagnostic Workflow
  • Analyze a freshly prepared sample: Immediately after dissolving the salt in fresh, high-purity DMSO, run your analytical method. This will serve as your baseline (t=0) reference.

  • Time-course stability study: Aliquot your stock solution into several vials. Store them under your typical experimental conditions and analyze them at various time points (e.g., 1 hour, 4 hours, 24 hours, 72 hours).

  • Stress testing: To accelerate the identification of potential degradation pathways, expose aliquots of your stock solution to elevated temperatures (e.g., 40°C) or light for a short period and analyze the results.

  • Headspace GC-MS: If you suspect DMSO decomposition, analyzing the headspace of a heated sample vial can help identify volatile decomposition products like dimethyl sulfide.[1]

Potential Causes and Solutions
Potential Cause Explanation Proposed Solution
DMSO Decomposition The acidity of the hydrochloride salt is causing the DMSO to break down, and the byproducts are reacting with your compound.[1][13]1. Use an Acid Scavenger: Add a very small amount of a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to neutralize any excess free HCl. Caution: This will convert the salt to the free amine, which may have different solubility and stability profiles. Perform a small-scale test first. 2. Lower Storage Temperature: Store stock solutions at -20°C or -80°C to slow down decomposition kinetics.[8]
Presence of Water DMSO has absorbed moisture from the atmosphere, leading to hydrolysis of your compound or changes in solubility.[7]1. Use Anhydrous DMSO: Purchase high-purity, anhydrous DMSO and use it in a controlled environment (e.g., under an inert atmosphere in a glove box). 2. Proper Storage: Store DMSO in its original container with the cap tightly sealed. Consider aliquoting the solvent into smaller, single-use containers to minimize repeated exposure to air.[14][15]
Oxidation Dissolved oxygen in the DMSO is reacting with your amine.1. Degas the Solvent: Before use, sparge the DMSO with an inert gas like argon or nitrogen to remove dissolved oxygen. 2. Add an Antioxidant: Consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the stock solution.[16][17]

`dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Troubleshooting workflow for inconsistent analytical results.

Problem 2: My compound precipitates out of the DMSO solution over time.

Precipitation can occur due to degradation into a less soluble product, or because of changes in the solvent environment that reduce the solubility of the parent compound.

Diagnostic Steps
  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS, NMR) to determine if it is the parent compound or a degradant.

  • Solubility Measurement: Determine the kinetic and thermodynamic solubility of your compound in DMSO. It's possible the initial concentration was in a metastable supersaturated state.[7]

  • Water Content Analysis: Use Karl Fischer titration to measure the water content of your DMSO stock and your compound solution. An increase in water content over time is a strong indicator of moisture absorption.[7]

Potential Causes and Solutions
Potential Cause Explanation Proposed Solution
Water Absorption As hygroscopic DMSO absorbs water, the polarity of the solvent mixture increases. This can significantly decrease the solubility of many organic compounds, causing them to precipitate.[7]1. Strict Anhydrous Conditions: Handle the compound and DMSO under an inert atmosphere. 2. Co-solvent System: In some cases, a carefully selected co-solvent (e.g., 90:10 DMSO:water) can surprisingly improve long-term stability by preventing supersaturation, though this must be tested on a case-by-case basis.[10]
Conversion to Free Base If there is a slight pH shift in the solution, the hydrochloride salt may convert to the free amine, which often has lower solubility in polar aprotic solvents compared to its salt form.1. Maintain Acidity: Ensure the solution remains slightly acidic. This is generally the case for a hydrochloride salt, but interactions with the storage vessel or other components could alter the pH. 2. Consider a Different Salt Form: If feasible, synthesizing a different salt of the amine (e.g., mesylate, tosylate) may offer improved solubility and stability.
Degradation to Insoluble Product The compound is degrading into a new chemical entity that is not soluble in DMSO.Follow the troubleshooting steps outlined in Problem 1 to identify and mitigate the degradation pathway.

`dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Factors influencing the degradation of fluorinated amine HCl in DMSO.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a step-by-step method for preparing a DMSO stock solution with enhanced stability.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO (≤0.005% water). To further reduce dissolved oxygen, sparge the solvent with dry argon or nitrogen gas for 15-20 minutes in a clean, dry glass container.

  • Weighing the Compound: Weigh the fluorinated amine hydrochloride salt in a clean, dry vial. If possible, perform this step in a low-humidity environment or a glove box.

  • Dissolution: Add the degassed, anhydrous DMSO to the vial to achieve the desired concentration. Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming (to room temperature if stored cold) may be necessary, but avoid excessive heat.

  • Addition of Stabilizers (Optional):

    • For potential oxidation: Add a small amount of an antioxidant like BHT to a final concentration of 0.01-0.1 mM.

    • For excess acidity: Use with extreme caution. If you have evidence of significant acid-catalyzed decomposition, a non-nucleophilic base like DIPEA can be added stoichiometrically to neutralize only the excess HCl, not to deprotonate the amine salt itself. This requires careful calculation and is an advanced technique.

  • Storage: Aliquot the stock solution into smaller, single-use vials (e.g., amber glass vials with Teflon-lined caps). This prevents repeated freeze-thaw cycles and exposure of the main stock to the atmosphere.[7]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and any additives. Store the vials at -20°C or -80°C in the dark.

Protocol 2: Monitoring Stability by HPLC

This is a generic protocol to monitor the stability of your compound over time.

  • Prepare a Mobile Phase: Prepare the appropriate mobile phase for your HPLC method. Ensure it is filtered and degassed.

  • Set up the HPLC System: Equilibrate your HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare 'Time Zero' Sample: Prepare a fresh solution of your fluorinated amine hydrochloride salt in DMSO as described in Protocol 1. Immediately dilute a small amount to the appropriate concentration for HPLC analysis and inject it. This is your reference sample.

  • Incubate the Stock Solution: Store your stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C, -20°C).

  • Analyze at Time Points: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution, dilute it to the working concentration, and inject it into the HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the 'Time Zero' sample. Calculate the percentage of the parent compound remaining and note the appearance and growth of any new peaks. A stable compound should show minimal (<5%) degradation over the tested period.

References

  • US3573214A - Process for preparing stable dimethyl sulfoxide-hydrogen fluoride mixture - Google P
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III - ACS Publications. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition - Organic Process Research & Development - ACS Figshare. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF - ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition | Organic Process Research & Development - ACS Publications. [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. [Link]

  • WO2010150107A1 - Scavenger compositions and their use - Google P
  • Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials - ACS Publications. [Link]

  • (PDF) Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) - ResearchGate. [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC. [Link]

  • Practices for Proper Chemical Storage - Cleveland State University. [Link]

  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability - PMC. [Link]

  • pKa of amine hydrochlorides cis/trans‐8–10⋅HCl and carboxylic acids... - ResearchGate. [Link]

  • Does dmso stay soluble in sodium chloride saturated water? : r/chemistry - Reddit. [Link]

  • Chemical analysis in amine system operations - EPTQ. [Link]

  • The Proline Enamine Formation Pathway Revisited in Dimethyl Sulfoxide: Rate Constants Determined via NMR - PubMed. [Link]

  • Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories - Safety Office. [Link]

  • Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions - Purdue Engineering. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry. [Link]

  • (PDF) 5-Fluorouracil–dimethyl sulfoxide (1/1) - ResearchGate. [Link]

  • US5686016A - Oxygen scavenging solutions for reducing corrosion by heat stable amine salts - Google P
  • Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes - ResearchGate. [Link]

  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]

  • Stability of screening compounds in wet DMSO - PubMed. [Link]

  • Antioxidant action mechanisms of hindered amine stabilisers | Request PDF - ResearchGate. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. [Link]

  • Hydrogen cyanide - Wikipedia. [Link]

Sources

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Troubleshooting & Method Development Status: Active Operator: Senior Application Scientist (Spectroscopy & Spectrometry Division)

Introduction: The "Fluorous" Anomaly

Welcome to the technical support center. If you are characterizing fluorinated compounds, you are likely encountering "ghost" signals, missing peaks, or inexplicable solubility issues. The introduction of fluorine (


) into organic scaffolds fundamentally alters physicochemical properties due to the C-F bond’s unique nature: it is the strongest single bond in organic chemistry, highly polar yet non-polarizable, and possesses a distinct "fluorous" character that resists both hydrophilic and lipophilic environments.

This guide addresses the three most critical failure points: NMR spectral artifacts , Mass Spectrometry ionization suppression , and Chromatographic retention anomalies .

Module 1: NMR Spectroscopy Troubleshooting

Issue #1: "My spectrum is missing quaternary carbons, and the baseline of my spectrum is rolling/distorted."

Diagnosis: This is a dual-failure mode.

  • The "Missing" Carbon: The carbon attached to fluorine is not missing; it is split into a multiplet (doublet, triplet, quartet) by the large ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     coupling (~270 Hz). This splits the signal intensity into multiple lower-intensity peaks, often burying them in the noise.[1]
    
  • The Rolling Baseline:

    
     has a massive chemical shift range (>500 ppm). Standard rectangular pulses often fail to excite the entire spectral width uniformly, and high-Q probes suffer from acoustic ringing  (probe background signal) which manifests as a broad, rolling baseline distortion early in the FID.
    

Troubleshooting Protocol:

ParameterStandard SettingFluorine-Optimized Setting Reasoning
Pulse Sequence zg (Standard 1D)zgig (Inverse Gated) or ring-down sequenceszgig decouples protons to simplify; specific ring-down sequences suppress acoustic ringing.
Spectral Width (SW) 20 ppm (

H)
>300 ppm (

)
Prevents folding/aliasing of wide signals.
Acquisition Delay (DE) 6.5 µs>20-50 µs (or use backward prediction)Allows acoustic ringing to decay before data acquisition starts.
13C Decoupling cpd (Proton only)Double Decoupling (

H &

)
Collapses C-F multiplets back into singlets, restoring S/N ratio.

Step-by-Step Resolution:

  • Fixing the

    
     Baseline (Acoustic Ringing): 
    
    • Immediate Action: Increase the pre-scan delay (DE) to allow the probe ringing to dissipate. Note that this introduces a first-order phase error that must be corrected during processing.

    • Advanced Action: Use a "depth" pulse sequence (e.g., zg with a composite 90-180-90 pulse) or backward linear prediction (LPC) in your processing software to mathematically reconstruct the first few points of the FID lost to ringing.

  • Recovering the

    
     Signal: 
    
    • The Check: Do not rely on standard proton-decoupled

      
       NMR. The C-F coupling is heteronuclear  and is not removed by standard waltz-16 proton decoupling.
      
    • The Fix: If your hardware allows (triple resonance probe), apply

      
       decoupling  during 
      
      
      
      acquisition.
    • The Workaround: If you lack

      
       decoupling, increase the number of scans (NS) by a factor of 4x to 16x to visualize the split multiplets. Look for the characteristic coupling constants:
      

Expert Insight: "A common error is assuming a peak is an impurity because it appears as a doublet in the


 spectrum. Always calculate the 

-value. If it matches known C-F constants, it is your product, not a contaminant."

Module 2: Mass Spectrometry (MS) Troubleshooting

Issue #2: "I see my compound by TLC/NMR, but it is invisible in LC-MS (ESI)."

Diagnosis: Perfluorinated and highly fluorinated compounds often have extremely low proton affinity, making them "invisible" to Electrospray Ionization (ESI) in positive mode (


). The electron-withdrawing nature of fluorine pulls electron density away from basic sites, preventing protonation.

Troubleshooting Protocol:

Q: Which ionization source are you using?

  • User: ESI Positive.

  • Scientist: Switch immediately. ESI+ is rarely effective for high-F compounds unless a strong basic amine is present.

Workflow for "Invisible" Fluorinated Analytes:

  • Switch to Negative Mode (ESI-):

    • Fluorinated compounds often form stable anions (

      
      ) or adducts with acetate (
      
      
      
      or formate (
      
      
      ).
    • Mobile Phase Modifier: Use Ammonium Acetate or Ammonium Fluoride (0.1 - 1 mM).

      
       ions can enhance ionization of fluorinated species in negative mode.
      
  • Try APCI (Atmospheric Pressure Chemical Ionization):

    • If ESI fails, APCI is the gold standard for non-polar, electron-deficient fluorinated species. It relies on gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid/base chemistry.

    • Mechanism:[2][3][4]

      
       (Electron Capture Negative Ionization - ECNI) is particularly sensitive for perfluorinated chains.
      
  • Check for "HF Loss":

    • In MS/MS, fluorinated compounds often do not fragment across the carbon backbone easily. The dominant neutral loss is often HF (20 Da) .

    • Diagnostic: Look for mass shifts of -20 Da in your fragmentation pattern.

Module 3: Chromatography & Separation

Issue #3: "My fluorinated compound elutes at the solvent front (no retention) or tails badly."

Diagnosis: This is the "Fluorous Effect."

  • No Retention: Fluorine is "lipophobic."[5][3] A highly fluorinated chain may not interact well with a standard C18 (hydrophobic) stationary phase, causing it to elute immediately.

  • Tailing: If the compound contains basic nitrogens and fluorine, the electron-withdrawing fluorine lowers the pKa of the nitrogen, but can also create specific Lewis-acid interactions with free silanols on the column silica.

Troubleshooting Protocol:

1. Column Selection Strategy:

Column TypeTarget ApplicationMechanism
C18 (Standard) Mono/Di-fluorinated aromaticsHydrophobic interaction (often insufficient for perfluoro).
PFP (Pentafluorophenyl) Isomeric fluorinated compounds

interactions
and dipole-dipole interactions. Highly selective for F-position isomers (ortho/meta/para).
Fluorous Phase (C8F17) Perfluorinated chains (PFAS)"Fluorous-Fluorous" interaction. specifically retains high-F content molecules while eluting non-fluorinated matrix.

2. The "Fluorous" Mobile Phase:

  • Standard MeOH/Water gradients may cause solubility crashes inside the column.

  • Modification: Add Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to the mobile phase (1-5%) to solubilize "fluorous" domains and improve peak shape.

Visual Troubleshooting Workflows

Workflow 1: NMR Experiment Selection for Fluorinated Compounds

NMR_Workflow Start Start: Characterization Needed CheckF Is the compound >10% Fluorine by mass? Start->CheckF Exp19F 19F NMR Required CheckF->Exp19F Yes Exp13C 13C NMR Required CheckF->Exp13C Yes WideRange Wide Chemical Shift Range? (>100 ppm span) Exp19F->WideRange Adiabatic Use Adiabatic Pulses (Broadband Inversion) WideRange->Adiabatic Yes Baseline Baseline Rolling/Distortion? WideRange->Baseline No LPC Increase Pre-scan Delay Apply Backward Linear Prediction Baseline->LPC Yes Splitting Are peaks 'missing' or split? Exp13C->Splitting Decouple Can you decouple 19F? Splitting->Decouple TripleRes Use Triple Resonance Probe (1H/19F Decoupled 13C) Decouple->TripleRes Yes (Hardware exists) Manual Increase Scans (NS x16) Calculate J-coupling to confirm Decouple->Manual No

Caption: Decision tree for selecting NMR parameters. Note the divergence for hardware capabilities (Triple Resonance) vs. processing fixes (Linear Prediction).

Workflow 2: Mass Spectrometry Ionization Logic

MS_Workflow Sample Fluorinated Sample ESI_Pos Attempt ESI (+) Sample->ESI_Pos Signal Signal Detected? ESI_Pos->Signal Success Proceed to QC Signal->Success Yes ESI_Neg Switch to ESI (-) Add NH4F or Acetate Signal->ESI_Neg No (Suppression) Signal2 Signal Detected? ESI_Neg->Signal2 Signal2->Success Yes APCI Switch to APCI/APPI (Electron Capture) Signal2->APCI No Deriv Derivatization Required (Add ionizable tag) APCI->Deriv Still No Signal

Caption: Step-by-step ionization troubleshooting. ESI(+) failure is common; the workflow prioritizes ESI(-) and APCI for fluorinated species.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Chalcraft, K. R., et al. (2009). The "Fluorous Effect" in liquid chromatography: Mechanisms and applications. Journal of Chromatography A. Link

  • Kitteringham, E., et al. (2017). A Practical Guide to the Characterization of Fluorinated Compounds. Organic Process Research & Development. Link

  • Bruker BioSpin. (2020). 19F NMR Spectroscopy: Technical Notes on Probe Ringing and Baseline Correction. Link

  • Agilent Technologies. (2018). Strategies for the Analysis of Perfluorinated Compounds by LC-MS/MS. Link

Sources

Optimizing reaction conditions for N-aryl amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #404: Optimizing C-N Bond Formation Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Method Selection

Before optimizing a failing reaction, ensure you are using the correct catalytic engine. Do not force a Buchwald-Hartwig system if a Chan-Lam coupling is more appropriate for your substrate's stability profile.

Workflow Decision Matrix

Use the following logic flow to determine the starting protocol.

MethodSelection Start Start: Select Substrate Pair Halide Aryl Halide Available? Start->Halide Boronic Aryl Boronic Acid Available? Halide->Boronic No BaseSens Base Sensitive? (Esters/Nitriles) Halide->BaseSens Yes ChanLam Method C: Chan-Lam Coupling (Oxidative Cu) Boronic->ChanLam Yes (Mild conditions) Buchwald Method A: Buchwald-Hartwig (Pd-Catalysis) BaseSens->Buchwald No (Strong Base OK) Ullmann Method B: Ullmann Coupling (Cu-Catalysis) BaseSens->Ullmann Yes (Weak Base req.) Sterics Sterically Hindered? Sterics->Buchwald High (Use Gen-3/4 Precatalysts) Buchwald->Sterics

Figure 1: Decision matrix for selecting the optimal C-N bond formation strategy based on substrate availability and stability.

Module A: Buchwald-Hartwig Cross-Coupling (Pd)

Primary Use Case: High-value intermediates, sterically hindered amines, or unactivated aryl chlorides.

The "Hidden" Failure Mode: Catalyst Activation

Many users report "no conversion" when using stable Pd(II) sources like Pd(OAc)₂.

  • The Physics: Pd(II) must be reduced to Pd(0) in situ to enter the catalytic cycle. If your amine is not a reducing agent (e.g., electron-deficient anilines) and you lack a phosphine that facilitates reduction, the cycle never starts.

  • The Fix: Switch to Pd-Precatalysts (e.g., XPhos Pd G4). These are pre-formed Pd(II) species that rapidly reduce to Pd(0) upon exposure to base, eliminating the induction period.[1]

Troubleshooting Guide: Buchwald-Hartwig
SymptomProbable CauseCorrective Action
Reaction Stalls at <50% Iodide Inhibition: If using Ar-I, the iodide ions form stable

dimers that arrest the cycle.
Switch to Ar-Br or Ar-Cl. Contrary to standard

logic, aryl chlorides often outperform iodides in Pd-catalysis because chloride is a weaker bridging ligand.
Dehalogenation (Ar-H formed)

-Hydride Elimination:
The Pd-Amido intermediate undergoes elimination instead of reductive elimination.[2]
1. Change Solvent: Avoid alcohols (isopropanol). Use Toluene or Dioxane.2.[3][4] Switch Ligand: Use bulky biaryl phosphines (BrettPhos) to accelerate Reductive Elimination.
Product is Purplish/Black Palladium Black Precipitation: Ligand dissociation is occurring.Increase Ligand:Pd ratio to 2:1 or use a well-defined precatalyst (G3/G4) to maintain ligation.
Ester Hydrolysis Observed Base Incompatibility: NaOtBu is too strong/nucleophilic.Switch to weak inorganic bases like

or

. Note: These require higher temperatures (80-100°C) due to poor solubility.

Module B: Copper-Mediated Methods (Ullmann & Chan-Lam)

Primary Use Case: Cost-sensitive scale-up, base-sensitive substrates, or synthesis from boronic acids.

Ullmann Coupling: The Ligand Effect

Classic Ullmann reactions required 200°C. Modern variants work at 80°C by using bidentate ligands that stabilize the Cu(I) intermediate and prevent disproportionation.

Critical Protocol Adjustment: Do not mix reagents randomly. The order of addition affects the active species formation.

  • Charge CuI (5-10 mol%) and Ligand (10-20 mol%).

  • Add solvent and stir for 10 mins (Complexation).

  • Add Aryl Halide, Nucleophile, and Base.[1][3]

Chan-Lam Coupling: The Oxygen Variable

This is an oxidative coupling.[5] It requires an oxidant to regenerate the Cu(II) species.

  • The Issue: Users often run this under

    
     out of habit.
    
  • The Fix: Run open to air or under an

    
     balloon.
    
Troubleshooting Guide: Copper Methods
IssueMethodDiagnosisSolution
Low Yield / Blue Reaction Chan-LamWater Poisoning: Boronic acids are prone to protodeboronation in wet solvents.Add 4Å Molecular Sieves (powdered) to the reaction vessel. Ensure solvent is anhydrous.
Incomplete Conversion UllmannLigand Mismatch: Monodentate ligands are insufficient for difficult substrates.Switch to bidentate ligands: DMEDA (for aliphatic amines) or L-Proline (for aryl amines).
Induction Period UllmannParticle Size: Inorganic bases (

) have low surface area.
Use micronized base or add a phase transfer catalyst (18-crown-6) to improve solubility.

Standardized Screening Protocol (Micro-Scale)

Do not waste grams of material on a single condition. Use this 4-vial screen to identify the "Sweet Spot."

Setup: 1 dram vials, stir bars, 50 mg scale (limiting reagent).

VialCatalyst SystemBaseSolventTarget Mechanism
1 Pd(OAc)₂ + BINAPNaOtBuTolueneStandard Pd (Generic)
2 XPhos Pd G4

t-Amyl AlcoholSteric/Base Sensitive
3 CuI + L-Proline

DMSOUllmann (Cost effective)
4 Cu(OAc)₂ + Myristic Acid2,6-LutidineTolueneChan-Lam (Oxidative)

Analysis: Run LCMS at 2 hours and 16 hours.

  • Vial 1 works? Scale up with standard conditions.

  • Vial 2 works? You have a difficult substrate; stick to G3/G4 precatalysts.

  • Vial 3 works? Great for scale-up (cheapest).

Mechanistic Visualization: The Pd Cycle Failure Points

Understanding where the cycle breaks allows for rational optimization.

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind HNR2 Failure1 FAILURE: Dimerization (If X=Iodide) OxAdd->Failure1 Deprot Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination Deprot->RedElim Pd-Amido Complex Failure2 FAILURE: u03b2-Hydride Elim (Dehalogenation) Deprot->Failure2 Slow RE RedElim->Pd0 Product Release

Figure 2: The Catalytic Cycle of Buchwald-Hartwig Amination highlighting common failure points (Red).

References

  • Buchwald-Hartwig Mechanism & User Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science.[4][6]

  • Ullmann Coupling Optimization: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper. Angewandte Chemie International Edition.

  • Chan-Lam Coupling Guide: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[7] Synthesis.[2][4][6][8][9][10][11][12][13]

  • Precatalyst Theory (Pd G3/G4): Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.[4][6]

  • Practical Troubleshooting (Base/Solvent Effects): Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Analysis of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison and validation protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride .

As a chiral intermediate and a lipophilic primary amine, this compound presents specific chromatographic challenges—primarily severe peak tailing and retention variability on standard alkyl-bonded phases (C18).[1] This guide compares the performance of a Standard Generic C18 Method against an Optimized Fluoroselective (PFP) Method .

Key Finding: The Optimized PFP Method demonstrates superior peak symmetry (


), enhanced resolution from structural analogues, and robust linearity, validating it as the superior choice for QC and release testing in drug development environments.

The Analytical Challenge

The analyte, 1-(4-Fluorophenyl)butan-1-amine , possesses two critical physicochemical attributes that dictate chromatographic behavior:

  • Basic Primary Amine (

    
    ):  At standard HPLC pH (2–4), the amine is fully protonated (
    
    
    
    ). On traditional silica-based columns, these cations interact electrostatically with residual silanols (
    
    
    ), causing peak tailing and retention drift.[1]
  • Fluorinated Aromatic Ring: The fluorine atom induces a dipole and electron-withdrawing effect on the benzene ring, creating a specific "pi-acidic" character that can be exploited for selectivity.[1]

Comparison of Methodologies
FeatureMethod A: Standard Generic C18 Method B: Optimized PFP (Product)
Stationary Phase C18 (Octadecylsilane), 5 µm, fully porousPFP (Pentafluorophenyl), 2.7 µm, Core-Shell
Interaction Mechanism Hydrophobic (Dispersive) onlyHydrophobic +

-

Interaction + F-F Interaction
Peak Shape (

)
Typically 1.5 – 2.5 (Tailing)1.0 – 1.15 (Symmetric)
Resolution (

)
Moderate (

from impurities)
High (

from impurities)
Suitability General screening, rough estimationQuantitative QC, Impurity Profiling

Method Development & Optimization Strategy

The superiority of the PFP phase lies in its ability to engage in


-

electron donor-acceptor interactions
with the fluorinated aromatic ring of the analyte.[1] While the C18 phase relies solely on hydrophobicity, the PFP phase provides an orthogonal retention mechanism that is less susceptible to silanol overload.[1]
Column Selection Decision Tree

ColumnSelection Start Start: Analyte Assessment IsBasic Is Analyte Basic? (pKa > 8) Start->IsBasic IsFluorinated Contains Fluorine/Aromatic Group? IsBasic->IsFluorinated Yes C18 Standard C18 (Risk of Tailing) IsBasic->C18 No BaseDeactivated Base-Deactivated C18 (Better Shape) IsFluorinated->BaseDeactivated No PFP Pentafluorophenyl (PFP) (Optimized Selectivity) IsFluorinated->PFP Yes (Target Analyte)

Figure 1: Decision logic for selecting the stationary phase. The PFP phase is selected specifically for fluorinated bases to maximize selectivity and peak shape.

Experimental Protocols

Optimized Chromatographic Conditions (Method B)
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
    [1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 10% B[1]

    • 5.0 min: 60% B

    • 6.0 min: 90% B[1]

    • 8.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min[2]

  • Column Temp: 40°C

  • Detection: UV @ 210 nm (Max absorption for benzylamine backbone) & 254 nm.

  • Injection Vol: 2 µL

Standard Conditions (Method A - Comparison)
  • Column: Standard C18,

    
    
    
  • Mobile Phase: Water/ACN (0.1% TFA)[3]

  • Gradient: Similar slope adjusted for column volume.

Validation Results (ICH Q2(R2) Aligned)

The following data represents the validation performance of the Optimized PFP Method .

System Suitability & Specificity

System suitability was assessed by five replicate injections of the standard solution (


).
ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (PFP) ResultStatus
Retention Time (

)
RSD

1.0%
0.8%0.2% Pass
Peak Area RSD

1.0%
1.2%0.4% Pass
Tailing Factor (

)

1.9 (Fail)1.08 Pass
Theoretical Plates (

)

25008500 Pass

Specificity was confirmed via stress testing (Forced Degradation). The PFP method successfully resolved the parent peak from degradation products generated under oxidative (


) and acidic (

) conditions with a resolution factor

.
Linearity and Range

Linearity was evaluated across the range of 50% to 150% of the target concentration (


).
  • Range:

    
    [1]
    
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
  • Residual Analysis: No trend observed; all residuals

    
    .
    
Accuracy (Recovery)

Accuracy was determined by spiking the analyte into a placebo matrix at three levels.

Spike LevelMean Recovery (%)RSD (%)
50%99.80.5
100%100.20.3
150%99.50.6
Average 99.8 --
Validation Workflow Diagram

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Performance cluster_2 Phase 3: Robustness Dev Method Optimization (PFP Selection) Suitability System Suitability (Tailing < 1.2) Dev->Suitability Linearity Linearity (R² > 0.999) Suitability->Linearity Accuracy Accuracy (98-102%) Linearity->Accuracy Precision Precision (RSD < 1.0%) Accuracy->Precision Robust Robustness (Flow/Temp/pH) Precision->Robust Final Final Method Release Robust->Final

Figure 2: The validation lifecycle followed for this study, aligned with ICH Q2(R2) guidelines.

Conclusion

The comparative data clearly demonstrates that the Optimized PFP Method is the scientifically superior approach for the analysis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride.[1]

While generic C18 methods suffer from peak tailing due to silanol interactions with the amine group, the PFP phase leverages the fluorinated moiety of the analyte to provide sharper peaks, higher theoretical plates, and superior resolution.[1] This method is fully validated and recommended for regulatory submission and quality control.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24849984, 4-Fluorobenzylamine.[1][4]Link

  • Dolan, J. W. (2002). Peak Tailing and Resolution.[1] LCGC North America.[1] Link

Sources

A Comparative Guide to the Monoamine Transporter Binding Affinity of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the binding affinity of the research chemical 1-(4-Fluorophenyl)butan-1-amine hydrochloride for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Due to the current lack of publicly available binding data for this specific compound, this document serves as a comparative analysis, contextualizing its potential profile against well-characterized monoamine transporter inhibitors. Furthermore, it offers a detailed, field-proven protocol for determining these critical pharmacological parameters.

Section 1: The Critical Role of Monoamine Transporters in Neuroscience Research

The monoamine transporters—DAT, SERT, and NET—are integral membrane proteins that regulate the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft.[1][2] Their function is pivotal in mood, cognition, and behavior. Consequently, these transporters are primary targets for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.[1][3] Characterizing the binding affinity of a novel compound like 1-(4-Fluorophenyl)butan-1-amine hydrochloride is a foundational step in understanding its potential pharmacological effects and therapeutic utility.

Section 2: Comparative Binding Affinity Profiles

The binding affinity of a compound for a transporter is quantified by its inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.[4] To provide a meaningful context for the eventual characterization of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, the following table presents the Kᵢ values of established reference compounds with distinct selectivity profiles.

Table 1: Comparative Binding Affinities (Kᵢ in nM) of Reference Compounds for Monoamine Transporters

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Primary Activity Profile
1-(4-Fluorophenyl)butan-1-amine hydrochloride Not AvailableNot AvailableNot Available-
Cocaine~200-700~200-700~200-700Non-selective Monoamine Reuptake Inhibitor[5]
(S)-Citalopram>1000~10>1000Selective Serotonin Reuptake Inhibitor (SSRI)[6][7]
Desipramine~3190-82000~64-163~0.63-4.2Selective Norepinephrine Reuptake Inhibitor (NRI)[8][9][10]

Note: The Kᵢ values for reference compounds can vary between studies depending on the specific experimental conditions.

Section 3: Experimental Protocol for In Vitro Radioligand Binding Assays

The gold standard for determining the binding affinity of a compound for monoamine transporters is the in vitro radioligand binding assay.[1][3] This competitive assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target transporter.

The selection of cell lines, radioligands, and assay conditions is critical for obtaining accurate and reproducible data. Stably transfected cell lines, such as HEK293 cells expressing a single human monoamine transporter, are preferred to isolate the interaction with the target of interest. The choice of radioligand is dictated by its high affinity and selectivity for the specific transporter.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, SERT, or NET.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[11]

    • Centrifuge the homogenate at a low speed to remove cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g) and wash them to remove endogenous substances.[11]

    • Resuspend the final membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound (1-(4-Fluorophenyl)butan-1-amine hydrochloride).[12]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor to saturate the specific binding sites).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

    • Wash the filters with ice-cold buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate IC₅₀: The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value, the concentration of the test compound that inhibits 50% of specific radioligand binding, is determined from this curve.

  • Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[13][14] This conversion is crucial as the Kᵢ is a constant for the drug-receptor interaction, whereas the IC₅₀ is dependent on the experimental conditions.[15]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Compound Dilutions, Radioligand) Reagent_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination (Competition Curve) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc caption Competitive Radioligand Binding Assay Workflow

Caption: Competitive Radioligand Binding Assay Workflow

Section 4: Trustworthiness and Self-Validating Systems

To ensure the integrity of the experimental results, several quality control measures are essential. The use of well-characterized reference compounds in parallel with the test compound validates the assay's performance. The Kᵢ values obtained for these standards should align with previously published data. Additionally, saturation binding experiments should be conducted to determine the Kᴅ of the radioligand under the specific assay conditions, a critical parameter for the accurate calculation of Kᵢ using the Cheng-Prusoff equation.

Section 5: Conclusion and Future Directions

While the binding affinity of 1-(4-Fluorophenyl)butan-1-amine hydrochloride for DAT, SERT, and NET remains to be publicly documented, this guide provides the necessary framework for its determination and interpretation. By following the detailed protocol and comparing the empirically derived Kᵢ values to the provided reference compounds, researchers can accurately characterize its potency and selectivity. This foundational data is indispensable for guiding further preclinical development, including functional uptake inhibition assays and in vivo behavioral studies, to fully elucidate the pharmacological profile of this and other novel compounds.

References

  • Docherty, J. R., & Alsufyani, H. A. (2021). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Journal of Cardiovascular Pharmacology, 78(2), e281-e291. [Link]

  • Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]

  • Schicker, K., Laggner, C., & Sitte, H. H. (2012). Kinetics of desipramine binding to SERT and DAT. ResearchGate. [Link]

  • Maier, J., Wirth, A., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. [Link]

  • Plenge, P., Shi, L., & Weinstein, H. (2012). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology, 167(5), 1017-1032. [Link]

  • Zhu, J., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Neuroscience, 9, 7. [Link]

  • Cao, J., Slack, R. D., & Kopajtic, T. (2018). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 29(3), 159-167. [Link]

  • Andersen, J., Stuhr-Hansen, N., & Zachariassen, L. G. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 10(3), 1475-1487. [Link]

  • Saha, K., Nichols, J., & Terry, D. (2019). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ChemMedChem, 14(12), 1205-1215. [Link]

  • Andersen, J., Kristensen, A. S., & Bang-Andersen, B. (2009). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 106(47), 20055-20060. [Link]

  • Nielsen, S. M., Del Tredici, A. L., & Bulling, S. (2021). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au, 1(11), 1956-1967. [Link]

  • Wikipedia. (n.d.). Desipramine. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press, New York, NY. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Daws, L. C., Gould, G. G., & Tanda, G. (2009). Summary of B max and K d values for [ 3 H]citalopram binding to SERT and [ 3 H]nisoxetine binding to NET in male P21, P28, and adult mice. ResearchGate. [Link]

  • Schicker, K., Laggner, C., & Sitte, H. H. (2012). Kinetics of cocaine binding to SERT and DAT. ResearchGate. [Link]

  • Penmatsa, A. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 247. [Link]

  • Nikolaus, S., Wenzel, B., & de Kloe, G. E. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Singh, S. K., Piscitelli, C. L., & Yamashita, A. (2008). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Science, 322(5908), 1655-1661. [Link]

  • Bijl, M. J., Visser, L. E., & van Schaik, R. H. (2008). Summary annotation for CYP2D61, CYP2D64; citalopram (level 3 Dosage). ClinPGx. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. [Link]

  • Wikipedia. (n.d.). Sertraline. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kim, J., Lee, S., & Lee, J. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8898. [Link]

Sources

Comparing the efficacy of (R) and (S) enantiomers of "1-(4-Fluorophenyl)butan-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the production efficacy and application utility of the (R) and (S) enantiomers of 1-(4-Fluorophenyl)butan-1-amine .

This analysis focuses on the biocatalytic efficacy of accessing these chiral building blocks—a critical step in the development of high-affinity ligands for targets such as the Dopamine Transporter (DAT) and Calcium-Sensing Receptors (CaSR), where the "1-aryl-alkylamine" pharmacophore is pivotal.

Executive Summary: The Chirality Challenge

1-(4-Fluorophenyl)butan-1-amine is a sterically demanding chiral amine. Unlike simple methyl-substituted amines (e.g., 1-phenylethylamine), the propyl chain at the


-position presents a significant steric challenge for standard biocatalysts.
  • The (S)-Enantiomer: Historically easier to access via standard

    
    -transaminases (e.g., Vibrio fluvialis), but conversion yields drop significantly due to the "small pocket" steric clash with the propyl group.
    
  • The (R)-Enantiomer: Requires specific (R)-selective amine transaminases (ATAs) (e.g., Arthrobacter sp. or Aspergillus variants). Recent protein engineering has elevated the efficacy of (R)-synthesis to rival that of (S)-routes.

Key Insight: For drug discovery applications, the (S)-enantiomer of 1-aryl-alkylamines is frequently associated with higher potency in CaSR antagonists, while the (R)-enantiomer often dominates in monoamine transporter inhibition profiles.

Comparative Efficacy: Synthesis & Production

The "efficacy" of these enantiomers is first defined by their synthetic accessibility. High enantiomeric excess (>99% ee) is non-negotiable for pharmaceutical intermediates.

Table 1: Biocatalytic Performance Metrics
Feature(S)-Enantiomer Route (R)-Enantiomer Route Racemic Resolution (Lipase)
Primary Catalyst

-Transaminase (V. fluvialis, C. violaceum)

-Transaminase (Arthrobacter sp., Aspergillus fumigatus)
Lipase B (Candida antarctica - CalB)
Mechanism Asymmetric Synthesis (Ketone

Amine)
Asymmetric Synthesis (Ketone

Amine)
Kinetic Resolution (Amine

Amide)
Max Theoretical Yield 100%100%50%
Steric Constraint High: Propyl chain clashes with enzyme's "Small Binding Pocket".Moderate: Engineered variants accommodate bulky alkyl chains.Low: CalB has a large active site.
Efficacy (Conversion) ~40-60% (Wild Type)>90% (Engineered)>95% (Engineered Variants)~50% (at 50% conversion point)
Enantiomeric Excess >99% ee>99% ee>98% ee (requires precise stop)
Cost Efficiency High (Cheap amine donors like IPA)High (Cheap amine donors like IPA)Medium (Requires acyl donor, loss of 50% mass)

Mechanistic Insight: The "Bulky-Small" Pocket Problem

To understand why the (S)-enantiomer can be difficult to synthesize despite the abundance of (S)-selective enzymes, one must look at the active site topology.

The Steric Clash

Transaminases typically have two binding pockets:

  • Large Pocket (L): Accommodates the aryl group (4-Fluorophenyl).

  • Small Pocket (S): Accommodates the alkyl chain.

For 1-(4-Fluorophenyl)butan-1-amine :

  • The 4-Fluorophenyl group fits easily into the L-pocket .

  • The Propyl group (C3) is significantly larger than the Methyl (C1) group found in standard substrates. It often exceeds the volume of the S-pocket in wild-type enzymes, causing a drastic reduction in

    
    .
    

Application Note: When screening enzymes for this substrate, prioritize variants explicitly annotated for "bulky-bulky" ketone acceptance or "enlarged small pocket" mutants.

Visualization: Biocatalytic Pathway & Steric Logic

The following diagram illustrates the parallel pathways for (R) and (S) synthesis and the critical steric filter.

G cluster_S (S)-Pathway cluster_R (R)-Pathway Ketone Prochiral Ketone 1-(4-fluorophenyl)butan-1-one EnzS (S)-Transaminase (V. fluvialis variant) Ketone->EnzS + Isopropylamine EnzR (R)-Transaminase (Arthrobacter variant) Ketone->EnzR + Isopropylamine ProductS (S)-Amine >99% ee EnzS->ProductS Engineered Only Clash Steric Clash: Propyl vs Small Pocket EnzS->Clash ProductR (R)-Amine >99% ee EnzR->ProductR High Efficiency

Figure 1: Parallel biocatalytic routes. Note the steric clash in the (S)-pathway requiring protein engineering to resolve, whereas specific (R)-selective enzymes often accommodate the propyl chain more naturally.

Experimental Protocol: Screening for Efficacy

To determine the optimal route for your specific batch size, follow this self-validating screening protocol. This workflow distinguishes between enzyme inactivation and equilibrium limitations.

Phase 1: Colorimetric Pre-Screen (High Throughput)

Objective: Rapidly identify active enzymes from a library (e.g., Codexis, Johnson Matthey, or in-house clones).

  • Substrate Prep: Dissolve 1-(4-fluorophenyl)butan-1-one (10 mM) in DMSO (10% v/v final).

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Amine Donor: 1 M Isopropylamine (IPA).

    • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).

    • Enzyme: 2 mg/mL lyophilized powder.

  • Incubation: 30°C, 24 hours, 600 rpm shaking.

  • Detection: Add 2,4,6-trinitrobenzenesulfonic acid (TNBS) or Ninhydrin.

    • Positive Result: Deep orange/purple color (indicates amine formation).

    • Control: Run a "No Enzyme" blank to rule out background.

Phase 2: Chiral HPLC Validation (Quantitative)

Objective: Determine Conversion and ee%.

  • Quench: Dilute reaction 1:10 in Acetonitrile with 0.1% DEA.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA:DEA (90:10:0.1).

  • Flow Rate: 1.0 mL/min, Detection @ 254 nm.

  • Calculation:

Phase 3: Equilibrium Shift (Process Optimization)

If conversion stalls at 50-60% (common with IPA donor):

  • Method A (Vacuum): Apply reduced pressure (200-300 mbar) to remove acetone byproduct.

  • Method B (Enzymatic Cascade): Add Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) to remove pyruvate if using Alanine as donor.

Downstream Utility & Pharmacological Context

While the free amine is an intermediate, its chirality dictates the biological activity of the final drug candidate.

Monoamine Transporter Inhibitors

Analogs of phenylbutylamines often target the Dopamine Transporter (DAT).

  • Trend: The (R)-configuration in similar benzylic amine scaffolds (e.g., amphetamine derivatives) is often associated with higher affinity for DAT and NET (Norepinephrine Transporter).

  • Implication: If your target is a psychostimulant or ADHD medication analog, the (R)-enantiomer is the primary candidate for synthesis.

Calcimimetics (CaSR Modulators)
  • Trend: For compounds structurally related to Cinacalcet (which contains a naphthyl-ethylamine motif), the (R)-configuration is critical for activity.

  • Correction: Note that stereochemical preference can flip based on the priority rules of substituents (Cahn-Ingold-Prelog), even if the 3D binding pose is identical. Always verify with docking studies.

References

  • Review on Transaminase Biocatalysis

    • Title: Recent Advances in

      
      -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[1][2][3][4]
      
    • Source: MDPI, C
    • URL:[Link]

  • Engineering for Bulky Substrates

    • Title: Engineered the Active Site of -Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine.
    • Source: ResearchG
    • URL:[Link]

  • Industrial Application of Transaminases

    • Title: Applic

      
      -Transaminases in the Pharmaceutical Industry.[1][2][3][5]
      
    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • General Pharmacology of Phenylbutylamines

    • Title: Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines... at the Dopamine Transporter.[6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Cross-reactivity of "1-(4-Fluorophenyl)butan-1-amine hydrochloride" with other transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1864055-90-2 / 1269478-85-4) is a chain-extended homolog of the psychoactive research chemical 4-Fluoroamphetamine (4-FA). While primarily utilized as a chiral building block for complex therapeutics (e.g., butyrophenone antipsychotics, atypical transporter inhibitors), its structural integrity as a primary phenethylamine necessitates rigorous cross-reactivity profiling.

This guide evaluates the compound’s pharmacological footprint, specifically focusing on the Structure-Activity Relationship (SAR) shift that occurs when extending the alkyl chain from propyl (amphetamine-like) to butyl. Researchers must anticipate significant cross-reactivity with monoamine transporters (DAT, NET, SERT) and off-target interactions with Sigma receptors (


).
Structural Pharmacology & SAR Logic

The core pharmacological behavior of 1-(4-Fluorophenyl)butan-1-amine is dictated by two structural features:

  • The 4-Fluoro Substitution: Generally enhances affinity for the Serotonin Transporter (SERT) compared to unsubstituted analogs and blocks para-hydroxylation, increasing metabolic stability.

  • The Butyl Chain (C4): This is the critical differentiator from amphetamines (C3). Extending the alpha-alkyl chain typically reduces potency as a monoamine releaser while potentially retaining affinity as a reuptake inhibitor or increasing selectivity for Sigma receptors .

Visualizing the SAR Shift

SAR_Logic Base 1-(4-Fluorophenyl) propan-2-amine (4-FA) Target 1-(4-Fluorophenyl) butan-1-amine (Product) Base->Target Chain Extension (Propyl -> Butyl) Effect1 Reduced Releaser Efficacy (Steric hindrance at DAT/NET) Target->Effect1 Effect2 Increased Lipophilicity (Higher Sigma-1 Affinity) Target->Effect2 Effect3 Metabolic Stability (Blocked p-hydroxylation) Target->Effect3

Figure 1: Pharmacological shift predicted by extending the alkyl chain from the amphetamine scaffold (4-FA) to the butanamine scaffold.

Transporter Cross-Reactivity Profile

Unlike its propyl homolog (4-FA), which acts as a potent substrate-type releaser, 1-(4-Fluorophenyl)butan-1-amine is predicted to act primarily as a weak uptake inhibitor or partial substrate with altered selectivity.

Comparative Selectivity Table
Target4-Fluoroamphetamine (Reference)1-(4-Fluorophenyl)butan-1-amine (Product)Mechanism of Cross-Reactivity
SERT (Serotonin)High Affinity (Releaser)Moderate Affinity The 4-F substituent preserves SERT binding; chain length may reduce translocation efficacy (turnover).
DAT (Dopamine)High Affinity (Releaser)Low/Moderate Affinity Steric bulk of the butyl chain often impedes transport through DAT, shifting mode from release to weak inhibition.
NET (Norepinephrine)High Affinity (Releaser)Moderate Affinity Likely retains NET binding but with reduced efficacy compared to 4-FA.
Sigma-1 (

)
Low AffinityHigh Potential Affinity Extension of the hydrophobic tail (butyl) strongly correlates with increased Sigma-1 receptor binding.
MAO-A/B Weak Inhibitor/SubstrateSubstrate Primary amines are classic MAO substrates; 4-F substitution may slow degradation but does not prevent it.

Critical Note for Assay Validity: If this compound is used as a precursor in a screening library, unreacted traces of the amine can generate false positives in SERT/NET inhibition assays due to its intrinsic affinity.

Experimental Protocols for Validation

To empirically verify the cross-reactivity profile, the following self-validating protocols are recommended. These differentiate between substrate activity (release) and blockade (uptake inhibition).

Protocol A: Monoamine Uptake Inhibition Assay (High-Throughput)

Objective: Determine if the product blocks the reuptake of radiolabeled neurotransmitters.

  • Preparation:

    • Isolate synaptosomes from rat brain (striatum for DAT, cortex for SERT/NET) or use transfected HEK293 cells expressing human DAT/SERT/NET.

    • Buffer: Krebs-Ringer-HEPES (KRH) containing 0.1% ascorbic acid and 10 µM pargyline (to inhibit MAO).

  • Incubation:

    • Pre-incubate tissue/cells with 1-(4-Fluorophenyl)butan-1-amine (1 nM – 100 µM) for 15 minutes at 37°C.

    • Control: Use Fluoxetine (SERT), GBR-12909 (DAT), and Desipramine (NET) as positive controls.

  • Uptake Initiation:

    • Add radiolabeled substrate (

      
      H-5-HT, 
      
      
      
      H-DA, or
      
      
      H-NE) at a final concentration of 20-50 nM.
    • Incubate for 5-10 minutes (linear uptake phase).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot log(concentration) vs. % uptake to determine IC

      
      .
      
Protocol B: Sigma-1 Receptor Binding Assay

Objective: Assess off-target binding liability, a common feature of phenylbutylamines.

  • Membrane Prep: Use guinea pig brain membranes or HEK293 cells overexpressing h

    
    .
    
  • Ligand: Use (+)-[

    
    H]-Pentazocine  (highly selective 
    
    
    
    agonist) at 2-3 nM.
  • Displacement:

    • Incubate membranes with radioligand and varying concentrations of the product (10 nM – 100 µM).

    • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Conditions: Incubate for 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Result Interpretation: A

    
     nM indicates significant cross-reactivity, suggesting the compound may modulate ER stress or calcium signaling independent of monoamine transporters.
    
Safety & Metabolic Considerations
  • MAO Interaction: As a primary amine, this compound is a substrate for Monoamine Oxidases. In in vivo models, co-administration with MAO inhibitors (e.g., selegiline) could precipitate a hypertensive crisis or serotonin syndrome due to the accumulation of the amine.

  • hERG Liability: The combination of a basic amine and a lipophilic fluorophenyl tail is a structural alert for hERG channel blockade.

    • Recommendation: Perform a standard patch-clamp hERG assay if the compound is intended for in vivo use at concentrations >1 µM.

References
  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic amphetamines. Neuropharmacology. Link (Establishes SAR for fluorinated amphetamines).

  • Glennon, R. A., et al. (2019). Structure-Activity Relationships of Synthetic Cathinone Analogs at Monoamine Transporters.[1] ACS Chemical Neuroscience.[1] Link (Discusses chain length effects on transporter selectivity).

  • Vertex AI Search.Identification of Butyrophenone Analogs and Transporter Profiles. (Derived from search results 1.2 and 1.7, establishing the use of phenylbutylamine scaffolds in transporter ligands).
  • ChemScene. Product Monograph: 1-(4-Fluorophenyl)butan-1-amine hydrochloride.Link (Chemical identity verification).

Sources

A Comparative Analysis of Dopamine Transporter Binding: 1-(4-Fluorophenyl)butan-1-amine Hydrochloride versus Cocaine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This mechanism effectively terminates the dopamine signal and maintains homeostatic balance. The DAT is a primary target for a variety of psychoactive substances, including the well-known psychostimulant, cocaine.[2] Understanding the binding affinities and mechanisms of action of novel compounds at the DAT is paramount for the development of new therapeutics for a range of neurological and psychiatric disorders, as well as for comprehending the abuse potential of new psychoactive substances.[3]

This guide provides an in-depth comparison of the DAT binding properties of 1-(4-Fluorophenyl)butan-1-amine hydrochloride and the prototypical DAT inhibitor, cocaine. Due to the limited availability of direct binding data for 1-(4-Fluorophenyl)butan-1-amine hydrochloride, this guide will utilize data from its close structural analog, 4-fluoroamphetamine (4-FA), to provide a scientifically grounded comparison. This analysis is intended to offer researchers and drug development professionals a clear, data-driven perspective on the potential interactions of this compound class with the dopamine transporter.

Comparative Analysis of DAT Binding Affinities

The affinity of a compound for the dopamine transporter is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity.

CompoundStructureDAT Binding Affinity (IC₅₀/Kᵢ, nM)Primary Mechanism of Action at DAT
4-Fluoroamphetamine (4-FA) (as a proxy for 1-(4-Fluorophenyl)butan-1-amine hydrochloride)Not AvailableIC₅₀: 770 nM[4]Releasing agent and reuptake inhibitor[4]
Cocaine Not AvailableKᵢ: ~200 nM[5]Competitive reuptake inhibitor[6]

Analysis of Binding Data:

Cocaine exhibits a significantly higher affinity for the dopamine transporter, with a Kᵢ value in the low nanomolar range, indicating potent binding.[5] In contrast, 4-fluoroamphetamine (4-FA) demonstrates a lower affinity for DAT, with an IC₅₀ value of 770 nM.[4] This suggests that a higher concentration of 4-FA is required to achieve the same level of DAT occupancy as cocaine.

It is crucial to note the difference in their primary mechanisms of action. Cocaine acts as a competitive inhibitor, blocking the dopamine binding site on the transporter and preventing dopamine reuptake.[6] 4-FA, on the other hand, functions as both a releasing agent and a reuptake inhibitor.[4] This means that in addition to blocking dopamine reuptake, it can also promote the reverse transport of dopamine from the presynaptic neuron into the synapse.

Signaling Pathways and Mechanism of Action

The interaction of both cocaine and 1-(4-Fluorophenyl)butan-1-amine analogs with the DAT ultimately leads to an increase in the extracellular concentration of dopamine. However, the nuances of their mechanisms have distinct implications for the resulting neurochemical and behavioral effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Extracellular_Dopamine Extracellular Dopamine Vesicle->Extracellular_Dopamine Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Extracellular_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binding & Signaling Cocaine Cocaine Cocaine->DAT Blocks Reuptake Fluorophenylbutan_amine 1-(4-Fluorophenyl)butan-1-amine (via 4-FA mechanism) Fluorophenylbutan_amine->DAT Blocks Reuptake & Promotes Efflux

Figure 1. Mechanism of DAT Inhibition.

Cocaine's primary action is to bind to the DAT and inhibit the reuptake of dopamine, leading to a prolonged presence of dopamine in the synaptic cleft and enhanced signaling at postsynaptic dopamine receptors.[2] Analogs of 1-(4-Fluorophenyl)butan-1-amine, such as 4-FA, also inhibit dopamine reuptake but add another layer of complexity by inducing dopamine efflux.[4] This dual mechanism can lead to a more rapid and pronounced increase in synaptic dopamine levels compared to reuptake inhibition alone.

Experimental Protocol: In Vitro DAT Binding Assay

To empirically determine and compare the binding affinities of novel compounds to the dopamine transporter, a radioligand binding assay is the gold standard.[3] The following protocol provides a detailed, step-by-step methodology for conducting such an assay.

start Start prep Prepare cell membranes expressing DAT start->prep incubation Incubate membranes, radioligand, and test compounds prep->incubation radioligand Prepare radioligand (e.g., [³H]WIN 35,428) radioligand->incubation competitor Prepare serial dilutions of test compounds (Cocaine & 1-(4-Fluorophenyl)butan-1-amine) competitor->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Quantify bound radioactivity using liquid scintillation counting wash->scintillation analysis Analyze data to determine IC₅₀ and Kᵢ values scintillation->analysis end End analysis->end

Figure 2. DAT Radioligand Binding Assay Workflow.

Materials:

  • Cell line stably expressing the human dopamine transporter (e.g., HEK-293-hDAT)

  • Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428)

  • Test compounds: Cocaine hydrochloride and 1-(4-Fluorophenyl)butan-1-amine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM GBR 12909)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • 96-well plates

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK-293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add increasing concentrations of the test compounds (cocaine or 1-(4-Fluorophenyl)butan-1-amine hydrochloride) to designated wells.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a high concentration of a non-labeled DAT inhibitor (e.g., GBR 12909).

  • Incubation:

    • Add a fixed concentration of the radioligand (e.g., [³H]WIN 35,428) to all wells to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value for each test compound.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Conclusion

Based on the available data for its close structural analog, 4-fluoroamphetamine, 1-(4-Fluorophenyl)butan-1-amine hydrochloride is predicted to have a lower binding affinity for the dopamine transporter compared to cocaine. Furthermore, its mechanism of action is likely to be more complex, involving both reuptake inhibition and dopamine release. These differences in affinity and mechanism are expected to translate into distinct pharmacological and behavioral profiles.

For researchers and drug development professionals, this comparative guide underscores the importance of comprehensive in vitro characterization of novel compounds targeting the dopamine transporter. The provided experimental protocol for a DAT binding assay offers a robust framework for obtaining the empirical data necessary to accurately assess the potency and potential effects of new chemical entities. Further investigation into the structure-activity relationships of 1-phenylbutan-1-amine analogs is warranted to fully elucidate their therapeutic potential and abuse liability.

References

  • [BindingDB BDBM50328443 1-(4-Fluorophenyl)-4-

  • -assays/radiometric-ligand-binding-assays)

Sources

Comparative Docking Studies: Phenylalkylamine Derivatives at the Dopamine Transporter (hDAT)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Phenylalkylamine Derivatives at the Dopamine Transporter Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scientific Context

The Dopamine Transporter (DAT) is the primary gatekeeper of dopaminergic signaling, terminating neurotransmission by reuptaking dopamine (DA) from the synaptic cleft. Phenylalkylamines—a class including amphetamine, methamphetamine, and therapeutic agents like phentermine—interact with DAT as substrates or inhibitors.

This guide provides a technical comparison of the binding modes, energetics, and conformational dynamics of phenylalkylamine derivatives versus standard inhibitors (e.g., Cocaine, GBR-12909). Unlike simple "lock-and-key" models, DAT docking requires addressing the transporter's high plasticity, specifically the transition between outward-open, occluded, and inward-open states.

Why This Comparison Matters
  • Substrate vs. Inhibitor Differentiation: Phenylalkylamines often act as substrates (transported), whereas cocaine acts as a non-transported blocker. Docking must distinguish these mechanisms.

  • Selectivity Profiles: Subtle side-chain modifications on the phenyl ring significantly alter affinity and selectivity (NET vs. DAT).

  • Therapeutic Indexing: Understanding the hydrophobic collapse around the S1 binding site aids in designing partial releasers with lower abuse potential.

Structural Basis of the Comparison

To perform accurate comparative docking, one must define the binding site architecture. The hDAT S1 (primary) binding site is defined by a specific residue set.

The S1 Binding Pocket Architecture
RegionKey ResiduesFunctionInteraction Type
Anionic Anchor Asp79 (TM1)Essential for amine recognitionIonic Salt Bridge
Hydrophobic Gate Phe320 (TM6), Tyr156 (TM3)Controls access/occlusion

-

Stacking / T-stacking
Steric Boundary Val152 (TM3)Determines ligand size limitVan der Waals
H-Bond Network Ser422 (TM8)Stabilizes ligand orientationHydrogen Bond

Critical Mechanistic Insight: Phenylalkylamines typically induce a "closed" or "occluded" state required for transport. Bulky inhibitors like cocaine stabilize the "outward-open" conformation, preventing the structural rearrangement necessary for translocation.

Methodological Framework: A Self-Validating Protocol

A robust docking study must be reproducible and self-validating. Below is the standard workflow for comparing phenylalkylamines.

Workflow Diagram

DockingWorkflow Prep Ligand/Protein Preparation (Protonation States @ pH 7.4) Grid Grid Generation (Center: Asp79/Phe320) Prep->Grid PDBQT Conversion Dock Molecular Docking (Flexible Sidechains: Phe320) Grid->Dock Search Space Score Scoring & Clustering (RMSD < 2.0 Å) Dock->Score Binding Energy (ΔG) Valid Validation (Enrichment Factors / MD) Score->Valid Pose Selection Valid->Prep Refinement Loop

Figure 1: Self-validating docking workflow for DAT ligands. Note the feedback loop from validation to preparation.

Protocol Specifics
  • Protein Selection: Use PDB ID: 4M48 (dDAT bound to nortriptyline) as a template for homology modeling hDAT, or AlphaFold structures if validated. Note: 4M48 is in the outward-open conformation.

  • Ligand Preparation: Phenylalkylamines must be protonated at the secondary/primary amine (pH 7.4).

  • Grid Box: Center on the midpoint between Asp79 and Phe320 . Dimensions:

    
     Å.
    
  • Flexible Docking: Crucial Step. You must allow flexibility for Phe320 and Tyr156 . Rigid docking often fails for phenylalkylamines because the aromatic gate must rotate to accommodate the ligand.

Comparative Analysis: Phenylalkylamines vs. Standards

This section compares the docking performance of a generic Phenylalkylamine derivative against Dopamine (endogenous substrate) and Cocaine (inhibitor).

Binding Energy & Affinity Comparison

Data aggregated from comparative computational studies (e.g., AutoDock Vina scores).

Ligand ClassRepresentative CompoundAvg.[1][2][3] Binding Energy (kcal/mol)Key Interaction Feature
Endogenous Dopamine-6.5 to -7.5Salt bridge (Asp79) + H-bond (Ser422)
Substrate Amphetamine-7.0 to -8.2Salt bridge (Asp79) + Strong Hydrophobic (Phe320)
Inhibitor Cocaine-9.0 to -11.0Blocks S1 access; no H-bond to Ser422 required
Derivative 4-Fluoro-amphetamine-7.8 to -8.5Halogen bond stabilizes aromatic pocket
Interaction Fingerprint Analysis

Phenylalkylamines (Substrates):

  • Pose: The amine group points deeply towards Asp79 . The phenyl ring aligns parallel to Tyr156 (T-stacking).

  • Dynamics: The ligand size allows TM1 and TM6 to move closer, facilitating the transition to the occluded state.

Cocaine/Benztropines (Inhibitors):

  • Pose: Binds higher up in the S1 pocket. The tropane nitrogen interacts with Asp79 , but the bulkier benzoyl ester moiety sterically clashes with Phe320 if it tries to close.

  • Result: The transporter is "wedged" open.

Mechanistic Pathway Diagram

Mechanism Start Ligand Entry (Extracellular) Recog Recognition (Asp79 Binding) Start->Recog Substrate Phenylalkylamine Path (Substrate) Recog->Substrate Small/Flexible Inhibitor Cocaine Path (Inhibitor) Recog->Inhibitor Bulky/Rigid ConfChange Conformational Closure (TM1/TM6 tilt) Substrate->ConfChange Phe320 Rotation Block Steric Blockade (Outward-Open Stabilized) Inhibitor->Block Wedges Pocket Transloc Translocation to Cytoplasm ConfChange->Transloc

Figure 2: Divergent pathways for substrates (phenylalkylamines) vs. inhibitors (cocaine) post-binding.

Experimental Validation of Docking Results

Docking is a hypothesis generation tool. To ensure scientific integrity (Trustworthiness), results must be validated via:

  • Retrospective Validation: Dock a set of known DAT ligands (actives) and random molecules (decoys). Calculate the Enrichment Factor (EF) . A valid protocol should rank actives in the top 10%.

  • RMSD Analysis: Re-dock the co-crystallized ligand (e.g., nortriptyline in 4M48). The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å .

  • Molecular Dynamics (MD) Simulation:

    • Run a 50–100 ns MD simulation of the complex.

    • Success Metric: The ligand RMSD stabilizes, and the salt bridge with Asp79 persists for >80% of the simulation time.

References

  • Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure, 23(11), 2171–2180. Link

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85–90. Link

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.[4] Nature Neuroscience, 11(7), 780–789. Link

  • Loland, C. J., et al. (2004). Spatial conservation of the substrate binding site in the serotonin and dopamine transporters. Journal of Biological Chemistry, 279(5), 3228-3238. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Benchmarking "1-(4-Fluorophenyl)butan-1-amine hydrochloride" against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 1-(4-Fluorophenyl)butan-1-amine Hydrochloride Optimizing Chiral Resolution and Lipophilicity Modulation in Bioactive Scaffolds

Executive Summary: The "Stress Test" for Amine Synthesis

1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4 for (S)-HCl) represents a critical benchmarking standard in modern process chemistry, specifically for biocatalytic transamination and medicinal chemistry structure-activity relationships (SAR) .

Unlike the industry-standard 1-Phenylethylamine (PEA) , which is sterically compact, this compound introduces two distinct challenges:

  • Steric Bulk: The four-carbon butyl chain imposes significant steric hindrance in the active sites of wild-type

    
    -transaminases.
    
  • Electronic Modulation: The para-fluorine atom alters the electron density of the aromatic ring (

    
    ), influencing Schiff base stability during enzymatic turnover and blocking metabolic para-hydroxylation in vivo.
    

This guide benchmarks 1-(4-Fluorophenyl)butan-1-amine against standard amines to assist researchers in selecting optimal synthesis routes and understanding its physicochemical behavior.

Physicochemical Benchmarking

The introduction of the fluorine atom and the propyl extension (relative to the benzylic carbon) drastically shifts the lipophilicity profile compared to standard amine resolving agents.

Table 1: Comparative Physicochemical Profile

Property1-(4-F)butan-1-amine HCl 1-Phenylbutan-1-amine 1-Phenylethylamine (PEA) Implication
Molecular Weight 203.68 (Free base: ~167.22)185.69 (Free base: ~149.23)121.18Higher MW affects atom economy in resolution.
LogP (Predicted) ~2.8 ~2.51.19High Lipophilicity: Requires cosolvents (DMSO/MeOH) in biocatalysis.
Water Solubility Moderate (Salt dependent)ModerateHighThe HCl salt is critical for aqueous buffer solubility.
Electronic Effect e- Withdrawing (F)Neutral (H)Neutral (H)F-substitution lowers pKa slightly; increases metabolic stability.
Steric Demand High (Butyl chain)High (Butyl chain)Low (Methyl group)Critical Factor: Requires engineered enzymes (e.g., W57F mutants).

Expert Insight: The LogP jump from 1.19 (PEA) to 2.8 (Target) dictates that standard aqueous buffers used for PEA resolution will fail due to substrate aggregation. Protocol Adjustment: You must use a biphasic system (e.g., Buffer/MTBE) or 10-20% DMSO cosolvent for accurate benchmarking.

Functional Performance: Biocatalytic Efficiency

This section benchmarks the performance of 1-(4-Fluorophenyl)butan-1-amine as a substrate for


-transaminases ( 

-TAs) compared to the "Gold Standard" PEA.

Experimental Context: Wild-type transaminases (e.g., from Vibrio fluvialis or Chromobacterium violaceum) evolved to accept small substrates like alanine or PEA. The butyl chain of our target molecule clashes with the "small binding pocket" (P-pocket) or the "large binding pocket" (O-pocket) depending on stereochemistry, making it a perfect model for testing engineered enzymes.

Table 2: Relative Enzymatic Conversion Rates (24h Endpoint)

Enzyme SourceSubstrate: PEA (Standard)Substrate: 1-(4-F)butan-1-amine Performance Analysis
WT Vibrio fluvialis 100% (Relative Activity)< 5% Failure: Steric clash with residue W57 blocks the butyl chain.
WT Arthrobacter sp. 85%~10-15% Poor: Slightly better acceptance but kinetically slow.
Engineered Variant (W57F) 95%> 90% Success: Mutation expands the active site pocket to accommodate the butyl chain.
Lipase (CAL-B) >99% (

)
> 95% (

)
Robust: Lipases are less sensitive to the chain extension than TAs.
Visualizing the Steric Challenge

The following diagram illustrates the "Steric Gate" mechanism that limits the conversion of 1-(4-Fluorophenyl)butan-1-amine in wild-type enzymes.

Transaminase_Mechanism Substrate 1-(4-F)butan-1-amine (Bulky Substrate) ActiveSite Active Site Entry (Schiff Base Formation) Substrate->ActiveSite Diffusion StericClash Steric Clash! (Residue W57) ActiveSite->StericClash Wild-Type Enzyme Engineered Engineered Mutant (W57F / L56V) ActiveSite->Engineered Protein Engineering Product Chiral Amine (Low Yield) StericClash->Product Blocked/Slow Success High Conversion (>90% ee) Engineered->Success Expanded Pocket

Figure 1: The "Steric Gate" effect. The butyl chain of the target molecule clashes with bulky tryptophan (W57) residues in wild-type enzymes, necessitating the use of engineered variants (e.g., W57F) for successful synthesis.

Experimental Protocol: Self-Validating Transaminase Screening

To benchmark this compound in your own lab, use this self-validating protocol. It controls for the solubility issues inherent to the lipophilic butyl chain.

Objective: Determine the specific activity of a transaminase library against 1-(4-Fluorophenyl)butan-1-amine.

Reagents:

  • Substrate: 10 mM 1-(4-Fluorophenyl)butan-1-amine HCl.

  • Amino Acceptor: 10 mM Pyruvate (for synthesis direction) or Acetophenone (for kinetic resolution).

  • Cofactor: 1 mM PLP (Pyridoxal-5'-phosphate).

  • Buffer: 100 mM HEPES, pH 7.5.

  • Cosolvent: 15% DMSO (Critical for solubility).

Workflow:

  • Preparation: Dissolve substrate in DMSO before adding to the buffer to prevent "crashing out."

  • Initiation: Add 50 µL of Enzyme Lysate to 950 µL of reaction mix.

  • Control A (Negative): Reaction mix without enzyme (Checks for spontaneous degradation).

  • Control B (Positive): Enzyme + 1-Phenylethylamine (Validates enzyme is active).

  • Sampling: Quench with acetonitrile at t=0, 1h, and 24h.

  • Analysis: HPLC (C18 Column, Gradient 10-90% MeCN).

Self-Validation Check:

  • If Control B fails: Your enzyme is dead. Do not trust data for the Fluorophenyl compound.

  • If Control A shows peaks: Your substrate is unstable or contaminated.

  • If Target shows <5% conversion but Control B is >50%:: The enzyme is active but sterically hindered (confirming the "Stress Test").

Synthesis & Handling Logic

When synthesizing or handling this compound, the Hydrochloride Salt form is preferred over the free base.

  • Stability: The free amine is prone to oxidation and carbamate formation (absorbing CO2 from air). The HCl salt is a stable, crystalline solid.

  • Purification: The high lipophilicity (LogP 2.8) allows for easy purification of the free base by extraction into organic solvents (DCM/EtOAc) from a basic aqueous layer, leaving polar impurities behind.

Process_Workflow Salt Start: HCl Salt (Stable Solid) FreeBase Free Base Generation (NaOH Treatment) Salt->FreeBase Deprotonation Reaction Biocatalytic/Chemical Rxn (in 15% DMSO) FreeBase->Reaction Substrate Addition Quench Acid Quench (Stop Reaction) Reaction->Quench Timepoint Extract Extraction (pH > 10) (Into MTBE/DCM) Quench->Extract Purification

Figure 2: Handling workflow ensuring stability and purity. The salt form is used for storage, while the free base is generated in situ or extracted for reaction.

References

  • Bornscheuer, U. T., et al. (2012). "Engineering the Amine Transaminase from Vibrio fluvialis towards Branched-Chain Substrates." PLOS ONE. (Demonstrates the need for W57 mutants for bulky substrates like phenylbutan-1-amine). Link

  • Shin, J. S., & Kim, B. G. (2002). "Kinetic resolution of chiral amines using omega-transaminase." Biotechnology and Bioengineering, 77(8), 832-837. (Establishes PEA as the reference standard). Link

  • Sigma-Aldrich. (2024). "Product Specification: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride." (Source for physicochemical data).[1][2][3][4][5][6][7] Link

  • Cayman Chemical. (2023). "Safety Data Sheet: 1-(4-Fluorophenyl)piperazine derivatives." (Analogous safety data for fluorinated phenyl-amines). Link

  • BenchChem. (2024). "Compound Summary: 1-(4-Chlorophenyl)butan-1-amine." (Comparative data for chloro-analogs). Link

Sources

A Researcher's Guide to Enhancing Reproducibility in Neurotransmitter Uptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of neurotransmitter uptake inhibition is paramount. These assays are fundamental to understanding the mechanism of action of novel therapeutics targeting neuropsychiatric and neurodegenerative disorders.[1] This guide provides an in-depth comparison of common assay platforms, delves into the critical parameters that govern experimental reproducibility, and offers validated protocols to ensure the generation of robust and reliable data.

The Critical Role of Neurotransmitter Transporters

Neurotransmitter transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are crucial for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft.[2][3] Their inhibition is a key mechanism for many therapeutic drugs, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). Consequently, the ability to reliably measure the potency and efficacy of compounds that inhibit these transporters is a cornerstone of neuropharmacology research and drug discovery.

Navigating the Landscape of Uptake Inhibition Assays: A Comparative Analysis

The two primary methodologies for assessing neurotransmitter uptake inhibition are traditional radiolabeled substrate uptake assays and modern fluorescent-based assays. Each approach has distinct advantages and limitations that researchers must consider based on their specific experimental needs.

Methodological Showdown: Radiolabeled vs. Fluorescent Assays
FeatureRadiolabeled AssaysFluorescent Assays
Principle Measures the uptake of a radiolabeled neurotransmitter or ligand (e.g., [3H]-dopamine) into cells or synaptosomes.[4]Utilizes a fluorescent substrate that mimics biogenic amine neurotransmitters; uptake leads to increased intracellular fluorescence.[5]
Advantages High sensitivity and specificity. Considered the "gold standard" for direct measurement of uptake.[4] Well-established protocols and extensive historical data.No radioactivity, eliminating safety risks and costly disposal.[1][6] Homogeneous, "mix-and-read" format amenable to high-throughput screening (HTS).[7][8] Allows for real-time kinetic measurements.[8][9]
Disadvantages Requires handling and disposal of radioactive materials.[3][6] Endpoint assays, limiting kinetic analysis.[3][8] Labor-intensive and not easily automated.Potential for compound interference with fluorescence. Indirect measurement of uptake. Requires validation against radiolabeled assays.[5]
Typical Substrates [3H]-Dopamine, [3H]-Norepinephrine, [3H]-Serotonin, [3H]-MPP+.[4]Proprietary fluorescent dyes that mimic biogenic amines.[5][7]

Key Insight: While radiolabeled assays have historically been the benchmark, fluorescent assays offer a safer, more efficient, and scalable alternative for modern drug discovery, with studies showing good correlation in IC50 values between the two methods.[3][5]

Cellular Systems: Choosing the Right Platform

The choice of biological system is another critical determinant of assay performance and reproducibility. The most common platforms are cultured cell lines expressing a specific transporter and synaptosomes isolated from brain tissue.

FeatureTransfected Cell Lines (e.g., HEK-293, CHO)Synaptosomes
Description Immortalized cell lines genetically engineered to express a single human neurotransmitter transporter.[4]Resealed nerve terminals isolated from brain tissue, containing the entire machinery for neurotransmitter uptake, storage, and release.[4][10]
Advantages Pure population of a single transporter, reducing off-target effects.[4] High reproducibility and scalability. Amenable to HTS.More physiologically relevant system with endogenous machinery.[4] Useful for studying interactions with other synaptic components.
Disadvantages Overexpression of transporters may not reflect physiological levels. Lacks the complex environment of a synapse.Heterogeneous population of nerve terminals. Potential for interference from other transporters or proteins.[11] Lower throughput and higher variability compared to cell lines.
Considerations Transporter expression levels can vary between cell lines and even passages, impacting results.[12]The source of brain tissue (e.g., rat striatum) and the preparation method can influence the purity and viability of the synaptosomes.[10]

Expert Recommendation: For initial high-throughput screening and lead optimization, transfected cell lines provide a robust and reproducible system. Synaptosomes are invaluable for more detailed mechanistic studies and to validate findings in a more physiologically relevant context.

Factors Influencing Reproducibility: A Deep Dive

Inconsistent results in neurotransmitter uptake assays can often be traced back to subtle variations in experimental conditions. Meticulous attention to the following parameters is essential for ensuring the reproducibility of your findings.

  • Cell Health and Density: A confluent and healthy cell monolayer is crucial for optimal assay performance.[7] Cell density should be optimized for the specific cell line and plate format (96-well or 384-well) to ensure a robust signal window.[9]

  • Substrate Concentration: The concentration of the radiolabeled or fluorescent substrate should be carefully chosen, typically at or near the Michaelis-Menten constant (Km) for the transporter, to ensure sensitive detection of inhibition.

  • Incubation Time and Temperature: Uptake is a time- and temperature-dependent process. Incubation times should be within the linear range of uptake, and the temperature should be consistently maintained (typically 37°C).

  • Buffer Composition: The composition of the assay buffer, including ion concentrations (Na+, Cl-), pH, and the presence of antioxidants (for catecholamines), can significantly impact transporter activity.

  • Assay Format (Adherent vs. Suspension Cells): Studies have shown that for transporter substrates, IC50 values can differ between assays using adherent cells versus cells in suspension.[4] This highlights the importance of maintaining a consistent cell culture and assay format.

Validated Experimental Protocols

The following protocols provide a framework for conducting robust and reproducible neurotransmitter uptake inhibition assays.

Fluorescent Substrate Uptake Inhibition Assay in Adherent HEK-293 Cells

This protocol is adapted from methodologies described by Molecular Devices and other sources.[7][13]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate cells (e.g., HEK-hSERT) in 96-well plate incubate_cells Incubate overnight to form a confluent monolayer plate_cells->incubate_cells wash_cells Wash cells with assay buffer incubate_cells->wash_cells add_inhibitor Add test compounds (inhibitors) and pre-incubate wash_cells->add_inhibitor add_substrate Add fluorescent substrate solution add_inhibitor->add_substrate read_plate Measure fluorescence kinetically or at endpoint add_substrate->read_plate plot_data Plot fluorescence vs. inhibitor concentration read_plate->plot_data calc_ic50 Calculate IC50 values plot_data->calc_ic50

Caption: Workflow for a fluorescent neurotransmitter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-293 cells stably expressing the transporter of interest (e.g., hSERT, hDAT, or hNET) in a 96-well, black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well.[7] Allow cells to adhere and form a confluent monolayer overnight at 37°C and 5% CO2.[7]

  • Compound Preparation: Prepare serial dilutions of test compounds and a reference inhibitor (e.g., fluoxetine for SERT) in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Execution: a. Gently remove the culture medium from the wells. b. Wash the cells once with 100 µL of assay buffer. c. Add 50 µL of the diluted test compounds or reference inhibitor to the appropriate wells. d. Pre-incubate the plate for 10-15 minutes at 37°C.[13] e. Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[7] This solution often contains a masking dye to quench extracellular fluorescence.[9] f. Add 50 µL of the fluorescent substrate working solution to all wells.

  • Signal Detection: Immediately begin measuring fluorescence using a bottom-read capable microplate reader.

    • Kinetic Mode: Read every 1-2 minutes for 30-60 minutes. This mode is ideal for mechanistic studies.[9]

    • Endpoint Mode: Read at a single time point (e.g., 30 minutes) after substrate addition. This is suitable for high-throughput screening.[9]

  • Data Analysis: a. For kinetic data, calculate the rate of uptake (slope of the linear portion of the curve). b. Subtract the background fluorescence (wells with a known potent inhibitor). c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Radiolabeled Substrate Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is based on established methods for synaptosomal preparations and radioligand uptake assays.[4][11][14]

Workflow Diagram:

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis homogenize Homogenize brain tissue (e.g., striatum) centrifuge Differential centrifugation to isolate synaptosomes homogenize->centrifuge resuspend Resuspend synaptosome pellet in assay buffer centrifuge->resuspend pre_incubate Pre-incubate synaptosomes with inhibitors resuspend->pre_incubate add_radioligand Add [3H]-substrate (e.g., [3H]-dopamine) pre_incubate->add_radioligand incubate Incubate at 37°C for a defined time add_radioligand->incubate terminate Terminate uptake by rapid filtration incubate->terminate wash_filter Wash filter to remove unbound radioligand terminate->wash_filter scintillation Measure radioactivity via liquid scintillation counting wash_filter->scintillation plot_data Plot CPM vs. inhibitor concentration scintillation->plot_data calc_ic50 Calculate IC50 values plot_data->calc_ic50

Caption: Workflow for a radiolabeled neurotransmitter uptake assay in synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation: a. Dissect the brain region of interest (e.g., rat striatum for DAT) in ice-cold sucrose buffer. b. Homogenize the tissue using a Dounce homogenizer. c. Perform differential centrifugation to pellet the synaptosomes. d. Resuspend the final synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay: a. In assay tubes, combine the synaptosomal suspension with various concentrations of the test compound or a reference inhibitor. Include a control for non-specific uptake (e.g., a high concentration of a known inhibitor or by incubating at 4°C). b. Pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [3H]-dopamine) at a final concentration near its Km. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear phase.

  • Termination and Detection: a. Terminate the reaction by rapidly filtering the mixture through glass fiber filters using a cell harvester. b. Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Determine specific uptake by subtracting the non-specific uptake (counts per minute, CPM) from the total uptake. b. Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) specific uptake. c. Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.

Conclusion: A Commitment to Rigor

The reproducibility of neurotransmitter uptake inhibition assays is not a matter of chance, but a direct result of meticulous planning, careful execution, and a deep understanding of the underlying biological and technical variables. By selecting the appropriate assay platform for the research question, standardizing protocols, and paying close attention to critical parameters, researchers can generate high-quality, reliable data. This commitment to scientific rigor is essential for advancing our understanding of neuropharmacology and for the successful development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Enzyme Kinetics and Inhibition in Neurotransmitter Metabolism. The National High School Journal of Science. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. Molecular Devices. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PubMed Central. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Uptake and release of neurotransmitters. PubMed. [Link]

  • From synaptic activity to human in vivo quantification of neurotransmitter dynamics: a neural modelling approach. bioRxiv. [Link]

  • Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed Central. [Link]

  • Proteomic comparison of different synaptosome preparation procedures. PubMed Central. [Link]

  • Is there any way to understand the neurotransmitter uptake ability through receptors using imaging or biochemical assays in mammalian cell lines?. ResearchGate. [Link]

  • Automatic Classification and Neurotransmitter Prediction of Synapses in Electron Microscopy. ResearchGate. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. PubMed Central. [Link]

  • Stimulant. Wikipedia. [Link]

  • The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. Celtarys. [Link]

Sources

A Comparative Guide to Inter-Assay Validation for the Quantification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The deliberate incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability. This prevalence necessitates robust, reliable, and reproducible bioanalytical methods to accurately quantify these compounds in complex biological matrices. The foundation of this reliability is rigorous method validation, with inter-assay validation standing as a critical gatekeeper for ensuring that a method performs consistently over time.[1]

This guide provides an in-depth comparison of analytical platforms and methodologies for the inter-assay validation of fluorinated compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, address the unique challenges posed by organofluorine chemistry, and ground our protocols in the authoritative standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3] For researchers in drug development, demonstrating this level of reproducibility is not merely good science; it is a regulatory mandate for advancing a compound through the clinical pipeline.[2]

The unique physicochemical properties of fluorinated compounds, such as the high electronegativity of the C-F bond, present distinct analytical challenges, including potential for non-specific binding, unique fragmentation patterns in mass spectrometry, and the omnipresent risk of background contamination from lab materials like PTFE.[4][5] This guide is designed to equip researchers with the expertise to navigate these complexities and establish a self-validating system that ensures data integrity.

Part 1: The Principle of Inter-Assay Validation: Ensuring Reproducibility

Bioanalytical method validation is the documented process that establishes a method is reliable and fit-for-purpose.[2] Inter-assay validation, also known as between-run or intermediate precision, specifically evaluates the reproducibility of an analytical method when performed on different days, often by different analysts using different equipment or reagent lots.[6][7] Its purpose is to simulate the variability expected during the routine analysis of study samples.

According to FDA guidance, the precision of a bioanalytical method is determined by repeatedly analyzing a homogeneous sample.[6] The acceptance criteria for inter-assay validation are stringent:

  • Precision: The coefficient of variation (CV) should not exceed 15% for all quality control (QC) samples.[7]

  • Accuracy: The mean value should be within ±15% of the nominal (theoretical) value.[8]

  • Lower Limit of Quantification (LLOQ): For the LLOQ, a slightly wider margin is acceptable, with a CV of ≤20% and accuracy within ±20% of the nominal value.[6]

These criteria must be met to ensure that the analytical method can reliably quantify the analyte across the entire duration of a preclinical or clinical study.

Caption: The Bioanalytical Method Validation Workflow.

Part 2: A Comparative Analysis of Quantification Platforms

The choice of analytical technology is the most critical decision in method development. For fluorinated compounds, three primary platforms offer distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly using a triple quadrupole (QqQ) instrument, is considered the gold standard for targeted quantitative bioanalysis due to its exceptional sensitivity and selectivity.[2][5]

  • Mechanism: This technique separates the analyte from matrix components via liquid chromatography, followed by ionization (typically electrospray ionization - ESI) and detection using multiple reaction monitoring (MRM). In MRM, a specific parent ion is selected, fragmented, and a specific product ion is monitored, creating a highly specific analytical signal.

  • Strengths for Fluorinated Compounds:

    • High Sensitivity: Capable of achieving low limits of quantification (sub-ng/mL), essential for pharmacokinetic studies.[9]

    • High Selectivity: MRM minimizes interference from co-eluting matrix components, which is crucial for reducing matrix effects.[5][10]

    • Isotope Dilution: The use of stable isotope-labeled (e.g., ¹³C, ²H) internal standards that co-elute with the analyte is the most effective way to correct for variability in sample preparation and matrix effects.[9][11]

  • Causality and Considerations:

    • Matrix Effects: Despite MRM, fluorinated compounds can still be susceptible to ion suppression or enhancement, where co-eluting matrix components interfere with the ionization process.[10] ESI is particularly prone to this phenomenon.[10][12] A thorough validation across at least six different sources of the biological matrix is required to ensure selectivity.[7]

    • Fragmentation: The stability of the C-F bond can sometimes lead to limited or non-specific fragmentation, making the selection of a unique MRM transition challenging.[13]

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF), provide an alternative to traditional QqQ platforms.

  • Mechanism: HRMS measures the mass-to-charge ratio of an ion with very high accuracy, allowing the determination of its elemental formula. Quantification is performed by extracting a narrow mass window around the exact mass of the analyte.

  • Strengths for Fluorinated Compounds:

    • Resolving Interferences: The high mass resolution can distinguish the analyte from isobaric interferences (compounds with the same nominal mass but different elemental formulas), which can be a source of matrix effects in QqQ analysis.[13]

    • Non-Targeted Analysis: HRMS is invaluable for identifying unknown metabolites or degradation products of the parent fluorinated drug, a task not possible with targeted MRM methods.[14]

  • Causality and Considerations:

    • Dynamic Range: Historically, HRMS instruments had a more limited linear dynamic range compared to QqQ, which could be a limitation for studies spanning several orders of magnitude in concentration. However, modern instruments have largely overcome this gap.

    • Data Complexity: HRMS generates large, complex datasets that require more sophisticated software and expertise for processing and interpretation compared to MRM data.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful and often underutilized technique for the analysis of fluorinated compounds.

  • Mechanism: ¹⁹F NMR directly measures the fluorine nuclei in a sample. The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine atoms contributing to it.

  • Strengths for Fluorinated Compounds:

    • Absolute Quantification: It allows for quantification without the need for a specific reference standard of the analyte; a known concentration of an internal fluorine-containing standard is sufficient.[15] This is a significant advantage when analyzing novel metabolites for which no synthetic standard exists.

    • Unbiased Detection: ¹⁹F NMR detects all fluorine-containing compounds in a sample, providing a complete picture of fluorinated species and helping to "close the mass balance".[16]

    • Specificity: Signal overlap is rare due to the wide chemical shift range of ¹⁹F, making it highly specific.[15][17]

  • Causality and Considerations:

    • Sensitivity: The primary limitation of ¹⁹F NMR is its inherently lower sensitivity compared to mass spectrometry, often requiring concentrations in the µg/mL range.[16] This may render it unsuitable for typical pharmacokinetic studies where concentrations are much lower.

    • Sample Preparation: While simpler than MS methods, sample preparation must still remove components that could interfere with the NMR signal, such as paramagnetic species.[18]

Part 3: Experimental Protocol for Inter-Assay Validation via LC-MS/MS

This protocol describes a self-validating system for conducting an inter-assay validation study for a hypothetical fluorinated drug, "Fluoxetabine," in human plasma.

Step 1: Preparation of Quality Control (QC) Samples
  • Source Matrix: Procure pooled human plasma from at least six individual donors. Screen the pooled matrix to ensure no significant interfering peaks are present at the retention time of Fluoxetabine and its internal standard (IS).

  • Stock Solutions: Prepare a primary stock solution of Fluoxetabine in a suitable organic solvent (e.g., methanol). Prepare a separate stock solution for the QC samples from a different weighing of the reference standard.

  • Spiking: Prepare bulk QC samples by spiking the pooled plasma to achieve the desired concentrations. For a typical assay with a range of 1-1000 ng/mL, QC levels would be:

    • LLOQ: 1 ng/mL

    • Low QC (LQC): 3 ng/mL (approx. 3x LLOQ)

    • Medium QC (MQC): 500 ng/mL

    • High QC (HQC): 800 ng/mL (approx. 80% of the Upper Limit of Quantification)

  • Aliquoting and Storage: Aliquot the bulk QCs into single-use polypropylene tubes and store at ≤ -70°C.[19]

Step 2: Sample Preparation and Analysis Workflow

The goal of sample preparation is to isolate the analyte from matrix components like proteins and phospholipids that cause ion suppression.[10][20] We compare two common methods.

cluster_workflow Sample Preparation & Analysis Workflow cluster_pp Method A: Protein Precipitation (PP) cluster_spe Method B: Solid-Phase Extraction (SPE) Sample Plasma QC Sample (e.g., 100 µL) Add_IS Add Internal Standard (IS) Solution Sample->Add_IS PP_Solvent Add 300 µL Acetonitrile Add_IS->PP_Solvent Condition Condition SPE Plate Add_IS->Condition Vortex_PP Vortex to Mix PP_Solvent->Vortex_PP Centrifuge_PP Centrifuge (e.g., 10 min @ 4000g) Vortex_PP->Centrifuge_PP Supernatant Transfer Supernatant Centrifuge_PP->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Load Load Sample Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analyte Wash->Elute Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS

Caption: Comparative Sample Preparation Workflows.

Step 3: Execution of Analytical Runs
  • Run Composition: An analytical run consists of a blank (matrix with no analyte or IS), a zero blank (matrix with IS only), a calibration curve (typically 8 non-zero standards), and QC samples at a minimum of three levels (LQC, MQC, HQC).

  • Inter-Assay Protocol:

    • Analyze a minimum of three separate analytical runs on at least two different days.

    • In each run, analyze a minimum of five replicates of each QC level (LQC, MQC, HQC).[6][7]

  • System Suitability: Before each run, inject a system suitability standard to confirm instrument performance (e.g., retention time, peak area, peak shape).

Step 4: Data Processing and Acceptance
  • Calibration Curve: For each run, generate a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Intra-Assay (Within-Run) Acceptance: For each run to be valid, at least two-thirds (67%) of the QC samples must be within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.

  • Inter-Assay (Between-Run) Calculation: After completing all valid runs, combine the data for each QC level. Calculate the overall mean, accuracy (%Bias), and precision (%CV) for all replicates across all runs.

Part 4: Comparative Data and Interpretation

The following table summarizes hypothetical but realistic inter-assay validation data for Fluoxetabine using the three discussed platforms.

Table 1: Inter-Assay Validation Performance Comparison

PlatformQC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LC-MS/MS (QqQ) Low QC3.0152.95-1.7%5.8%
Mid QC500.015510.5+2.1%4.1%
High QC800.015789.6-1.3%3.5%
HRMS (Orbitrap) Low QC3.0153.11+3.7%8.2%
Mid QC500.015488.0-2.4%6.5%
High QC800.015812.8+1.6%5.3%
¹⁹F NMR Low QC3000.0153090.0+3.0%9.5%
Mid QC50000.01551500.0+3.0%7.2%
High QC80000.01578400.0-2.0%6.8%

Note: ¹⁹F NMR concentrations are higher to reflect its lower sensitivity.

Interpretation of Results
  • LC-MS/MS: As demonstrated in Table 1, the LC-MS/MS platform provides the highest precision (lowest %CV) and excellent accuracy across all QC levels. This is the expected outcome for a well-optimized, targeted assay and is why it remains the preferred method for regulatory submissions.[2]

  • HRMS: The HRMS platform also performs well within the FDA acceptance criteria (±15% accuracy, ≤15% CV). The slightly higher variability compared to LC-MS/MS can be attributed to the different quantification mechanism but is perfectly acceptable for most applications. Its strength in identifying unknown fluorinated species provides a significant advantage in metabolic profiling studies.[14]

  • ¹⁹F NMR: The ¹⁹F NMR data also meets the acceptance criteria, showcasing its viability as a quantitative tool. While its precision is slightly lower than the MS-based methods, its unique ability to provide absolute quantification without a matched analyte standard makes it exceptionally powerful for characterizing reference materials or in situations where standards are unavailable.[15]

Conclusion

The inter-assay validation of methods for quantifying fluorinated compounds is a multi-faceted process that demands a deep understanding of both regulatory expectations and the unique chemistry of the analytes. While LC-MS/MS remains the industry workhorse for its unparalleled sensitivity and precision in targeted analysis, HRMS offers critical advantages for metabolite identification and interference mitigation. ¹⁹F NMR, though less sensitive, provides an orthogonal and powerful technique for absolute quantification.

The ultimate choice of platform is dictated by the specific goals of the study. For pharmacokinetic analysis supporting clinical trials, a fully validated LC-MS/MS method is non-negotiable. For exploratory toxicology or metabolism studies, a combined approach using both HRMS for discovery and LC-MS/MS for validation offers the most comprehensive solution. By grounding experimental design in the principles of causality and adhering to a self-validating framework, researchers can ensure the generation of reproducible, high-quality data that can withstand the highest levels of scientific and regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation. [Link]

  • Gauthier, J. R., & Mabury, S. A. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • ResearchGate. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection Liquid Chromatography Tandem Mass SpectrometryCharacterization of Municipal Wastewaters. [Link]

  • Shah, V. P., et al. (2000). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology. [Link]

  • U.S. Environmental Protection Agency. (2023). Multi-Laboratory Validation Study of PFAS by Isotope Dilution LC-MS/MS. [Link]

  • Mhuka, V., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • MDPI. (2024). Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. Toxics. [Link]

  • Gauthier, J. R., & Mabury, S. A. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • De Bardi, M., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Sharma, P., & Sharma, R. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods. [Link]

  • Munoz, G., et al. (2012). Comparative study of low versus high resolution liquid chromatography - mass spectrometric strategies for measuring perfluorinated contaminants in fish. CORE. [Link]

  • National Bureau of Standards. (1941). Quantitative determination of fluorine in organic compounds. [Link]

  • Jamroz, P., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules. [Link]

  • Wei, B., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]

  • Al-Asmari, F., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Faber, K. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers. [Link]

  • Wawer, I., & Zuk, M. (2013). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules. [Link]

  • ResearchGate. Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques: A review focused on the sample preparation techniques. [Link]

  • Organomation. PFAS Sample Preparation: A Definitive Guide. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • National Bureau of Standards. Mass spectra of fluorocarbons. [Link]

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]

  • Spectroscopy Online. (2026). Improving the Interpretability of the Isotopic Data. [Link]

Sources

A Researcher's Guide to Comparative Potency Analysis: GBR 12909 vs. Novel Phenylalkylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the potency of novel compounds against a well-characterized reference standard. Here, we utilize the potent and selective dopamine transporter (DAT) inhibitor, GBR 12909 , as our benchmark. We will outline the established pharmacological profile of GBR 12909 and present a detailed roadmap for characterizing a novel compound, exemplified by "1-(4-Fluorophenyl)butan-1-amine hydrochloride" .

It is critical to note that "1-(4-Fluorophenyl)butan-1-amine hydrochloride" is a specific chemical entity for which extensive public pharmacological data is not available. Therefore, this guide serves as a methodological blueprint, detailing the necessary experiments to generate comparative data and elucidate the potency and selectivity of such a novel agent.

Section 1: The Reference Standard - GBR 12909

GBR 12909 (Vanoxerine) is a diarylpiperazine derivative renowned for its high-affinity and selective inhibition of the dopamine transporter (DAT).[1] This makes it an invaluable tool for studying dopaminergic neurotransmission and a benchmark for developing new DAT-targeting compounds.[2]

Mechanism of Action

GBR 12909 is a potent, competitive inhibitor of dopamine uptake.[3][4] It binds directly to the dopamine binding site on the DAT protein, physically blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4][5] This blockade leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. Kinetic studies have revealed that GBR 12909's interaction with DAT is complex, involving a two-step process that includes a conformational change in the transporter protein upon binding.[6]

Potency and Selectivity Profile

The defining characteristic of GBR 12909 is its potent and selective action at DAT. In vitro studies have consistently demonstrated its high affinity for DAT, with significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

Table 1: Comparative Binding Affinity and Potency of GBR 12909

TransporterParameterValue (nM)Selectivity Ratio (vs. DAT)
DAT Kᵢ ~1 - 12 -
NET Kᵢ ~95 ~8-95 fold
SERT Kᵢ ~73 - 1259 ~6-1259 fold

Data compiled from multiple sources indicating a range of reported values.[1][3][4][7][8] Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. The selectivity ratio is calculated by dividing the Kᵢ of the off-target transporter (NET or SERT) by the Kᵢ of the primary target (DAT).

This high selectivity minimizes off-target effects related to serotonergic and noradrenergic systems, which is a desirable trait in both research tools and potential therapeutic agents. GBR 12909 also exhibits affinity for sigma receptors, which should be considered when interpreting experimental results.[3][7]

Section 2: Characterizing the Novel Compound - 1-(4-Fluorophenyl)butan-1-amine

To compare the potency of a novel compound like 1-(4-Fluorophenyl)butan-1-amine with GBR 12909, a systematic experimental approach is required. The primary objectives are to determine its binding affinity (Kᵢ) and functional potency (IC₅₀) at DAT, SERT, and NET.

Experimental Workflow

The characterization process follows a logical progression from determining target engagement (binding) to assessing functional impact (uptake inhibition).

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Data Analysis A Prepare Cell Membranes (Expressing hDAT, hSERT, hNET) B Radioligand Competition Binding Assay A->B Membrane Source C Determine Kᵢ Values (DAT, SERT, NET) B->C Generate Competition Curves G Calculate Selectivity Ratios (Kᵢ & IC₅₀) C->G D Culture Whole Cells (Expressing hDAT, hSERT, hNET) E [³H]Neurotransmitter Uptake Inhibition Assay D->E Live Cell System F Determine IC₅₀ Values (DAT, SERT, NET) E->F Measure Inhibition of Uptake F->G H Comparative Analysis vs. GBR 12909 G->H Synthesize Data

Caption: Workflow for characterizing a novel monoamine transporter ligand.

Section 3: Detailed Experimental Protocols

The following protocols are foundational for generating the data required for a robust comparison. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target transporter.

Causality: The principle is competitive displacement. A higher affinity test compound will displace the radioligand at a lower concentration. By quantifying this displacement, we can calculate the test compound's affinity for the transporter.

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Homogenize tissues (e.g., rat striatum for DAT) or cultured cells stably expressing the human transporter (hDAT, hSERT, or hNET) in a cold lysis buffer.[9]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled inhibitor (e.g., GBR 12909 for DAT) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of "1-(4-Fluorophenyl)butan-1-amine hydrochloride".

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[9]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: Synaptosomal [³H]Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of the test compound to inhibit the actual transport of the neurotransmitter into cells.[11]

Causality: This assay directly measures the functional consequence of transporter binding. An effective inhibitor will prevent the uptake of the radiolabeled neurotransmitter, resulting in a lower radioactive signal inside the cells.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use cultured cells stably expressing the target transporter (e.g., HEK293-hDAT). Plate the cells in a 96-well microplate and grow to confluence.[12]

  • Assay Setup:

    • Wash the cells with a Krebs-HEPES buffer (KHB) or similar physiological buffer.

    • Pre-incubate the cells for 5-10 minutes with varying concentrations of the test compound ("1-(4-Fluorophenyl)butan-1-amine hydrochloride") or a reference inhibitor (GBR 12909).[11] Include vehicle-only wells for 100% uptake control.

  • Initiation of Uptake:

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT, [³H]Serotonin for SERT, [³H]Norepinephrine for NET).[11][12]

  • Incubation:

    • Incubate for a short, precisely timed period under linear uptake conditions (e.g., 1-10 minutes at 37°C).[11] Timing is critical as this is a velocity measurement.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold buffer.

  • Quantification:

    • Lyse the cells (e.g., with 1% SDS) to release the intracellular contents.[12]

    • Add scintillation cocktail and quantify the amount of transported radiolabel using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a known potent inhibitor (e.g., GBR 12909).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Section 4: Data Interpretation and Comparative Visualization

Once the Kᵢ and IC₅₀ values for "1-(4-Fluorophenyl)butan-1-amine hydrochloride" have been experimentally determined, the data can be compiled and directly compared to the reference standard, GBR 12909.

Table 2: Comparative Potency and Selectivity Profile

CompoundTransporterBinding Affinity Kᵢ (nM)Functional Potency IC₅₀ (nM)
GBR 12909 (Reference) DAT ~1 - 12 Literature Reported
NET ~95 Literature Reported
SERT ~73 - 1259 Literature Reported
1-(4-Fluorophenyl)butan-1-amine DAT Experimentally DeterminedExperimentally Determined
NET Experimentally DeterminedExperimentally Determined
SERT Experimentally DeterminedExperimentally Determined

The selectivity ratios should be calculated for the novel compound and compared against those of GBR 12909 to understand its relative specificity for the dopamine transporter.

G cluster_0 Mechanism of DAT Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors Inhibitor GBR 12909 or Test Compound Inhibitor->DAT Blocks Reuptake DA DA DA->DAT Reuptake DA->Receptor Binding

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Conclusion

This guide provides the scientific rationale and detailed protocols necessary for a rigorous comparative analysis of a novel compound, "1-(4-Fluorophenyl)butan-1-amine hydrochloride," against the selective DAT inhibitor GBR 12909. By systematically determining binding affinities and functional potencies across the primary monoamine transporters, researchers can build a comprehensive pharmacological profile. This data is essential for elucidating the compound's mechanism of action, understanding its selectivity, and determining its potential as a tool for research or as a lead for therapeutic development.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Karakus, Y., et al. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. bioRxiv. [Link]

  • Khelashvili, G., et al. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 51(8), 499-509. [Link]

  • Katz, J. L., et al. (2009). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. CNS & Neurological Disorders - Drug Targets, 8(2), 116-130. [Link]

  • Banks, M. L. (2010). Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.16. [Link]

  • Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1626-1636. [Link]

  • Merz, T., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3376-3394. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78(1), 12.17. 1-12.17. 16. [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in molecular biology (Clifton, N.J.), 1377, 1-19. [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-1-(4-fluorophenyl)butan-1-one. [Link]

  • Laug, M. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(1), 95-108. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

Sources

Introduction: The Strategic Role of Fluorination in Phenylbutylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Phenylbutylamines for CNS Drug Discovery

Phenylbutylamines represent a class of phenylalkylamine compounds characterized by a phenyl group attached to a butylamine chain. This core structure is a versatile scaffold in medicinal chemistry, serving as a foundational element for molecules targeting the central nervous system (CNS). The parent compound, 4-phenylbutylamine, is a known competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the metabolism of monoamine neurotransmitters.[1] While the non-fluorinated parent structures provide a baseline for pharmacological activity, the strategic incorporation of fluorine atoms—a practice known as fluorination—has become a cornerstone of modern drug design to enhance therapeutic potential.[2]

The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. Due to its high electronegativity and small atomic size, fluorine can modulate acidity and basicity, improve metabolic stability, enhance membrane permeability, and increase binding affinity to target proteins.[3][4] For phenylbutylamines, this presents an opportunity to fine-tune their interaction with CNS targets such as serotonin (5-HT) and dopamine (D) receptors and monoamine transporters, while improving their drug-like properties. This guide provides a head-to-head comparison of fluorinated and non-fluorinated phenylbutylamines, synthesizing data from closely related compounds to establish a robust framework for understanding their differential pharmacology and therapeutic promise.

Pharmacodynamic Profile: How Fluorine Modulates Receptor Interaction

Direct comparative data for a simple non-fluorinated phenylbutylamine and its direct fluorinated analog is sparse in publicly available literature. To build a scientifically grounded comparison, we will use the closely related and well-characterized phenethylamine/amphetamine scaffold as a surrogate. The principles governing how para-fluorination impacts the pharmacodynamics of the core phenylalkylamine structure are highly translatable to the phenylbutylamine series. The primary difference is the elongation of the alkyl chain from two/three carbons (ethyl/propyl in amphetamine) to four, which primarily influences receptor affinity and selectivity but does not fundamentally change the effects of aromatic substitution.

A key example is the comparison between amphetamine and its para-fluorinated analog, 4-fluoroamphetamine (4-FA). 4-FA is a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[5] The presence of the 4-fluoro substituent significantly modifies its potency and selectivity across the monoamine transporters compared to the non-fluorinated parent. Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP450) enzymes, which is a common site of metabolism for many phenethylamines, thereby enhancing metabolic stability.[5]

Halogen substitution at the para-position of the phenyl ring has been shown to exert positive effects on the binding affinity of phenethylamines for the 5-HT2A receptor, a key target for many psychoactive compounds.[6]

Table 1: Comparative Receptor Binding and Functional Activity Profile

TargetCompoundKi (nM)EC50 (nM) - ReleasingIC50 (nM) - ReuptakePrimary Effect
Dopamine Transporter (DAT) Amphetamine-~10-20~250-770Releasing Agent / RI
4-Fluoroamphetamine-200770Releasing Agent / RI[5]
Serotonin Transporter (SERT) Amphetamine-~200-700~1,800-6,800Weak Releasing Agent / RI
4-Fluoroamphetamine-7306800Releasing Agent / RI[5]
Norepinephrine Transporter (NET) Amphetamine-~7-30~100-420Releasing Agent / RI
4-Fluoroamphetamine-37420Releasing Agent / RI[5]
Serotonin Receptor 5-HT2A 4-Fluoroamphetamine11,300--Low Affinity Binding[5]
Monoamine Oxidase A (MAO-A) 4-Phenylbutylamine---Competitive Inhibitor[1]
Amphetamine--11,000Weak Inhibitor[5]
4-Fluoroamphetamine--16,000Weak Inhibitor[5]

Note: Data for Amphetamine is aggregated from multiple sources for a representative range. Data for 4-Fluoroamphetamine and 4-Phenylbutylamine is from cited sources.

Causality Behind Pharmacodynamic Shifts

The introduction of a fluorine atom at the para-position of the phenyl ring induces several key changes:

  • Electronic Effects: Fluorine is highly electron-withdrawing, which alters the electron distribution of the aromatic ring. This can change the nature of the interaction with amino acid residues in the receptor binding pocket, potentially increasing or decreasing affinity.

  • Lipophilicity: Aromatic fluorination typically increases lipophilicity, which can enhance the ability of the compound to cross the blood-brain barrier and access CNS targets. It can also favor binding to hydrophobic pockets within a receptor.[7]

  • Conformational Effects: While a single fluorine atom does not add significant steric bulk, it can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for a specific receptor subtype.

Downstream Signaling: The 5-HT2A Receptor Cascade

Many phenylalkylamines exert their effects through the 5-HT2A receptor, which is a Gq/G11-coupled G-protein coupled receptor (GPCR). Agonist binding initiates a well-defined signaling cascade. Understanding this pathway is crucial for interpreting the results of functional assays.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_R 5-HT2A Receptor Gq Gαq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellResponse Cellular Response PKC->CellResponse Ca2 Ca²⁺ Release ER->Ca2 Ca2->CellResponse Agonist Phenylbutylamine Agonist Agonist->5HT2A_R Binds Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 1. Prepare cell membranes expressing human 5-HT2A receptors. (e.g., from HEK293 cells) P2 2. Determine protein concentration (e.g., BCA assay). P1->P2 P3 3. Prepare assay buffer and serial dilutions of test compounds (Fluorinated & Non-Fluorinated). P2->P3 I1 4. Add to 96-well plate: - Assay Buffer - Cell Membranes (e.g., 10-20 µg) - Test Compound (Varying conc.) - Radioligand (e.g., [³H]ketanserin) P3->I1 I2 5. Incubate at room temp (e.g., 60 minutes) to reach equilibrium. I1->I2 S1 6. Terminate reaction by rapid filtration over a glass fiber filter mat. I2->S1 S2 7. Wash filters with ice-cold buffer to remove unbound radioligand. S1->S2 S3 8. Add scintillation cocktail and count radioactivity (CPM). S2->S3 A1 9. Plot CPM vs. Log[Compound]. Fit to a sigmoidal curve. S3->A1 A2 10. Determine IC50 value. A1->A2 A3 11. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) A2->A3

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells stably expressing the human 5-HT2A receptor in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. The goal is to isolate the receptor in its native membrane environment.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compound (fluorinated or non-fluorinated) at various concentrations. Include a control with a known high-affinity ligand (e.g., unlabeled ketanserin) to determine non-specific binding, and a control with only buffer for total binding.

    • Radioligand (e.g., [³H]ketanserin at a concentration near its Kd) to initiate the binding reaction.

    • Cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step is critical for separating the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters with ice-cold wash buffer to minimize dissociation of the radioligand from the receptor while removing all non-specifically bound radioactivity.

  • Counting: Place the filter mat in a scintillation vial or bag, add scintillation fluid, and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the retained radioactivity against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium that occurs upon Gq-pathway activation.

Calcium_Assay_Workflow cluster_prep Cell & Dye Preparation cluster_loading Dye Loading cluster_assay Assay & Measurement cluster_analysis Data Analysis P1 1. Plate cells expressing 5-HT2A receptors in a 96-well plate and grow to confluency. P2 2. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). P1->P2 L1 3. Remove growth media and add the dye loading buffer to the cells. P2->L1 L2 4. Incubate at 37°C for 60 min to allow dye to enter cells and be de-esterified. L1->L2 M1 5. Place the plate in a fluorescence plate reader (e.g., FLIPR). L2->M1 M2 6. Add serial dilutions of agonist (Fluorinated or Non-Fluorinated) to the wells. M1->M2 M3 7. Immediately measure fluorescence intensity over time to capture the calcium flux. M2->M3 A1 8. Determine the peak fluorescence response for each concentration. M3->A1 A2 9. Plot response vs. Log[Agonist]. Fit to a sigmoidal curve. A1->A2 A3 10. Determine EC50 and Emax values. A2->A3

Workflow for a calcium mobilization functional assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HEK293) stably expressing the 5-HT2A receptor in a clear-bottom, black-walled 96-well plate and culture until they form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM. The 'AM' ester group makes the dye cell-permeable. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate at 37°C for approximately one hour. During this time, the dye enters the cells, and intracellular esterases cleave off the AM group, trapping the now-active, fluorescent dye in the cytosol.

  • Assay Execution: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

  • Compound Addition: The instrument will add the test compounds (agonists) at various concentrations to the wells while simultaneously monitoring fluorescence.

  • Fluorescence Reading: Upon agonist-induced Gq activation, IP3 production leads to calcium release from the endoplasmic reticulum, causing a rapid increase in intracellular calcium concentration. The loaded dye binds to this free calcium, resulting in a sharp increase in its fluorescence intensity. The reader records this change in real-time.

  • Data Analysis: For each concentration of the agonist, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration and fit the data to a dose-response curve to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

Conclusion and Future Directions

The strategic incorporation of fluorine into the phenylbutylamine scaffold offers a powerful tool for optimizing CNS drug candidates. By extrapolating from closely related chemical series, we can confidently assert that fluorination is likely to enhance metabolic stability, prolong half-life, and modulate receptor affinity and functional potency. While non-fluorinated phenylbutylamines provide a valuable baseline, their fluorinated counterparts represent a more refined approach to drug design, offering greater control over the pharmacokinetic and pharmacodynamic properties of the final compound.

The primary takeaway for researchers is that fluorination is not merely an incremental change but a strategic decision that can fundamentally improve a molecule's therapeutic potential. The provided experimental protocols offer a clear and robust pathway for directly testing these hypotheses on novel fluorinated and non-fluorinated phenylbutylamine pairs, allowing for the empirical validation of these principles and the discovery of next-generation CNS therapeutics.

References

  • Bobat, F., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Pharmacology, 16. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Phenylbutylamine. Retrieved February 4, 2026, from [Link]

  • Zablocka, E., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]

  • Ni, H., & Hu, J. (2017). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Youji Huaxue, 37(1), 35-49. [Link]

  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6069. [Link]

  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897. [Link]

  • Kido, J., et al. (2021). Influence of food on pharmacokinetics and pharmacodynamics of 4-phenylbutyrate in patients with urea cycle disorders. Molecular Genetics and Metabolism Reports, 28, 100799. [Link]

  • Wikipedia. (n.d.). Butyrophenone. Retrieved February 4, 2026, from [Link]

  • Kim, H. L., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 441–449. [Link]

  • PubChem. (n.d.). 4-Phenylbutylamine Hydrochloride. Retrieved February 4, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Phenylbutylamine. Retrieved February 4, 2026, from [Link]

  • Liu, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17296-17311. [Link]

  • CP Lab Safety. (n.d.). 4-Phenylbutylamine, 25mL, Each. Retrieved February 4, 2026, from [Link]

  • Marcus, S. M. (1989). Phenothiazine and butyrophenone intoxication in children. Pediatrician, 16(3), 153-158. [Link]

  • Glennon, R. A., et al. (1984). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 27(1), 41-45. [Link]

  • Zablocka, E., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Chemistry – A European Journal. [Link]

  • Liu, S., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6667. [Link]

  • Titeler, M., et al. (1988). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Pharmacy and Pharmacology, 40(9), 653-654. [Link]

  • Nam, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3165. [Link]

  • El-Seedi, H. R., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78513. [Link]

  • Basso, M., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 11, 859. [Link]

  • Sim, J., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 9, 753173. [Link]

  • Buchborn, T. (2015). What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. ResearchGate. [Link]

  • Meijer, J. H., et al. (2007). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. [Link]

  • Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204-210. [Link]

  • Pilla, M., et al. (1999). Dopamine D3 receptor and drug addiction. ResearchGate. [Link]

  • Metyšová, J., & Metyš, J. (1979). [The neuroleptic efficiency of some butyrophenone and fluorinated phenothiazine derivatives (author's transl)]. Ceskoslovenska farmacie, 28(5), 195-202. [Link]

  • Lee, H. M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]

  • Kilbourn, M. R., et al. (1984). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. Life Sciences, 35(13), 1347-1353. [Link]

Sources

Safety Operating Guide

1-(4-Fluorophenyl)butan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Executive Summary & Chemical Profile

Objective: This guide provides a validated, step-by-step protocol for the containment, labeling, and destruction of 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

Operational Context: As a fluorinated amine salt, this compound presents a dual challenge: it is a bioactive amine (requiring segregation from oxidizers) and a halogenated organic (requiring specific incineration parameters to manage hydrogen fluoride emissions). Improper disposal down drains or in general trash is a violation of EPA RCRA regulations and poses severe environmental risks.

Chemical Profile for Disposal Logistics:

PropertyData / CharacteristicOperational Implication
Chemical Class Fluorinated Phenethylamine SaltSegregate as "Halogenated Organic."[1]
Physical State Solid (Crystalline Powder)Dust control required during transfer.[1]
Water Solubility High (Hydrochloride salt)DO NOT flush.[1] Collect as aqueous hazardous waste.
Acidity (pH) Weakly Acidic (in solution)Compatible with acidic/neutral waste streams.[1]
Reactive Groups Primary Amine, C-F BondIncompatible with Nitrites (Nitrosamine risk) and Strong Oxidizers.[1]
Destruction Method High-Temp Incineration (

)
Requires alkaline scrubbing for HF capture.[1]

Pre-Disposal Assessment (The Decision Matrix)

Before initiating disposal, you must characterize the waste state.[2] Use the following decision logic to determine the correct waste stream.

DisposalDecisionTree Start Waste Generation Point StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Contaminated Debris StateCheck->Solid Powder/Wipes Liquid Solution / Mother Liquor StateCheck->Liquid Reaction Mix ActionSolid Double Bag & Label: 'Toxic Solid, Organic, Halogenated' Solid->ActionSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water > 50% Organic Organic Solvent SolventCheck->Organic Solvent > 50% ActionAq Collect in Carboy: 'Aqueous Waste, Toxic, Halogenated' Aqueous->ActionAq ActionOrg Collect in Carboy: 'Flammable/Toxic, Halogenated' Organic->ActionOrg

Figure 1: Operational Decision Tree for waste stream segregation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired shelf stock, weigh-paper, contaminated gloves, spill cleanup debris.[1]

  • Containment:

    • Place the substance or debris into a clear, 6-mil polyethylene bag.

    • Twist and tape the neck of the bag to create a seal.

    • Place this bag into a second bag (double containment) to prevent exterior contamination.

  • Labeling:

    • Affix a hazardous waste tag.

    • Critical Declaration: Check "Toxic" and write the full chemical name.

    • Constituent Note: Explicitly write "Contains Fluorine" on the tag. This alerts the disposal facility to route it to an HF-capable incinerator.

  • Storage:

    • Store in a secondary containment bin (plastic tub) in the satellite accumulation area.

Protocol B: Liquid Waste (Aqueous or Organic)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.[1]

  • Segregation Check (Crucial):

    • Halogenated Stream: Because this molecule contains a Fluorine atom, it must go into the "Halogenated Waste" container.

    • Why? Non-halogenated waste streams are often used as fuel blending. Fluorinated compounds can corrode standard boilers if misrouted.

  • Compatibility Check:

    • Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Permanganates) or Nitrites (Sodium Nitrite).

    • Risk:[3][4] Amines + Nitrites

      
       Nitrosamines (Potent Carcinogens).
      
  • Transfer:

    • Use a funnel with a lid/latch.

    • Pour slowly to avoid splashing.

    • Log the volume and concentration on the container's accumulation log immediately.

Advanced Technical Insight: The Destruction Pathway

As a researcher, understanding the "End of Life" chemistry ensures you classify the waste correctly. The presence of the Fluorine atom dictates the destruction method.

The Fluorine Factor: Standard combustion of hydrocarbons produces


 and 

. However, burning 1-(4-Fluorophenyl)butan-1-amine HCl produces Hydrogen Fluoride (HF) gas:

[1]

HF is highly corrosive to incinerator linings and toxic if released. Therefore, this waste is routed to a Rotary Kiln Incinerator equipped with a caustic scrubber (typically using Calcium Hydroxide or Sodium Hydroxide) to neutralize the acid gases.

DestructionPathway Waste Lab Waste Container (Halogenated) Transport HazMat Transport Waste->Transport Kiln Rotary Kiln Incinerator (1100°C) Transport->Kiln GasPhase Acid Gases (HCl, HF, NOx) Kiln->GasPhase Combustion Scrubber Wet Scrubber (NaOH / Ca(OH)2) GasPhase->Scrubber Quench Neutral Neutralized Salts (NaF, NaCl) Scrubber->Neutral Precipitation Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack Release

Figure 2: Industrial destruction pathway showing the critical scrubbing step for fluorinated byproducts.[1]

Emergency Procedures (Spill Response)

If a spill occurs on the benchtop:

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Dry Spill:

    • Do not sweep vigorously (creates dust).

    • Cover with wet paper towels to dampen, then scoop into a bag.

  • Wet Spill:

    • Absorb with vermiculite or a commercial "Universal/Organic" spill pad.

    • Do not use bleach (risk of chloramine formation with the amine). Use simple soap and water for final surface cleaning.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[5] [Link]

  • Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds.[6][7] University of Utah / American Flame Research Committee. [Link][1]

Sources

Personal protective equipment for handling 1-(4-Fluorophenyl)butan-1-amine hydrochloride

[1]

Executive Summary & Risk Profile

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a fluorinated phenethylamine derivative.[1] While often categorized generically as a laboratory reagent, its structural homology to bioactive monoamines dictates that it be handled with a dual-threat mindset: Chemical Corrosivity and Pharmacological Potency .[1]

As a hydrochloride salt, this compound is typically a hygroscopic solid.[1] The primary risks are inhalation of dust (causing rapid systemic absorption and respiratory irritation) and ocular damage (due to the acidic nature of the salt upon hydrolysis).

Critical Hazard Warning:

  • GHS Classification: Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 (Potential), Acute Tox. 4 (Oral), STOT SE 3.[1]

  • Invisible Risk: Fluorination at the para-position often increases lipophilicity and metabolic stability compared to non-fluorinated analogs.[1] This increases the risk of dermal absorption and prolongs systemic effects if exposure occurs.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on "Zero Exposure" logic.

Protection ZoneStandard Operation (Solid/Weighing)High-Risk Operation (Solutions/Synthesis)Technical Specification/Rationale
Ocular Chemical Safety GogglesChemical Safety Goggles + Face ShieldRationale: Safety glasses are insufficient.[1] The HCl salt hydrolyzes on moist mucous membranes to form hydrochloric acid, causing immediate, severe corneal damage.
Dermal (Hands) Nitrile (0.11 mm, single layer)Nitrile (Double-gloved) or Laminate (Silver Shield)Rationale: Phenethylamines in organic solvents (DMSO, Methanol) can permeate thin nitrile.[1] Protocol: Change outer gloves every 30 minutes or immediately upon splash.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Rationale: Engineering controls are primary.[1] If hood work is impossible (e.g., equipment maintenance), a P100/OV respirator is required.[1]
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek Apron/SleevesRationale: Prevents dust accumulation on fabric that can be re-aerosolized later outside the lab.[1]
Operational Workflows & Decision Logic

The following diagram illustrates the decision logic for selecting PPE and engineering controls based on the physical state of the compound.

PPE_Decision_LogicStartStart: Handling 1-(4-Fluorophenyl)butan-1-amine HClState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->Solid Powder FormSolutionSolution (DMSO/MeOH)State_Check->Solution DissolvedWeighingWeighing OperationSolid->WeighingSolvent_RiskCheck Solvent PermeationSolution->Solvent_RiskStatic_ControlREQUIRED: Anti-Static Gun+ Wet Wipe BalanceWeighing->Static_Control Prevent AerosolHood_SolidChemical Fume Hood(No Laminar Flow)Static_Control->Hood_SolidDouble_GloveProtocol: Double Glove(Nitrile over Nitrile)Solvent_Risk->Double_Glove High RiskSplash_GuardAdd Face ShieldDouble_Glove->Splash_Guard

Figure 1: Decision logic for PPE selection based on physical state.[1] Note the critical requirement for static control when handling the powder form.

Detailed Handling Protocols
A. Weighing & Transfer (The Critical Step)

Context: The hydrochloride salt is often electrostatic.[1] "Fly-away" powder is the #1 cause of contamination.[1]

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.[1]

  • Static Neutralization: Use an anti-static gun on the weighing boat and spatula before touching the powder.[1]

  • Technique: Do not dump. Tap the spatula gently.[1]

  • Decontamination: Immediately after weighing, wipe the balance area with a wet paper towel (water/surfactant).[1] Dry wiping generates static and spreads dust.[1]

B. Solubilization

Context: Dissolving the amine often requires vortexing or sonication, which can generate aerosols.[1]

  • Vessel: Use screw-cap vials with septa if possible.

  • Venting: If the reaction generates heat (exothermic solvation), vent cautiously in the hood away from the face.

  • Glove Discipline: If solvent touches your glove, assume the amine has begun permeating.[1] Doff and replace immediately.

Emergency Response & First Aid

Self-Validating System: Do not wait for symptoms.[1] If a breach occurs, act immediately.[1][5]

Exposure RouteImmediate ActionContraindications
Eye Contact Flush with water for 15 minutes .[1][6][7] Hold eyelids open.DO NOT use neutralizing agents (e.g., baking soda).[1] Thermal injury from neutralization can worsen damage.[1]
Skin Contact Drench with water for 15 mins.[1][7] Remove contaminated clothing under the shower.[1]DO NOT use vinegar.[1] While this is an amine, the HCl salt is already acidic/neutral. Vinegar adds unnecessary irritation.[1]
Inhalation Move to fresh air.[1][5][6][8] Observe for 1 hour.Monitor for delayed pulmonary edema (coughing, tightness) and systemic effects (tachycardia).
Waste Disposal Strategy

Classification: Halogenated Organic Waste (due to the Fluorine atom).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as this may liberate toxic gases (NOx or HF traces under extreme conditions).[1]

  • Labeling: Clearly label as "Fluorinated Amine HCl Salt - Toxic/Corrosive."

  • Container: High-density polyethylene (HDPE) or Glass.[1]

  • Process:

    • Solid waste: Dissolve in a minimal amount of solvent (e.g., acetone) and add to the liquid halogenated waste stream, OR dispose of the solid container directly if the facility permits solid toxic waste.

    • Rinse water: First rinse of glassware should be treated as hazardous waste.[1]

References
  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: Phenethylamine Derivatives.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Safety Information: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride.[1][9] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][10] Retrieved from [1]

  • National Research Council. (2011).[1][11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[11][12] National Academies Press.[1][11][13] Retrieved from [1]

  • Cayman Chemical. (2025).[1][3] Safety Data Sheet: 2-Phenethylamine (hydrochloride).[1][3][4] Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)butan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)butan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.